molecular formula C15H14O2 B192123 Pinosylvin monomethyl ether CAS No. 35302-70-6

Pinosylvin monomethyl ether

Katalognummer: B192123
CAS-Nummer: 35302-70-6
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: JVIXPWIEOVZVJC-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pinosylvin methyl ether is a stilbenoid.
Pinosylvin methyl ether has been reported in Pinaceae, Pinus pinea, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methoxy-5-[(E)-2-phenylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIXPWIEOVZVJC-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310494
Record name Pinosylvin monomethyl ether
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35302-70-6, 5150-38-9
Record name Pinosylvin monomethyl ether
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Record name Pinosylvin monomethyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PINOSYLVIN METHYL ETHER
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Record name Pinosylvin monomethyl ether
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Record name 3-methoxy-5-[(1E)-2-phenylethenyl]phenol
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Foundational & Exploratory

Pinosylvin Monomethyl Ether: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinosylvin monomethyl ether, a naturally occurring stilbenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural sources, distribution within plant tissues, and quantitative data on its abundance. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, and presents a putative signaling pathway for its biosynthesis in response to external stimuli. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising natural compound.

Natural Sources and Distribution

This compound is predominantly found in woody plants, particularly within the genus Pinus. Its distribution is not uniform throughout the plant; rather, it is concentrated in specific tissues, playing a role in the plant's defense mechanisms.

Primary Plant Sources

The most significant natural sources of this compound are species of the pine family (Pinaceae). It is biosynthesized as a phytoalexin, a compound produced by plants to defend against pathogens and environmental stress.[1][2]

Key Pinus species identified as sources include:

  • Pinus sylvestris (Scots Pine): The heartwood and knotwood of Scots pine are particularly rich in this compound.[3][4]

  • Pinus nigra (Black Pine): Knotwood extracts of this species have shown significant concentrations of the compound.[3][5]

  • Pinus strobus (Eastern White Pine): Callus cultures of this species have been shown to produce this compound, especially after prolonged culture.[6]

  • Pinus resinosa (Red Pine): The sapwood of red pine produces pinosylvin and its monomethyl ether in response to mechanical damage and fungal infection.[2][7]

  • Pinus densiflora (Korean Red Pine): Twigs of this species have been found to contain derivatives of this compound.[8]

  • Pinus cembra (Swiss Pine): The heartwood of the Swiss pine contains this compound.[9][10]

Tissue-Specific Distribution

The concentration of this compound varies considerably between different parts of the tree.

  • Heartwood: This central, non-living part of the tree trunk generally contains the highest concentrations of this compound, contributing to its natural durability and resistance to decay.[4][11]

  • Knotwood: The dense, dark wood found at the base of branches is another significant reservoir of this compound.[3][12]

  • Sapwood: In healthy, undamaged trees, the living sapwood contains little to no this compound.[7] However, its production can be induced by stressors such as wounding or fungal attack.[2][7]

  • Twigs and Needles: While present, the concentrations in these tissues are generally lower than in the heartwood and knotwood.[8]

Quantitative Data on this compound Content

The following tables summarize the quantitative data for this compound content in various Pinus species and tissues, as reported in the scientific literature. These values can vary depending on factors such as the age of the tree, geographical location, and the specific analytical methods used.

Plant SpeciesTissueConcentration (mg/g dry weight)Reference
Pinus sylvestrisKnotwood33.49 ± 11.83[3]
Pinus nigraKnotwood31.53 ± 21.13[3]
Pinus strobus3-month-old dark-brown calli0.28[6]

Table 1: Concentration of this compound in Various Pinus Species.

Tree PartSpeciesConcentrationReference
HeartwoodPinus spp.1 - 40 mg/g of dry weight[3]
KnotwoodPinus sylvestris22% pinosylvin, 16% this compound of extract[13]
Twigs (Red Pine)Pinus densiflora379.33 mg/100g (PMG derivative)[8]
Twigs (Black Pine)Pinus nigra308.83 mg/100g (PMG derivative)[8]

Table 2: Distribution of this compound in Different Tree Parts.

Experimental Protocols

This section provides a detailed methodology for the extraction, isolation, and quantification of this compound from pine wood samples.

Extraction of this compound

This protocol is a composite based on methods described in the literature.[13]

Materials and Equipment:

  • Crushed pine wood (knotwood or heartwood)

  • 75% aqueous isopropyl alcohol

  • n-hexane

  • 95% ethanol (aq)

  • Pressurized solvent extractor (e.g., Dionex ASE)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Sample Preparation: Grind the air-dried pine wood to a fine powder (e.g., 40-60 mesh).

  • Solvent Extraction (Method 1 - Isopropyl Alcohol): a. Macerate 100 g of the powdered wood in 1 L of 75% aqueous isopropyl alcohol at room temperature with stirring for 24 hours.[14] b. Separate the extract by filtration. c. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sequential Solvent Extraction (Method 2 - Hexane and Ethanol): a. Load the powdered wood into an extraction cell of a pressurized solvent extractor. b. Perform an initial extraction with n-hexane to remove lipophilic compounds. c. Subsequently, extract the defatted wood material with 95% aqueous ethanol.[13] d. Evaporate the ethanol from the second extract to yield the crude phenolic extract containing this compound.

Isolation by Flash Chromatography

This protocol is adapted from methodologies for purifying stilbenoids.[15]

Materials and Equipment:

  • Crude extract from the extraction step

  • Flash chromatography system

  • Silica gel column

  • Solvents: Cyclohexane (CX) and Ethyl Acetate (EtOAc)

Procedure:

  • Column Preparation: Pack a flash chromatography column with silica gel and equilibrate with 100% cyclohexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Gradient Elution: Elute the column with a linear gradient starting from 100% cyclohexane and gradually increasing the proportion of ethyl acetate to 100%.

  • Fraction Collection: Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC) or a UV detector.

  • Compound Identification: Pool the fractions containing the compound of interest and verify its purity using analytical techniques like HPLC or GC-MS.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of this compound. Specific parameters may need to be optimized based on the instrument and column used.[16][17][18][19]

Materials and Equipment:

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Helium (carrier gas)

  • This compound standard

  • Derivatization agent (e.g., BSTFA with TMCS)

  • Anhydrous pyridine

Procedure:

  • Sample and Standard Preparation: a. Accurately weigh a known amount of the dried extract or isolated compound and dissolve it in a known volume of a suitable solvent (e.g., acetone). b. Prepare a series of standard solutions of this compound of known concentrations.

  • Derivatization (for GC analysis): a. Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen. b. Add anhydrous pyridine and the derivatizing agent (e.g., BSTFA with 1% TMCS). c. Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: a. Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample or standard into the GC-MS. b. GC Conditions:

    • Injector Temperature: 250-300°C
    • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate. c. MS Conditions:
    • Ion Source Temperature: 230°C
    • Ionization Mode: Electron Impact (EI) at 70 eV.
    • Scan Range: m/z 40-500.

  • Quantification: a. Identify the peak corresponding to the TMS-derivative of this compound based on its retention time and mass spectrum. b. Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations. c. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Biosynthesis

The biosynthesis of this compound is a part of the plant's defense response, specifically the phenylpropanoid pathway, and is induced by various biotic and abiotic stressors.

Biosynthetic Pathway

Pinosylvin is synthesized from the precursors cinnamoyl-CoA and malonyl-CoA by the enzyme pinosylvin synthase.[20] Subsequently, pinosylvin is methylated to form this compound by an O-methyltransferase (PMT).[6]

Biosynthesis Cinnamic_acid Cinnamic Acid Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_acid->Cinnamoyl_CoA 4CL Pinosylvin Pinosylvin Cinnamoyl_CoA->Pinosylvin Pinosylvin Synthase (STS) Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Pinosylvin Pinosylvin Synthase (STS) Pinosylvin_MME This compound Pinosylvin->Pinosylvin_MME O-Methyltransferase (PMT) Signaling_Pathway Stress Biotic/Abiotic Stress (e.g., Fungal Elicitors, Wounding) Receptor Receptor Recognition Stress->Receptor MAPK MAPK Cascade Receptor->MAPK Hormones Phytohormone Signaling (JA, SA, Ethylene) Receptor->Hormones TFs Activation of Transcription Factors (e.g., WRKY) MAPK->TFs Gene_Expression Upregulation of Biosynthetic Genes (STS, PMT) TFs->Gene_Expression Hormones->TFs Biosynthesis Biosynthesis of This compound Gene_Expression->Biosynthesis

References

The Biosynthesis of Pinosylvin Monomethyl Ether in Pinus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pinosylvin and its methylated derivative, pinosylvin monomethyl ether, are stilbenoids characteristic of Pinus species, playing crucial roles in the defense mechanisms of these trees, particularly in heartwood durability and as phytoalexins against pathogens.[1][2] Their potent antimicrobial, antioxidant, and anti-inflammatory properties make them compounds of interest for pharmaceutical and biotechnological applications. This document provides an in-depth technical overview of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental protocols for its study, and visual diagrams of the core metabolic and experimental workflows.

The Core Biosynthesis Pathway

The formation of this compound begins with the general phenylpropanoid pathway and proceeds through a stilbene-specific branch. Unlike the synthesis of resveratrol in plants like grapevine, which uses p-coumaroyl-CoA as a precursor, the pathway in Pinus is notable for its utilization of cinnamoyl-CoA.[3]

The pathway can be dissected into four primary enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the deamination of L-phenylalanine to form cinnamic acid.

  • 4-Coumarate-CoA Ligase (4CL): Cinnamic acid is then activated by esterification with Coenzyme A to produce cinnamoyl-CoA.

  • Stilbene Synthase (STS) / Pinosylvin Synthase: This is the pivotal enzyme of the pathway. It catalyzes a polyketide synthesis reaction, condensing one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form the characteristic stilbene backbone of pinosylvin (3,5-dihydroxystilbene).[4]

  • Pinosylvin O-Methyltransferase (PMT): The final modification is the methylation of pinosylvin at the 3-hydroxyl group to yield this compound. This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[4][5] Studies in Pinus sylvestris have identified a specific enzyme, PMT2, which is highly specific for this reaction.[5][6]

The entire pathway is transcriptionally regulated and is significantly upregulated in response to various biotic and abiotic stressors, including fungal infection, nematode attack, UV radiation, and wounding.[3][4][7] This stress-inducible nature underscores its role as a defense compound.

Pathway Visualization

The following diagram illustrates the enzymatic conversions from the core precursors to the final product.

This compound Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_stilbene Stilbene-Specific Pathway Phe L-Phenylalanine Cin_Acid Cinnamic Acid Phe->Cin_Acid PAL Cin_CoA Cinnamoyl-CoA Cin_Acid->Cin_CoA 4CL Pinosylvin Pinosylvin Cin_CoA->Pinosylvin STS (Pinosylvin Synthase) Mal_CoA Malonyl-CoA (x3) Mal_CoA->Pinosylvin PME This compound Pinosylvin->PME PMT (Pinosylvin O-Methyltransferase) SAM SAM SAM->PME SAH SAH SAM->SAH Methyl Donation

Caption: Core biosynthesis pathway of this compound.

Quantitative Data

The concentration of pinosylvin and its derivatives, along with the kinetic properties of the biosynthetic enzymes, are critical for understanding the pathway's efficiency and regulation. The following tables summarize key quantitative data from published literature.

Table 1: Concentration of Pinosylvin and this compound in Pinus Heartwood
CompoundPinus SpeciesMean Concentration (mg/g dhw)Concentration Range (mg/g dhw)Citation
PinosylvinPinus nigra17.071.10 - 48.67[1]
This compoundPinus nigra40.324.31 - 92.54[1]
PinosylvinPinus sylvestrisNot Reported2 - 20[8]
This compoundPinus sylvestris33.49 (± 11.83)Not Reported[8]
*dhw: dry heartwood weight
Table 2: Kinetic Parameters of Key Biosynthetic Enzymes
EnzymePinus SpeciesSubstrateK_m_ (µM)V_max_ / k_cat_Citation
Stilbene Synthase (PDSTS3)Pinus densifloraCinnamoyl-CoA0.4Not Reported[1]
Stilbene Synthase (PDSTS3)Pinus densifloraMalonyl-CoA24Not Reported[1]
Pinosylvin O-Methyltransferase (PMT)VariousPinosylvinNot ReportedNot Reported

Note: While the activity and specificity of Pinosylvin O-Methyltransferase have been characterized, specific K_m_ and V_max_ values were not available in the surveyed literature.

Table 3: Gene Expression Regulation
GenePinus SpeciesStressor / ConditionFold ChangeCitation
PsSTS (Stilbene Synthase)Pinus strobusPine Wood Nematode InfectionSignificantly Enhanced[7]
PsPMT (Pinosylvin O-Methyltransferase)Pinus strobusPine Wood Nematode InfectionSignificantly Enhanced[7]
PsSTS (Stilbene Synthase)Pinus strobusMethyl Jasmonate (MeJA)Significantly Enhanced[9]
PsPMT (Pinosylvin O-Methyltransferase)Pinus strobusMethyl Jasmonate (MeJA)Significantly Enhanced[9]

Note: While studies confirm significant upregulation of gene expression, specific numerical fold-change values are often presented graphically and vary with time post-treatment. Readers are directed to the cited literature for detailed expression profiles.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of the this compound pathway.

Metabolite Extraction and Quantification via HPLC

This protocol is adapted for the analysis of pinosylvin and its derivatives from pine tissues.

  • Sample Preparation:

    • Collect tissue samples (e.g., heartwood shavings, needles) and immediately freeze in liquid nitrogen.

    • Lyophilize the frozen samples to dryness and then grind into a fine powder using a mortar and pestle or a ball mill.

  • Extraction:

    • Weigh approximately 100 mg of dried powder into a microcentrifuge tube.

    • Add 1.5 mL of 80% (v/v) methanol.

    • Vortex thoroughly and sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge at 13,000 x g for 15 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1.0 mL of 80% methanol to ensure complete extraction.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Sample Analysis by HPLC-DAD:

    • Re-dissolve the dried extract in 500 µL of mobile phase A (e.g., 0.2% acetic acid in water).

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

      • Mobile Phase A: 0.2% Acetic Acid in Water.

      • Mobile Phase B: 0.2% Acetic Acid in Acetonitrile.

      • Gradient:

        • 0-35 min: 0% to 40% B

        • 35-40 min: 40% to 50% B

        • 40-50 min: 50% to 100% B

        • 50-65 min: Hold at 100% B

      • Flow Rate: 0.8 mL/min.

      • Column Temperature: 40°C.

      • Injection Volume: 10 µL.

      • Detection: Diode Array Detector (DAD) monitoring at ~305 nm.

  • Quantification:

    • Prepare a standard curve using authentic standards of pinosylvin and this compound of known concentrations.

    • Calculate the concentration in the original sample based on the peak area from the standard curve and the initial dry weight of the tissue.

Pinosylvin O-Methyltransferase (PMT) Enzyme Activity Assay

This protocol describes a method for measuring the in vitro activity of PMT from protein extracts.

  • Protein Extraction:

    • Homogenize fresh or frozen pine tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 5% (w/v) polyvinylpolypyrrolidone).

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Use the supernatant as the crude enzyme extract. Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Enzyme Assay Reaction:

    • Prepare a reaction mixture in a final volume of 200 µL containing:

      • 100 mM Tris-HCl, pH 7.5

      • 5 mM MgCl₂

      • 0.5 mM DTT

      • 400 µM S-adenosyl-L-methionine (SAM)

      • 50-100 µg of crude protein extract

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding the substrate, pinosylvin (e.g., to a final concentration of 60 µM, dissolved in a small volume of DMSO).

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 20 µL of 4 M HCl.

  • Product Extraction and Analysis:

    • Extract the phenolic compounds by adding 200 µL of ethyl acetate, vortexing for 30 seconds, and centrifuging for 5 minutes.

    • Transfer the upper ethyl acetate layer to a new tube.

    • Evaporate the solvent to dryness.

    • Re-dissolve the residue in mobile phase and analyze by HPLC as described in Protocol 4.1 to quantify the formation of this compound.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of key biosynthetic genes.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from pine tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method, including a DNase I treatment step to remove genomic DNA contamination.

    • Verify RNA integrity using gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Primer Design: Design primers for target genes (STS, PMT) and a stable reference gene (e.g., Actin, GAPDH) to amplify products of 100-200 bp. Note: Specific primer sequences for P. strobus are available in the supplementary materials of Hwang et al., 2021.

    • Reaction Setup: Prepare a 20 µL reaction mix containing:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL of each forward and reverse primer (10 µM stock)

      • 2 µL of diluted cDNA template (e.g., 1:10 dilution)

      • 6 µL of nuclease-free water

    • Thermal Cycling Conditions (Example for P. strobus):

      • Initial Denaturation: 95°C for 15 min

      • 40 Cycles:

        • 94°C for 15 s

        • 60°C for 30 s

        • 72°C for 30 s

      • Melt Curve Analysis: Perform to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each reaction.

    • Determine the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for analyzing gene expression and metabolite levels.

Experimental Workflow cluster_sample Sample Collection & Prep cluster_metabolite Metabolite Analysis cluster_gene Gene Expression Analysis A1 Pine Tissue Collection (e.g., Needles, Heartwood) A2 Flash Freeze (Liq. N2) & Lyophilize A1->A2 A3 Grind to Fine Powder A2->A3 B1 Solvent Extraction (e.g., 80% Methanol) A3->B1 C1 Total RNA Extraction & DNase Treatment A3->C1 B2 HPLC-DAD Analysis B1->B2 B3 Quantification vs. Standard Curve B2->B3 C2 cDNA Synthesis C1->C2 C3 qRT-PCR C2->C3 C4 Relative Quantification (2-ΔΔCt Method) C3->C4

Caption: A typical experimental workflow for stilbenoid analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pinosylvin Monomethyl Ether

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound (PME). The information is curated for researchers, scientists, and professionals in drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound, systematically named 3-methoxy-5-[(E)-2-phenylethenyl]phenol, is a stilbenoid, a class of natural phenolic compounds.[1] It is a methylated derivative of pinosylvin, another well-known stilbenoid.[1] The chemical structure of PME features a trans-stilbene core with a methoxy group and a hydroxyl group on one of the phenyl rings.

Chemical Identifiers

IdentifierValue
IUPAC Name 3-methoxy-5-[(E)-2-phenylethenyl]phenol[1]
CAS Number 35302-70-6[2]
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
SMILES COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2[1]
InChI InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+[1]
InChIKey JVIXPWIEOVZVJC-BQYQJAHWSA-N[1]

Physicochemical Properties

PropertyValueSource(s)
Melting Point 119 - 121 °C[3]
120 °C[4]
Appearance Off-White Solid[3]
Solubility Slightly soluble in Benzene, DMSO, Methanol, and Pyridine.[3]
XlogP (Predicted) 3.8[5]

Natural Sources and Biosynthesis

This compound is primarily found in the heartwood of trees belonging to the Pinaceae family, such as Pinus sylvestris (Scots pine).[4][6] It acts as a phytoalexin, being produced in response to stressors like fungal infections, physical damage, and UV radiation.[4][7] The biosynthesis of its parent compound, pinosylvin, involves the enzyme pinosylvin synthase, which catalyzes the reaction between cinnamoyl-CoA and malonyl-CoA.[7] Pinosylvin is then methylated to form this compound.

Biological Activities and Pharmacological Properties

This compound exhibits a range of biological activities, making it a compound of interest for pharmaceutical and agricultural applications.[1]

Antifungal Activity

PME has demonstrated significant antifungal effects against various fungi.[8] Its mechanism of action involves binding to the cell membrane phospholipids, which leads to increased permeability, decreased fluidity, and ultimately cell lysis.[8]

Table of Antifungal Activity

Fungal SpeciesActivity MetricValueSource(s)
Aspergillus flavusStrong inhibition-[8]
White rot fungi (Trametes versicolor, Phanerochaete chrysosporium)Significant antifungal effects-[9]
Brown-rot fungi (Neolentinus lepideus, Gloeophyllum trabeum, Postia placenta)Significant antifungal effects-[9]
Antibacterial Activity

PME has shown antibacterial effects against a variety of bacteria.[10]

Table of Antibacterial Activity

Bacterial SpeciesActivity Metric (MIC)Value (µg/mL)Source(s)
Staphylococcus aureusMIC250[10]
Escherichia coliMIC250[10]
Cytotoxic and Anticancer Activity

This compound has demonstrated cytotoxicity against several cancer cell lines.[11] Its anticancer effects are linked to the modulation of multiple signaling pathways that regulate cell proliferation, migration, and invasion.

Table of Cytotoxic Activity

Cell LineCancer TypeActivity Metric (IC₅₀)Value (µM)Source(s)
A549Human Lung CarcinomaIC₅₀25.4[11]
DLD-1Human Colorectal AdenocarcinomaIC₅₀20.1[11]
WS1Human Fibroblast (Normal)IC₅₀34.3[11]
Anti-inflammatory Activity

PME has been shown to possess anti-inflammatory properties.[3] It can reduce the production of pro-inflammatory mediators.

Mechanism of Action and Signaling Pathways

This compound and its parent compound, pinosylvin, exert their biological effects by modulating key cellular signaling pathways.

Inhibition of the JAK/STAT Signaling Pathway

Pinosylvin has been shown to inhibit the JAK/STAT signaling pathway, which is crucial for cytokine-mediated inflammatory responses.[12] It downregulates the phosphorylation of JAK2 and STAT3, thereby reducing the expression of pro-inflammatory genes.[12]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization PME Pinosylvin Monomethyl Ether PME->pJAK2 Inhibits DNA DNA pSTAT3_dimer->DNA Translocates and Binds InflammatoryGenes Pro-inflammatory Gene Expression DNA->InflammatoryGenes Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binds

Inhibition of the JAK/STAT Signaling Pathway by this compound.
Modulation of the ERK/MAPK Signaling Pathway

Pinosylvin has been found to suppress the invasion and migration of cancer cells by inhibiting the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.[13]

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors Translocates and Activates PME Pinosylvin Monomethyl Ether PME->pERK Inhibits GeneExpression Gene Expression (Proliferation, Migration) TranscriptionFactors->GeneExpression Transcription GrowthFactor GrowthFactor GrowthFactor->RTK Binds

Modulation of the ERK/MAPK Signaling Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation from Pine Wood

This protocol describes a general method for the extraction and isolation of PME from pine wood, such as Pinus sylvestris.[14][15]

Workflow for Extraction and Isolation

Extraction_Workflow start Start: Pine Wood (e.g., knots) grinding Grind wood into a fine powder start->grinding extraction Extract with 75% aqueous isopropyl alcohol at 20°C for 24h with stirring grinding->extraction filtration Filter the mixture to separate the extract extraction->filtration evaporation Evaporate the solvent under reduced pressure filtration->evaporation crude_extract Crude Extract evaporation->crude_extract flash_chromatography Purify by Flash Chromatography (Silica gel, gradient elution) crude_extract->flash_chromatography pure_pme Pure Pinosylvin Monomethyl Ether flash_chromatography->pure_pme MTT_Workflow start Start: Cell Seeding (96-well plate) incubation1 Incubate for 24h (Cell attachment) start->incubation1 treatment Treat cells with various concentrations of PME incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h (Formazan formation) add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer incubation4 Incubate for 15 min with shaking add_solubilizer->incubation4 read_absorbance Read absorbance at ~570 nm incubation4->read_absorbance

References

Spectroscopic Profile of Pinosylvin Monomethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pinosylvin monomethyl ether (3-methoxy-5-[(E)-2-phenylethenyl]phenol), a naturally occurring stilbenoid with a range of biological activities. The information presented herein is intended to support researchers in the identification, characterization, and further development of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This data is crucial for the unambiguous identification and structural elucidation of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the number, environment, and connectivity of hydrogen atoms.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Note: While multiple sources confirm the use of ¹H NMR for the identification of this compound, specific chemical shift and coupling constant data were not available in the provided search results. Researchers should refer to dedicated chemical databases or publications detailing its synthesis or isolation for this information.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (δ) ppm Assignment
Data not available in search resultsData not available in search results

Note: As with ¹H NMR data, specific ¹³C NMR chemical shifts for this compound were not explicitly found in the search results. This information is typically reported in conjunction with ¹H NMR data in characterization studies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis. This compound has a molecular formula of C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol .

m/z Relative Intensity (%) Assignment
226Data not available[M]⁺ (Molecular Ion)
Further fragmentation data not availableData not availableFragment Ions

Note: High-resolution mass spectrometry (HR-ESI-MS) has been used to confirm the molecular formula of this compound.[1][2] Gas chromatography-mass spectrometry (GC-MS) is also a common technique for its identification in natural extracts.[3][4] Detailed fragmentation patterns would require analysis of the mass spectrum from a specific instrument.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Absorption Band (cm⁻¹) Intensity Assignment
Data not available in search resultsData not available in search resultsFunctional Group Vibrations

Note: Although FTIR spectroscopy has been mentioned in the context of analyzing extracts containing this compound, specific absorption bands for the pure compound were not found in the search results.[5] Expected characteristic bands would include those for O-H stretching (for the phenolic hydroxyl group), C-H stretching (aromatic and vinylic), C=C stretching (aromatic and vinylic), and C-O stretching (ether and phenol).

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following outlines general methodologies that would be employed for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Parameters: A proton-decoupled ¹³C NMR spectrum would be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS): For analysis of this compound in a mixture, a gas chromatograph coupled to a mass spectrometer would be used.

    • Sample Preparation: The sample would be dissolved in a volatile solvent (e.g., methanol, dichloromethane).

    • GC Conditions: A suitable capillary column (e.g., DB-5ms) would be used. The oven temperature program would be optimized to achieve good separation of the components in the mixture. The injector and transfer line temperatures would be set appropriately (e.g., 250-300 °C).

    • MS Conditions: Electron ionization (EI) at 70 eV is a common method. The mass analyzer would scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): For accurate mass determination and molecular formula confirmation of the pure compound.

    • Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source.

    • MS Conditions: The analysis would be performed in either positive or negative ion mode to determine the exact mass of the molecular ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

  • Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum would be collected and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_extraction Isolation cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (e.g., Pine Heartwood) Extraction Extraction with Solvent Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C) Pure_Compound->NMR MS Mass Spectrometry (GC-MS, HR-MS) Pure_Compound->MS IR Infrared Spectroscopy (FTIR) Pure_Compound->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: Workflow for the isolation and spectroscopic analysis.

References

Unveiling Pinosylvin Monomethyl Ether: A Technical Guide to its Discovery and Historical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinosylvin monomethyl ether, a naturally occurring stilbenoid, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery and historical research surrounding this compound, offering valuable insights for researchers, scientists, and professionals in drug development. From its initial isolation from pine heartwood to early investigations into its bioactivity, this document traces the scientific journey that has laid the foundation for current research. We will delve into the experimental methodologies that were pivotal in its characterization, present key quantitative data from historical studies, and visualize the elucidated signaling pathways and experimental workflows.

Discovery and Early Isolation

The story of this compound is intrinsically linked to the study of pine tree heartwood extractives. The parent compound, pinosylvin, was first isolated in 1939 by the Swedish chemist Holger Erdtman from the heartwood of Scots pine (Pinus sylvestris)[1]. Subsequent research by Erdtman and others in the following decades led to the identification of its naturally occurring derivative, this compound.

Early research in the 1960s by Erik Jorgensen was instrumental in understanding the biosynthesis of these compounds. Jorgensen's work demonstrated that the formation of both pinosylvin and this compound in the sapwood of red pine (Pinus resinosa) could be induced by mechanical injury, fungal infection, or desiccation[1]. This pivotal research established their role as phytoalexins, compounds produced by plants in response to stress, and opened the door for further investigation into their biological significance.

Historical Experimental Protocols

The methodologies employed in the early research of this compound were foundational to the field of natural product chemistry. While lacking the sophistication of modern analytical techniques, these protocols were meticulously executed and provided the first crucial data on the compound's existence and properties.

Extraction from Pine Heartwood (circa 1940s-1960s)
  • Sample Preparation: Heartwood from Pinus species was air-dried and mechanically ground into a fine powder or small chips to increase the surface area for extraction.

  • Solvent Extraction: The wood powder was then subjected to exhaustive extraction with a non-polar organic solvent, commonly acetone or ethanol, using a Soxhlet apparatus. This process allowed for the continuous extraction of the desired compounds from the solid matrix.

  • Solvent Removal: The resulting extract, rich in phenolic compounds, was concentrated by evaporating the solvent under reduced pressure.

  • Purification: The crude extract was then subjected to further purification steps, which in the early days often involved precipitation and recrystallization to isolate the pinosylvin derivatives.

Induction of Pinosylvin and its Monomethyl Ether in Sapwood (Jorgensen, 1961)

Jorgensen's experiments to induce the formation of these stilbenoids in pine sapwood were elegantly simple yet highly informative:

  • Mechanical Wounding: The bark and cambium of living red pine (Pinus resinosa) trees were mechanically damaged.

  • Incubation: The wounded areas were then allowed to incubate under conditions that promoted a slow drying process (desiccation).

  • Sample Collection: After a designated period, the wood tissue surrounding the wound was harvested.

  • Extraction and Analysis: The collected wood samples were then extracted using a suitable solvent, and the presence of pinosylvin and this compound was determined.

Early Analytical Techniques: Paper Chromatography (circa 1960s)

Paper chromatography was a key analytical tool in the mid-20th century for separating and identifying compounds in a mixture. While the exact solvent systems used by Jorgensen are not detailed in readily available literature, a general procedure for the analysis of phenolic compounds like this compound would have been as follows:

  • Sample Application: A concentrated spot of the wood extract was applied to a strip of chromatography paper.

  • Development: The paper was then suspended in a sealed chamber containing a specific solvent system (the mobile phase). The solvent would migrate up the paper by capillary action, carrying the components of the extract with it at different rates depending on their polarity and solubility.

  • Visualization: After development, the separated compounds were visualized, often by spraying the paper with a chromogenic reagent that reacts with phenols to produce colored spots. The position of these spots (Rf value) could then be compared to known standards for identification.

Quantitative Data from Historical Research

Early quantitative analysis of this compound was challenging. However, with the advent of more advanced analytical techniques in the latter half of the 20th century, researchers began to quantify its concentration in various pine species. The following tables summarize some of this historical and more recent quantitative data.

Plant SourcePlant PartThis compound Content (mg/g dry weight)Analytical MethodReference
Pinus nigraHeartwood40.32 ± 15.55qNMR(Not explicitly cited in provided text)
Pinus sylvestrisHeartwoodNot specifiedGC-FID, GC-MS[1]
Pinus densifloraWoodPresent (qualitative)Not specified[2]
Pinus resinosaSapwood (induced)Present (qualitative)Paper Chromatography[1]
Biological ActivityTest SystemIC50 / EC50 / InhibitionReference
Antifungal (against Plasmopara viticola)In vitroIC50 (zoospore mobility) = 34 µM[2]
Antifungal (against Plasmopara viticola)In vitroIC50 (mildew development) = 23 µM[2]
Anti-inflammatory (IL-6 inhibition)LPS-stimulated RAW 264.7 cellsIC50 = 32.1 µM[3][4]
Anti-inflammatory (MCP-1 inhibition)LPS-stimulated RAW 264.7 cellsIC50 = 38.7 µM[3][4]

Signaling Pathways and Mechanisms of Action

Historical research laid the groundwork for understanding the biological activities of this compound. More recent studies have elucidated some of the underlying molecular mechanisms, particularly in the context of its anti-inflammatory and antifungal properties.

Anti-Inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates (inhibition) NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates IkB->NFkB_p65_p50 sequesters Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes activates transcription PME This compound PME->IKK inhibits PI3K PI3K PME->PI3K inhibits Akt Akt PI3K->Akt activates Akt->IKK activates antifungal_mechanism PME This compound Fungal_Cell_Membrane Fungal Cell Membrane PME->Fungal_Cell_Membrane interacts with Membrane_Disruption Membrane Disruption (Increased Permeability) Fungal_Cell_Membrane->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death experimental_workflow Discovery Discovery in Pinus sylvestris Heartwood (Erdtman, 1939) Induction Induced Formation Studies (Jorgensen, 1961) Discovery->Induction Extraction Solvent Extraction (e.g., Acetone, Ethanol) Discovery->Extraction Induction->Extraction Purification Early Purification (e.g., Recrystallization) Extraction->Purification Early_Analysis Early Analysis (Paper Chromatography) Purification->Early_Analysis Modern_Analysis Modern Analysis (GC-MS, HPLC, qNMR) Purification->Modern_Analysis Biological_Assays Biological Activity Assays (Antifungal, Anti-inflammatory) Modern_Analysis->Biological_Assays Mechanism_Studies Mechanism of Action Studies Biological_Assays->Mechanism_Studies

References

Pinosylvin Monomethyl Ether: A Core Component of Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pinosylvin monomethyl ether (PME), a stilbenoid phytoalexin, is a pivotal molecule in the sophisticated defense arsenal of many plants, particularly within the Pinaceae family. As a pre-infectious toxin, it provides a crucial barrier against a wide array of biotic and abiotic threats. This technical guide delves into the biosynthesis, mechanism of action, and experimental evaluation of PME, offering a comprehensive resource for its study and potential application in drug development and agriculture.

Biosynthesis and Elicitation of this compound

Pinosylvin and its derivatives are classified as phytoalexins, antimicrobial compounds synthesized by plants in response to environmental stressors.[1] The production of PME is not constitutive in healthy, undamaged sapwood but is induced by various stimuli.[2]

Biosynthetic Pathway: The synthesis of PME begins with the general phenylpropanoid pathway. The amino acid L-phenylalanine serves as the primary precursor. The pathway proceeds through the formation of cinnamic acid and its CoA-ligated form, cinnamoyl-CoA. The key enzyme, stilbene synthase (STS) , catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinosylvin. Subsequently, the enzyme pinosylvin O-methyltransferase (PMT) facilitates the methylation of a hydroxyl group on the pinosylvin molecule to yield this compound.[3][4]

Elicitation: The synthesis of PME is triggered by a range of biotic and abiotic factors, highlighting its role as a stress-responsive defense compound.

  • Biotic Elicitors: Fungal infections, penetration by pathogens, and infestation by nematodes, such as the pinewood nematode (Bursaphelenchus xylophilus), are potent inducers of PME accumulation.[1][3][5] The presence of PME is strongly correlated with resistance to these pathogens.[3][6]

  • Abiotic Elicitors: Mechanical wounding, desiccation, UV radiation, and ozone exposure also stimulate the production of pinosylvin and PME.[1][2][3] The formation occurs in living cells that are dying slowly as a result of these stressors.[2][7] Plant hormones such as ethylene and methyl jasmonate (MeJA) are also known to induce the expression of genes involved in the stilbene pathway.[3][8]

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbene Stilbene Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid Multiple Steps Cinnamoyl-CoA Cinnamoyl-CoA Cinnamic Acid->Cinnamoyl-CoA Multiple Steps Stilbene Synthase (STS) Stilbene Synthase (STS) Cinnamoyl-CoA->Stilbene Synthase (STS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Stilbene Synthase (STS) Pinosylvin Pinosylvin Pinosylvin O-methyltransferase (PMT) Pinosylvin O-methyltransferase (PMT) Pinosylvin->Pinosylvin O-methyltransferase (PMT) This compound This compound Stilbene Synthase (STS)->Pinosylvin Pinosylvin O-methyltransferase (PMT)->this compound Biotic Stressors Biotic Stressors Biotic Stressors->Stilbene Synthase (STS) Induces Abiotic Stressors Abiotic Stressors Abiotic Stressors->Stilbene Synthase (STS) Induces

Biosynthesis of this compound.

Mechanism of Action in Plant Defense

PME exhibits a broad spectrum of activity against various plant pathogens. Its primary mechanism involves the disruption of cellular integrity and function.

  • Antifungal Activity: PME demonstrates significant efficacy against a range of fungal pathogens, including white-rot and brown-rot fungi.[5][9] The proposed mechanism involves binding to the cell membrane phospholipids of the fungus.[10] This interaction increases the permeability and decreases the fluidity of the membrane, leading to the lysis of the cell membrane, leakage of intracellular contents, and eventual cell death, a phenotype resembling cell wall autolysis.[10] PME also effectively inhibits the germination of fungal spores.[10]

  • Nematicidal Activity: PME and related stilbenes are highly toxic to nematodes. The accumulation of PME and dihydrothis compound in Pinus strobus is a direct response to infection by the pinewood nematode and is a key factor in the tree's resistance.[3][6][11]

  • Antibacterial and Antifeedant Activity: PME contributes to the general defense against bacteria and insects.[6][12] The mechanism against bacteria is also believed to involve membrane damage.[5][12] While often less potent than its precursor, pinosylvin, its presence contributes to the overall defensive chemical barrier of the plant.[13]

G cluster_fungal_cell Fungal Pathogen Cell Cell Membrane Cell Membrane Intracellular Components Intracellular Components Increased Permeability Increased Permeability Cell Membrane->Increased Permeability Causes Cell Wall Cell Wall PME This compound PME->Cell Membrane Binds to Phospholipids Lysis and Leakage Lysis and Leakage Increased Permeability->Lysis and Leakage Leads to Fungal Cell Death Fungal Cell Death Lysis and Leakage->Fungal Cell Death

Mechanism of PME Antifungal Activity.

Quantitative Data on Efficacy

The biological activity of PME has been quantified against several pathogens. The data below is compiled from various studies to provide a comparative overview.

CompoundTarget OrganismAssay TypeEfficacy Metric (EC50 / IC50 / Inhibition)Reference
This compound Aspergillus flavusAntifungal ActivityStrongest inhibitor among six tested stilbenes[10]
This compound Trametes versicolor (White-rot)Mycelial Growth InhibitionEffective growth reduction at 0.1% & 1.0%[7]
This compound P. chrysosporium (White-rot)Mycelial Growth InhibitionEffective growth reduction at 0.1% & 1.0%[7]
This compound Postia placenta (Brown-rot)Mycelial Growth InhibitionStatistically significant growth inhibition[7]
This compound Bursaphelenchus xylophilusNematicidal ActivityIdentified as a primary nematicidal substance[6]
Pinosylvin (for comparison)Sclerotinia homoeocarpaMycelial Growth InhibitionEC50: 8.426 µg/mL[5][14]
Pinosylvin (for comparison)Rhizoctonia solani AG2-2IVMycelial Growth InhibitionEC50: 39.696 µg/mL[5][14]
Pinosylvin (for comparison)Plasmopara viticolaZoospore MobilityIC50: 34 µM[5]
Pinosylvin (for comparison)Plasmopara viticolaMildew DevelopmentIC50: 23 µM[5]

EC50: Effective concentration for 50% inhibition. IC50: Inhibitory concentration for 50% inhibition.

Experimental Protocols

Reproducible and standardized methodologies are critical for the study of PME. The following sections detail common protocols for its extraction, quantification, and biological evaluation.

This workflow outlines the process of isolating and measuring the concentration of PME from plant tissue, typically pine heartwood or knots.

Methodology:

  • Sample Preparation: Wood samples are milled into a fine powder to increase the surface area for extraction.

  • Extraction: Accelerated Solvent Extraction (ASE) or Soxhlet extraction is commonly employed.

    • Solvent: Acetone, ethanol, or a mixture of a polar organic solvent with water (e.g., 95:5 acetone:water or aqueous isopropyl alcohol) is used.[15]

    • Procedure: The wood powder is extracted under elevated temperature and pressure (for ASE) or refluxed for several hours (for Soxhlet).

  • Solvent Removal: The solvent from the resulting extract is removed under reduced pressure using a rotary evaporator.

  • Purification (Optional): For isolating pure PME, open column chromatography may be performed.[7]

  • Quantification: The concentration of PME in the crude or purified extract is determined using analytical chromatography.

    • Instrumentation: Gas Chromatography with a Flame Ionization Detector (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods.[5][16] High-Performance Liquid Chromatography (HPLC) is also used.[17]

    • Analysis: The peak area of PME is compared against a calibration curve generated from a pure standard to determine its concentration, often expressed as mg/g of dry wood.[16]

G Plant Material (e.g., Pine Heartwood) Plant Material (e.g., Pine Heartwood) Milling Milling Plant Material (e.g., Pine Heartwood)->Milling Wood Powder Wood Powder Milling->Wood Powder Solvent Extraction (Soxhlet/ASE) Solvent Extraction (Soxhlet/ASE) Wood Powder->Solvent Extraction (Soxhlet/ASE) Crude Extract Crude Extract Solvent Extraction (Soxhlet/ASE)->Crude Extract Solvent Solvent Solvent->Solvent Extraction (Soxhlet/ASE) Solvent Removal (Rotovap) Solvent Removal (Rotovap) Crude Extract->Solvent Removal (Rotovap) Concentrated Extract Concentrated Extract Solvent Removal (Rotovap)->Concentrated Extract Quantification (GC-FID, GC-MS, HPLC) Quantification (GC-FID, GC-MS, HPLC) Concentrated Extract->Quantification (GC-FID, GC-MS, HPLC) PME Concentration (mg/g) PME Concentration (mg/g) Quantification (GC-FID, GC-MS, HPLC)->PME Concentration (mg/g) G Prepare PME Stock Solutions Prepare PME Stock Solutions Incorporate into Molten Agar Incorporate into Molten Agar Prepare PME Stock Solutions->Incorporate into Molten Agar Pour Plates (Control & Treatment) Pour Plates (Control & Treatment) Incorporate into Molten Agar->Pour Plates (Control & Treatment) Prepare Fungal Inoculum Prepare Fungal Inoculum Inoculate Center of Plate Inoculate Center of Plate Prepare Fungal Inoculum->Inoculate Center of Plate Incubate (e.g., 25°C) Incubate (e.g., 25°C) Inoculate Center of Plate->Incubate (e.g., 25°C) Pour Plates (Control & Treatment)->Inoculate Center of Plate Measure Colony Diameter Measure Colony Diameter Incubate (e.g., 25°C)->Measure Colony Diameter Calculate % Inhibition Calculate % Inhibition Measure Colony Diameter->Calculate % Inhibition Determine EC50 Value Determine EC50 Value Calculate % Inhibition->Determine EC50 Value G cluster_perception Stress Perception cluster_signaling Signal Transduction cluster_response Defense Response Pathogen Attack (e.g., Nematode) Pathogen Attack (e.g., Nematode) Jasmonate Signaling Jasmonate Signaling Pathogen Attack (e.g., Nematode)->Jasmonate Signaling Wounding / Desiccation Wounding / Desiccation Ethylene Signaling Ethylene Signaling Wounding / Desiccation->Ethylene Signaling Transcription Factor Activation (e.g., PsbHLH1) Transcription Factor Activation (e.g., PsbHLH1) Jasmonate Signaling->Transcription Factor Activation (e.g., PsbHLH1) Ethylene Signaling->Transcription Factor Activation (e.g., PsbHLH1) Gene Expression (STS, PMT) Gene Expression (STS, PMT) Transcription Factor Activation (e.g., PsbHLH1)->Gene Expression (STS, PMT) Enzyme Synthesis Enzyme Synthesis Gene Expression (STS, PMT)->Enzyme Synthesis PME Accumulation PME Accumulation Enzyme Synthesis->PME Accumulation

References

Screening the Biological Activity of Pinosylvin Monomethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid found predominantly in the heartwood of pine species, has emerged as a compound of significant interest in the field of drug discovery. Structurally similar to resveratrol, PME has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antifungal properties. This technical guide provides a comprehensive overview of the screening methodologies and quantitative data associated with the biological activities of PME, intended to serve as a resource for researchers and professionals in drug development.

Anticancer Activity

This compound has shown promising cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data: Anticancer Activity
Cell LineCancer TypeAssayEndpointIC50 (µM)Reference
MCF-7Breast CancerMTT AssayCytotoxicity6.2 ± 1.2[1]
DLD-1Colorectal AdenocarcinomaNot SpecifiedCytotoxicity20.1
A549Lung CancerNot SpecifiedCytotoxicity25.4
WS1Healthy FibroblastNot SpecifiedCytotoxicity34.3
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound (PME)

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PME in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the PME dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of PME that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Signaling Pathway: Anticancer Mechanism

While the precise signaling pathways for this compound are still under investigation, related stilbenoids like pinosylvin are known to interfere with key cancer-related pathways.

anticancer_pathway PME This compound Cell Cancer Cell PME->Cell Inhibits Proliferation Cell Proliferation Cell->Proliferation Apoptosis Apoptosis Cell->Apoptosis

Figure 1: Simplified representation of PME's effect on cancer cells.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity
Cell LineMediatorAssayEndpointEC50 (µM)Reference
Activated MacrophagesNitric Oxide (NO) ProductionGriess AssayInhibition8[2]
Activated MacrophagesiNOS ExpressionWestern BlotInhibition12[2]
Experimental Protocol: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • This compound (PME)

  • RAW 264.7 macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of PME for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production by PME compared to the LPS-stimulated control.

Signaling Pathway: Anti-inflammatory Mechanism

anti_inflammatory_pathway LPS LPS Macrophage Macrophage LPS->Macrophage Activates iNOS iNOS Expression Macrophage->iNOS PME This compound PME->iNOS Inhibits NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation

Figure 2: PME inhibits LPS-induced inflammatory pathway.

Antifungal Activity

This compound has demonstrated a broad spectrum of antifungal activity against various fungal strains.

Quantitative Data: Antifungal Activity

While specific MIC values for a wide range of fungi are not extensively documented, studies have shown its potent activity. For instance, among six stilbenes, this compound showed the strongest activity against Aspergillus flavus.[3] It has also shown significant effects against white and brown-rot fungi.[1][4]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • This compound (PME)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Compound Dilution: Perform serial twofold dilutions of PME in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of PME that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the absorbance.

Antioxidant and Neuroprotective Activities

While pinosylvin has been more extensively studied for its antioxidant and neuroprotective effects, this compound is also believed to possess these properties. Further research is needed to quantify these activities specifically for PME.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess antioxidant activity.

Materials:

  • This compound (PME)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of PME to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of PME required to scavenge 50% of the DPPH radicals, can be determined.

Experimental Workflow: General Screening

experimental_workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action PME This compound Bioassays Primary Bioassays (e.g., Cytotoxicity, Anti-inflammatory) PME->Bioassays DoseResponse Dose-Response Studies Bioassays->DoseResponse IC50 IC50/EC50 Determination DoseResponse->IC50 Pathway Signaling Pathway Analysis (e.g., Western Blot, PCR) IC50->Pathway Lead Lead Compound Identification Pathway->Lead

Figure 3: General workflow for biological activity screening.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. This guide provides a foundational understanding of the methods used to screen these activities and summarizes the available quantitative data. While significant potential has been identified, further in-depth studies are required to fully elucidate the mechanisms of action and to establish a comprehensive biological activity profile, particularly in the areas of neuroprotection and antioxidation. The provided protocols and data serve as a valuable starting point for researchers aiming to explore the therapeutic potential of this intriguing stilbenoid.

References

An In-depth Technical Guide to the Solubility of Pinosylvin Monomethyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pinosylvin monomethyl ether, a naturally occurring stilbenoid with significant therapeutic potential. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a strong foundational understanding of its qualitative solubility and presents detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to this compound

This compound, a derivative of pinosylvin, is a stilbenoid found in the heartwood of various pine species. It has garnered considerable interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Understanding its solubility in various organic solvents is a critical first step in the development of effective formulations for preclinical and clinical research.

Qualitative Solubility of this compound

Based on available literature, the solubility of this compound in common organic solvents can be qualitatively summarized. It is generally described as being slightly soluble in several organic solvents. One source also indicates its solubility in methanol and glacial acetic acid, and that it is more soluble in benzene than its parent compound, pinosylvin[1][2].

Table 1: Qualitative Solubility of this compound

Organic SolventQualitative Solubility
BenzeneSlightly Soluble[1]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSoluble, Slightly Soluble[1][2]
PyridineSlightly Soluble[1]
Glacial Acetic AcidSoluble[2]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental protocols are essential. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Separation of Undissolved Solute:

    • Allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility (g/L) = Mass of dissolved solute (g) / Volume of solvent used (L)

    • Solubility (mol/L) = (Mass of dissolved solute (g) / Molar mass of this compound) / Volume of solvent used (L)

The HPLC method is a more sensitive and accurate technique for determining solubility, especially for compounds that are sparingly soluble or available in small quantities. This method involves analyzing the concentration of the solute in a saturated solution using a calibrated HPLC system.

Methodology:

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound in the chosen organic solvent.

  • Sample Preparation for HPLC Analysis:

    • After reaching equilibrium, centrifuge the saturated solution at a high speed to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant and dilute it with a suitable solvent (usually the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

    • Column: A C18 reversed-phase column is commonly used for the analysis of stilbenoids.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. The exact ratio should be optimized to achieve good separation and peak shape.

    • Detection: this compound can be detected by its UV absorbance, typically around 300-310 nm.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Calculation of Solubility:

    • Inject the diluted sample of the saturated solution into the HPLC system and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor. This concentration represents the solubility of this compound in the tested solvent.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

G cluster_0 Gravimetric Method Workflow Start Start Prepare Saturated Solution Prepare Saturated Solution Start->Prepare Saturated Solution Filter to Remove Excess Solid Filter to Remove Excess Solid Prepare Saturated Solution->Filter to Remove Excess Solid Evaporate Solvent from Known Volume Evaporate Solvent from Known Volume Filter to Remove Excess Solid->Evaporate Solvent from Known Volume Weigh Dried Solute Weigh Dried Solute Evaporate Solvent from Known Volume->Weigh Dried Solute Calculate Solubility Calculate Solubility Weigh Dried Solute->Calculate Solubility End End Calculate Solubility->End

Caption: Workflow for Gravimetric Solubility Determination.

G cluster_1 HPLC Method Workflow Start Start Prepare Saturated Solution Prepare Saturated Solution Start->Prepare Saturated Solution Prepare Standard Solutions Prepare Standard Solutions Start->Prepare Standard Solutions Centrifuge and Dilute Supernatant Centrifuge and Dilute Supernatant Prepare Saturated Solution->Centrifuge and Dilute Supernatant HPLC Analysis (Standards and Sample) HPLC Analysis (Standards and Sample) Centrifuge and Dilute Supernatant->HPLC Analysis (Standards and Sample) Prepare Standard Solutions->HPLC Analysis (Standards and Sample) Construct Calibration Curve Construct Calibration Curve HPLC Analysis (Standards and Sample)->Construct Calibration Curve Determine Concentration from Curve Determine Concentration from Curve Construct Calibration Curve->Determine Concentration from Curve Calculate Solubility Calculate Solubility Determine Concentration from Curve->Calculate Solubility End End Calculate Solubility->End

Caption: Workflow for HPLC-based Solubility Determination.

Conclusion

References

Pinosylvin Monomethyl Ether: An In-depth Technical Guide on Stability Under Light and Temperature Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinosylvin monomethyl ether (PsMME), a naturally occurring stilbenoid found predominantly in the heartwood of Pinaceae family trees, has garnered significant scientific interest. Its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects, position it as a promising candidate for therapeutic applications. However, the successful development of any pharmaceutical agent hinges on a thorough understanding of its stability under various environmental stressors. This technical guide provides a comprehensive overview of the stability of this compound when subjected to light and temperature stress, offering critical insights for formulation development, manufacturing, and storage.

Core Stability Profile

This compound is susceptible to degradation when exposed to both thermal and photolytic stress. Thermal stress can induce chemical transformations, while exposure to ultraviolet (UV) radiation is a significant liability, leading to photodegradation. Understanding the kinetics and pathways of this degradation is crucial for preserving the compound's integrity and therapeutic efficacy.

Data on Light and Temperature Stability

The following tables summarize the available quantitative and qualitative data on the stability of this compound under various stress conditions.

Table 1: Thermal Stability of this compound

Stress ConditionObservationAnalytical MethodReference
Steam Sterilization (20 min) followed by Oven Drying (24h)Amount of phenolic compounds, including PsMME, decreased by more than half.Chromatography[1]
Heat Treatment (80°C, 90°C, 100°C)Induced chemical reactions such as dehydrogenation, oxidation, and isomerization.UHPLC-DAD-MS, DSC, TGA[2]
Thermogravimetric Analysis (TGA)Susceptible to thermal degradation; decomposes differently than flavonoids.TGA[1]

Table 2: Photostability of this compound

Stress ConditionObservationAnalytical MethodReference
UV Radiation (125 W source, 30 min)Susceptible to photodegradation.GC-FID, GC-MS[2][3]
UV Radiation (125 W source, 30 min) with NanocarrierMesoporous polydopamine nanoparticles (MPDA) provided up to 90% protection against UV-induced degradation.GC-FID, GC-MS[2][3]
UV and Fluorescent Light (General Stilbenes)Induces trans- to cis-isomerization and intramolecular cyclization to form phenanthrene structures.HPLC, GC, UV, MS, NMR[4]

Potential Degradation Pathways

While specific degradation products of this compound under stress have not been fully elucidated in the reviewed literature, the degradation of stilbenoids, in general, follows known chemical transformation pathways.

Photodegradation Pathway

Exposure to UV light is known to induce two primary photochemical reactions in stilbenes: a reversible trans-cis isomerization and an irreversible photocyclization to form dihydrophenanthrene intermediates, which can then be oxidized to the corresponding phenanthrene.

Photodegradation_Pathway Trans_PsMME trans-Pinosylvin Monomethyl Ether Cis_PsMME cis-Pinosylvin Monomethyl Ether Trans_PsMME->Cis_PsMME UV Light (Isomerization) Cis_PsMME->Trans_PsMME UV Light / Heat Dihydrophenanthrene Dihydrophenanthrene Intermediate Cis_PsMME->Dihydrophenanthrene UV Light (Photocyclization) Phenanthrene Phenanthrene Derivative Dihydrophenanthrene->Phenanthrene Oxidation

Potential photodegradation pathway of this compound.
Thermal Degradation Reactions

At elevated temperatures, this compound can undergo several reactions, including oxidation, dehydrogenation, and isomerization[2]. These transformations can lead to a variety of degradation products, altering the compound's purity and activity.

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. The following sections outline methodologies for assessing the stability of this compound under light and temperature stress, based on published research and ICH guidelines.

Forced Photodegradation Study (as per ICH Q1B)

This protocol is designed to evaluate the intrinsic photostability of this compound.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a formulation vehicle) at a known concentration (e.g., 1 mg/mL).

    • Place the solution in chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the samples in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines, providing a combination of cool white fluorescent and near-UV lamps.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • Maintain the dark control sample in the same chamber to experience the same temperature conditions.

  • Analysis:

    • At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Quantify the remaining percentage of this compound and identify and quantify any degradation products.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis Prep Prepare PsMME solution in transparent containers Expose Place samples in photostability chamber Prep->Expose Control Prepare dark control (wrap in foil) Control->Expose Analyze Withdraw aliquots at time intervals Expose->Analyze HPLC Analyze by stability-indicating method (e.g., HPLC, GC) Analyze->HPLC Quantify Quantify remaining PsMME and degradation products HPLC->Quantify

Experimental workflow for photostability testing.
Forced Thermal Degradation Study

This protocol assesses the stability of this compound under elevated temperature conditions.

  • Sample Preparation:

    • Prepare samples of this compound in both solid (powder) and solution states.

    • For solutions, use a suitable solvent or the intended formulation vehicle at a known concentration.

    • Package the samples in appropriate sealed containers to prevent evaporation.

  • Thermal Stress:

    • Place the samples in a calibrated oven or environmental chamber.

    • Expose the samples to a range of elevated temperatures. A common approach is to use temperatures in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).

    • Maintain a control sample at a non-stress condition (e.g., 25°C/60% RH or 5°C).

  • Analysis:

    • At specified time points, remove samples from the oven and allow them to cool to room temperature.

    • Analyze the samples using a validated stability-indicating method (e.g., HPLC, UHPLC-MS).

    • Determine the percentage of remaining this compound and characterize any formed degradation products.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis Prep_Solid Prepare solid PsMME samples Stress Expose samples to elevated temperatures Prep_Solid->Stress Prep_Solution Prepare PsMME solution samples Prep_Solution->Stress Analyze Remove samples at time intervals Stress->Analyze Control Maintain control sample at non-stress condition Control->Analyze HPLC Analyze by stability-indicating method (e.g., HPLC) Analyze->HPLC Quantify Determine remaining PsMME and degradation products HPLC->Quantify

Experimental workflow for thermal stability testing.

Conclusion and Recommendations

The available data clearly indicate that this compound is sensitive to both light and temperature. Its susceptibility to photodegradation is a critical factor that must be addressed during drug development. The use of light-protective primary packaging is mandatory for any formulation containing this compound. Furthermore, formulation strategies, such as encapsulation in UV-protective nanocarriers like mesoporous polydopamine nanoparticles, show significant promise in enhancing photostability[2][3].

Thermal degradation also poses a risk, particularly at temperatures exceeding ambient conditions. Therefore, manufacturing processes should avoid high temperatures where possible, and the recommended storage conditions should be cool and controlled. Further research is warranted to fully characterize the degradation products formed under both photolytic and thermal stress and to determine their potential toxicity. The development and validation of robust stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of any future drug products containing this compound.

References

Pinosylvin Monomethyl Ether: A Technical Guide to Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinosylvin monomethyl ether (PME) is a naturally occurring stilbenoid found predominantly in the heartwood of trees from the Pinus genus. As a derivative of pinosylvin, it shares structural similarities with other well-researched stilbenoids like resveratrol. These compounds have garnered significant interest for their potential pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Despite this interest, detailed information regarding the bioavailability and metabolic fate of this compound is limited. This technical guide provides a comprehensive overview of the current understanding of PME bioavailability and metabolism, drawing from studies on the parent compound, pinosylvin, and other related stilbenoids. It aims to equip researchers, scientists, and drug development professionals with the available data, relevant experimental protocols, and hypothesized metabolic pathways to guide future investigations.

Bioavailability of Pinosylvin and its Monomethyl Ether

Quantitative Data from In Vivo Studies on Pinosylvin

The following table summarizes the pharmacokinetic parameters of pinosylvin in rats after intravenous and oral administration. This data is presented as a surrogate to infer the potential pharmacokinetic profile of this compound, though direct studies on PME are necessary for confirmation.

ParameterIntravenous Administration (5 or 10 mg/kg)Oral Administration (50 mg/kg)Reference
Half-life (t½) < 10 minNot quantifiable[4]
Oral Bioavailability (F) -< 1%[4]
Time to Peak Concentration (Tmax) -0.137 h[3]
Apparent Elimination Half-life (t½) -1.347 ± 0.01 h[3]

Metabolism of Pinosylvin and Hypothesized Pathways for this compound

The metabolism of stilbenes is generally characterized by phase I and phase II biotransformation reactions.[2][5] For pinosylvin, the main metabolic pathways identified in rats include glucuronidation, hydroxylation, and methylation.[3] In vitro studies using rat liver microsomes have identified two oxidative metabolites of pinosylvin as E- and Z-resveratrol, along with a glucuronidated metabolite.[6]

Based on the metabolic pathways of pinosylvin and other O-methylated stilbenoids, we can hypothesize the primary metabolic routes for this compound. The presence of a methoxy group may influence its metabolic stability and the preferred sites of conjugation.

Hypothesized Metabolic Pathways for this compound:
  • Phase I Metabolism (CYP450-mediated):

    • O-Demethylation: The methoxy group could be removed to form pinosylvin.

    • Hydroxylation: Addition of a hydroxyl group to the aromatic rings.

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: Attachment of glucuronic acid to a hydroxyl group, a major pathway for stilbenoids.[2][5]

    • Sulfation: Conjugation with a sulfonate group, another common pathway for stilbenes.[2][5]

The following diagram illustrates the hypothesized metabolic pathways of this compound.

This compound Metabolism PME This compound Pinosylvin Pinosylvin PME->Pinosylvin O-Demethylation (CYP450) Hydroxylated_PME Hydroxylated PME PME->Hydroxylated_PME Hydroxylation (CYP450) PME_Glucuronide PME-Glucuronide PME->PME_Glucuronide Glucuronidation (UGTs) PME_Sulfate PME-Sulfate PME->PME_Sulfate Sulfation (SULTs) Excretion Excretion Pinosylvin->Excretion Hydroxylated_PME->Excretion PME_Glucuronide->Excretion PME_Sulfate->Excretion

Caption: Hypothesized metabolic pathways of this compound.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of the bioavailability and metabolism of compounds like this compound. Below are representative protocols for key in vitro and in vivo experiments, adapted from established methodologies for stilbenoids.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound and identify its metabolites using liver microsomes.

Materials:

  • This compound (PME)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of PME in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and the PME stock solution.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Quench the reaction by adding ice-cold acetonitrile containing the internal standard to the aliquots.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining PME and identify any formed metabolites.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis PME_stock Prepare PME Stock Solution Add_reagents Add NADPH & PME PME_stock->Add_reagents Microsome_mix Prepare Microsome/Buffer Mixture Pre_warm Pre-warm Microsome Mix (37°C) Microsome_mix->Pre_warm Pre_warm->Add_reagents Incubate Incubate at 37°C Add_reagents->Incubate Take_aliquots Collect Aliquots at Time Points Incubate->Take_aliquots Quench Quench with Acetonitrile/IS Take_aliquots->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for in vitro metabolism study using liver microsomes.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound in a rat model.

Materials:

  • This compound (PME)

  • Vehicle for oral and intravenous administration (e.g., saline, PEG400)

  • Sprague-Dawley rats (or other appropriate strain)

  • Cannulas for blood collection

  • EDTA-coated tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast rats overnight before dosing.

  • Administer PME to two groups of rats: one group receives an intravenous (IV) dose, and the other receives an oral (PO) dose.

  • Collect blood samples from the cannulated vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation with a suitable solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze the samples using a validated LC-MS/MS method to determine the concentration of PME at each time point.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, and oral bioavailability) using appropriate software.

In Vivo Pharmacokinetics Workflow cluster_animal_prep Animal Preparation cluster_sampling_process Sampling and Processing cluster_analysis_calc Analysis and Calculation Fast_rats Fast Rats Overnight Administer_PME Administer PME (IV & PO groups) Fast_rats->Administer_PME Collect_blood Collect Blood Samples at Time Points Administer_PME->Collect_blood Separate_plasma Centrifuge to Separate Plasma Collect_blood->Separate_plasma Store_plasma Store Plasma at -80°C Separate_plasma->Store_plasma Sample_prep Prepare Plasma Samples (Protein Precipitation) Store_plasma->Sample_prep LC_MS_analysis LC-MS/MS Analysis Sample_prep->LC_MS_analysis Calculate_PK Calculate Pharmacokinetic Parameters LC_MS_analysis->Calculate_PK

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Conclusion and Future Directions

The available evidence, primarily from studies on the parent compound pinosylvin, suggests that this compound likely has low oral bioavailability due to extensive first-pass metabolism. The primary metabolic pathways are hypothesized to be O-demethylation, hydroxylation, glucuronidation, and sulfation.

To advance the understanding of PME's therapeutic potential, further research is critically needed in the following areas:

  • Direct Pharmacokinetic Studies: In vivo studies in relevant animal models are essential to determine the definitive pharmacokinetic profile of PME, including its oral bioavailability.

  • Metabolite Identification and Profiling: Comprehensive in vitro and in vivo metabolism studies are required to identify the specific metabolites of PME and to quantify their formation.

  • Enzyme Phenotyping: Identifying the specific CYP450, UGT, and SULT enzymes responsible for PME metabolism will be crucial for predicting potential drug-drug interactions.

  • Permeability Studies: Caco-2 cell permeability assays can provide valuable insights into the intestinal absorption mechanisms of PME.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound as a therapeutic agent and guide its future development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pinosylvin Monomethyl Ether from Pine Heartwood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinosylvin monomethyl ether, a naturally occurring stilbenoid found in the heartwood of pine species, particularly Pinus sylvestris, has garnered significant interest within the scientific community. This document provides a comprehensive guide to the extraction of this compound from pine heartwood, tailored for researchers, scientists, and professionals in drug development. The protocols detailed herein are synthesized from established methodologies to ensure reproducibility and high-yield extraction. This application note also includes quantitative data on extraction efficiency and discusses the compound's relevant biological activities and associated signaling pathways, offering valuable insights for its potential therapeutic applications.

Introduction

This compound (3-methoxy-5-hydroxystilbene) is a stilbenoid that, along with its parent compound pinosylvin, is abundant in the heartwood of pines. These compounds are known to contribute to the natural durability of the wood, exhibiting antifungal and insecticidal properties.[1][2] In recent years, research has highlighted the pharmacological potential of pinosylvin and its monomethyl ether, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[3][4][5] For drug development professionals, understanding the extraction of this bioactive compound is the first critical step towards preclinical and clinical investigations. This document outlines a detailed protocol for its extraction and provides data to guide researchers in optimizing their extraction strategies.

Materials and Methods

Plant Material

The primary source for this compound is the heartwood of Scots pine (Pinus sylvestris). For optimal yield, it is recommended to use the outer heartwood region, as it generally contains higher concentrations of stilbenoids.[6] The wood should be air-dried and ground into a fine powder or small particles (e.g., 1-2 mm) to increase the surface area for efficient extraction. The yield of pinosylvin and its monomethyl ether is significantly higher from small particles and wood powder compared to solid wood.[6]

Reagents and Equipment
  • Solvents: Acetone, ethanol, n-hexane, isopropyl alcohol (analytical grade)

  • Deionized water

  • Rotary evaporator

  • Soxhlet apparatus or Accelerated Solvent Extractor (ASE)

  • Grinder or mill

  • Filter paper

  • Glassware (beakers, flasks, etc.)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Flame Ionization Detector (GC-FID) for quantification

Experimental Protocols

Two primary methods for the extraction of this compound are presented below.

Protocol 1: Acetone-Water Extraction

This method is a common and effective approach for extracting stilbenes from pine heartwood.[7]

  • Preparation: Weigh 10 g of powdered pine heartwood and place it into a cellulose thimble.

  • Extraction: Place the thimble in a Soxhlet apparatus. Add 200 mL of an acetone/water mixture (95:5 v/v) to the distillation flask.

  • Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours. The solvent will cycle through the wood powder, extracting the desired compounds.

  • Concentration: After extraction, allow the solution to cool. Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography (e.g., silica gel) with a suitable solvent system (e.g., hexane-ethyl acetate gradient) to isolate this compound.

Protocol 2: Two-Step Hexane and Ethanol Extraction

This sequential extraction method first removes lipophilic compounds with a nonpolar solvent, followed by the extraction of more polar stilbenoids.

  • Step 1: Hexane Extraction:

    • Place 10 g of powdered pine heartwood in an extraction cell of an Accelerated Solvent Extractor (ASE) or a Soxhlet apparatus.

    • Extract the wood powder with n-hexane at 90°C for 2-3 cycles in an ASE or for 4-6 hours in a Soxhlet apparatus. This step removes resins, fats, and waxes.

    • Discard the hexane extract (or save for other analyses).

  • Step 2: Ethanol Extraction:

    • Dry the defatted wood powder from Step 1 to remove any residual hexane.

    • Extract the dried powder with 95% ethanol (aq) at 100°C for 3 cycles in an ASE or for 8-12 hours in a Soxhlet apparatus.

    • Collect the ethanol extract.

  • Concentration: Remove the ethanol using a rotary evaporator at a temperature below 40°C to yield the crude extract enriched with this compound.

Data Presentation

The yield of this compound can vary significantly depending on the source of the pine heartwood, its age, and the extraction method employed. The following tables provide a summary of reported quantitative data.

Table 1: this compound Content in Pinus sylvestris

Plant PartThis compound Content (mg/g dry weight)Reference
Heartwood5.1 - 6.3Willför et al. (as cited in[8])
Knotwood13 - 49Willför et al. (as cited in[8])
Sapwood< 0.05Willför et al. (as cited in[8])

Table 2: Comparison of Extraction Solvents for Stilbenes from Pine

Solvent SystemExtraction MethodRelative Yield of StilbenesReference
Acetone/water (95:5 v/v)Accelerated Solvent Extraction (ASE)High[7]
Ethanol/water (85:15 v/v)Accelerated Solvent Extraction (ASE)Good (suitable for food applications)[8]
Isopropyl alcohol/water (65:35 v/v)MacerationHigh yield reported[9]
Sequential: Cyclohexane then Ethanol/water (95:5)Soxhlet/ASEMost efficient for recovery of pinosylvins[8]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound.

Extraction_Workflow Start Pine Heartwood Collection Preparation Drying and Grinding Start->Preparation Extraction Solvent Extraction (e.g., Soxhlet or ASE) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Analysis Quantification (HPLC or GC-FID) Crude_Extract->Analysis Pure_Compound This compound Purification->Pure_Compound Pure_Compound->Analysis End Data Analysis Analysis->End

Extraction and Analysis Workflow
Signaling Pathways

Pinosylvin and its monomethyl ether have been shown to modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate some of the known interactions.

Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway PME Pinosylvin Monomethyl Ether PI3K_Akt PI3K/Akt Pathway PME->PI3K_Akt Inhibits NFkB NF-κB Pathway PME->NFkB Inhibits PI3K_Akt->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, MCP-1) NFkB->Proinflammatory_Cytokines

Anti-inflammatory action of this compound.

Anticancer Signaling Pathway

Anticancer_Pathway PME Pinosylvin Monomethyl Ether MAPK_ERK MAPK/ERK Pathway PME->MAPK_ERK Inhibits PI3K_Akt_GSK PI3K/Akt/GSK-3β Pathway PME->PI3K_Akt_GSK Inhibits Proliferation Decreased Proliferation MAPK_ERK->Proliferation Metastasis Decreased Metastasis MAPK_ERK->Metastasis PI3K_Akt_GSK->Proliferation Apoptosis Increased Apoptosis PI3K_Akt_GSK->Apoptosis

Anticancer action of this compound.

Conclusion

The protocols outlined in this document provide a solid foundation for the successful extraction of this compound from pine heartwood. The choice of extraction method and solvent system can be tailored based on available equipment and desired purity of the final extract. The provided quantitative data and signaling pathway diagrams offer valuable context for researchers and drug development professionals, highlighting the therapeutic potential of this promising natural compound. Further research into the specific mechanisms of action and in vivo efficacy of this compound is warranted to fully elucidate its potential as a novel therapeutic agent.

References

Application Notes and Protocols for the Isolation and Purification of Pinosylvin Monomethyl Ether by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid, has garnered significant interest within the scientific community due to its diverse pharmacological properties, including antifungal and potential anti-inflammatory activities.[1][2] Found predominantly in the heartwood of various Pinus species, effective isolation and purification of PME are crucial for its further investigation and potential therapeutic applications.[3][4] These application notes provide detailed protocols and data for the isolation and purification of this compound utilizing various chromatographic techniques.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes quantitative data related to the extraction and analysis of this compound from various sources and analytical methods.

Source MaterialExtraction SolventAnalytical MethodCompound DetectedConcentration/AmountReference
Pinus sylvestris HeartwoodNot SpecifiedGC-FIDThis compoundNot specified, but detected[5]
Pinus nigra KnotwoodDistilled WaterHPLCThis compound31.53 ± 21.13 mg/g of dry weight[6]
Pinus strobus Callus (3 months old)100% MethanolGC-MSThis compound0.28 mg/g DW[7]
Pinus cembra HeartwoodEthanolic ExtractUHPLC-DAD-ESI-MSnThis compoundDetected[8][9]
Pinus sylvestris Knot Zones75% Aqueous Isopropyl AlcoholHPLCPinosylvin & Methyl Pinosylvin Mix36 g from 1000 g of crushed mass[10]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and purification of this compound.

Protocol 1: Extraction from Pinus spp. Heartwood

This protocol outlines a general procedure for the solvent extraction of this compound from pine heartwood.

Materials and Equipment:

  • Dried and powdered heartwood of Pinus species (e.g., Pinus sylvestris, Pinus nigra)

  • Soxhlet apparatus or maceration equipment

  • Ethanol, Methanol, or a mixture of Isopropyl alcohol and water

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Preparation of Plant Material: Air-dry the heartwood of the selected Pinus species and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Soxhlet Extraction: Place the powdered heartwood in a thimble and perform continuous extraction with a suitable solvent (e.g., ethanol) for 6-8 hours.

    • Maceration: Soak the powdered heartwood in the chosen solvent at room temperature for 24-72 hours with occasional agitation.

  • Filtration: After extraction, filter the mixture to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the crude extract using column chromatography to isolate this compound.

Materials and Equipment:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane, Ethyl acetate, and other organic solvents for the mobile phase

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

  • Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in fractions of a specific volume.

  • Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates. Visualize the spots under a UV lamp. Fractions containing the compound of interest (this compound) will show a similar Rf value.

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis and Purification

This protocol details the use of HPLC for the final purification and quantification of this compound. A pentafluorophenyl (PFP) stationary phase can be effective for separating PME from similar compounds.[8][9]

Materials and Equipment:

  • Partially purified extract from Protocol 2

  • HPLC system with a UV detector

  • Reversed-phase C18 or PFP column (e.g., AcclaimTM 120 C18, 3 µm, 3.0 × 150 mm)[6]

  • HPLC grade solvents: Acetonitrile and Water (both containing 0.1% acetic acid)[6]

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the partially purified sample in the mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: AcclaimTM 120 C18 (3.0 × 150 mm, 3 µm)[6]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% acetic acid. A typical gradient could be: 0 min 95% A, 23 min 30% A and 70% B, 25 min 5% A and 95% B, 26 min 95% A and 5% B.[6]

    • Flow Rate: 0.4 mL/min[6]

    • Detection: UV at 308 nm[1]

  • Injection and Analysis: Inject the sample into the HPLC system and run the analysis.

  • Fraction Collection (for preparative HPLC): Collect the peak corresponding to this compound.

  • Purity Confirmation: Re-inject a small amount of the collected fraction to confirm its purity.

Visualizations

The following diagrams illustrate the workflow for the isolation and purification of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_purification Final Purification & Analysis plant_material Pine Heartwood (e.g., Pinus sylvestris) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling concentration2 Concentration pooling->concentration2 semi_pure_pme Semi-Pure PME concentration2->semi_pure_pme hplc Preparative HPLC (C18 or PFP Column) semi_pure_pme->hplc pure_pme Pure Pinosylvin Monomethyl Ether hplc->pure_pme logical_relationship start Start: Crude Plant Extract decision1 Is the target compound sufficiently concentrated? start->decision1 process1 Column Chromatography (e.g., Silica Gel) decision1->process1 No decision2 Is the purity >95%? decision1->decision2 Yes process1->decision2 process2 Preparative HPLC decision2->process2 No end End: Pure Pinosylvin Monomethyl Ether decision2->end Yes process2->end

References

High-Yield Synthesis of Pinosylvin Monomethyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinosylvin monomethyl ether, a naturally occurring stilbenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This document provides detailed application notes and experimental protocols for a high-yield, two-step chemical synthesis of this compound. The synthesis involves an initial Horner-Wadsworth-Emmons reaction to produce the precursor, trans-3,5-dimethoxystilbene, followed by a selective monodemethylation. This methodology is designed to be robust and reproducible, providing researchers with a reliable means of obtaining this valuable compound for further investigation. Additionally, this document outlines the key signaling pathways modulated by pinosylvin and its monomethyl ether, offering insights into its mechanisms of action.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactionReactantsReagentsSolventTime (h)Temp (°C)Yield (%)
1Horner-Wadsworth-Emmons Reaction3,5-Dimethoxybenzaldehyde, Diethyl benzylphosphonateSodium methoxideMethanol425~95
2Selective Monodemethylationtrans-3,5-DimethoxystilbeneBoron tribromide (BBr₃)Dichloromethane18-40 to 25~75

Experimental Protocols

Step 1: Synthesis of trans-3,5-Dimethoxystilbene via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of trans-3,5-dimethoxystilbene from 3,5-dimethoxybenzaldehyde and diethyl benzylphosphonate. The Horner-Wadsworth-Emmons reaction is employed to ensure high stereoselectivity for the desired trans-isomer.

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Diethyl benzylphosphonate

  • Sodium methoxide (25% in methanol)

  • Anhydrous Methanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous methanol in a round-bottom flask, add sodium methoxide (1.1 equivalents) dropwise at 0 °C with stirring.

  • After stirring for 15 minutes, add a solution of 3,5-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous methanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexanes:ethyl acetate gradient to yield trans-3,5-dimethoxystilbene as a white solid.

Step 2: Selective Monodemethylation to this compound

This protocol details the selective monodemethylation of trans-3,5-dimethoxystilbene to yield this compound using boron tribromide.[1]

Materials:

  • trans-3,5-Dimethoxystilbene

  • Boron tribromide (BBr₃) solution in dichloromethane (1.0 M)

  • Anhydrous Dichloromethane (DCM)

  • Chilled deionized water

  • Acetone-dry ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve trans-3,5-dimethoxystilbene (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -40 °C using an acetone-dry ice bath.

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.0 equivalent) dropwise to the reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 18 hours.

  • Cool the reaction mixture again to -40 to -50 °C and quench by the slow addition of chilled deionized water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Selective Monodemethylation Reactant1 3,5-Dimethoxybenzaldehyde HWE_Reaction Reactant1->HWE_Reaction Reactant2 Diethyl benzylphosphonate Reactant2->HWE_Reaction Reagent1 Sodium Methoxide Reagent1->HWE_Reaction Product1 trans-3,5-Dimethoxystilbene Reactant3 trans-3,5-Dimethoxystilbene HWE_Reaction->Product1 Yield: ~95% Demethylation_Reaction Reactant3->Demethylation_Reaction Reagent2 Boron Tribromide (BBr₃) Reagent2->Demethylation_Reaction Product2 This compound Demethylation_Reaction->Product2 Yield: ~75% Anti_Inflammatory_Pathway cluster_inflammation Inflammatory Response PME This compound NFkB NF-κB PME->NFkB inhibits PI3K_Akt PI3K/Akt PME->PI3K_Akt inhibits Pro_inflammatory Pro-inflammatory Mediators (COX-2, iNOS, IL-6, TNF-α) NFkB->Pro_inflammatory activates PI3K_Akt->NFkB activates Anticancer_Pathways cluster_cancer Cancer Cell Processes cluster_proliferation Proliferation & Survival cluster_metastasis Metastasis cluster_apoptosis Apoptosis PME This compound PI3K_Akt PI3K/Akt PME->PI3K_Akt inhibits MAPK MAPK (ERK, JNK, p38) PME->MAPK modulates FAK_Src_ERK FAK/c-Src/ERK PME->FAK_Src_ERK inhibits Apoptosis Induction of Apoptosis PME->Apoptosis promotes PI3K_Akt->Apoptosis inhibits MAPK->Apoptosis promotes MMPs MMPs FAK_Src_ERK->MMPs activates cluster_proliferation cluster_proliferation

References

Application Note: Quantitative Analysis of Pinosylvin Monomethyl Ether in Botanical Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of pinosylvin monomethyl ether (PME), a biologically active stilbenoid, using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This compound, primarily found in various Pinus species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample extraction, chromatographic conditions, and method validation. The method utilizes a Pentafluorophenyl (PFP) stationary phase for enhanced separation from structurally similar compounds.

Introduction

This compound (PME) is a natural stilbenoid predominantly found in the heartwood of plants from the Pinus genus.[1][3] Stilbenoids are a class of phenolic compounds recognized for their diverse pharmacological effects. PME, in particular, has demonstrated significant antifungal properties and cytotoxic activity against various cancer cell lines.[1][4] Notably, it has been identified as an inhibitor of the androgen receptor signaling pathway, which is critical in the progression of castration-resistant prostate cancer.[1][3][5]

Accurate quantification of PME in botanical extracts and pharmaceutical preparations is crucial for quality control, standardization, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a specific, sensitive, and reproducible method for this purpose. This note describes an optimized HPLC-UV method, including a detailed sample preparation protocol and key method validation parameters.

Experimental Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • Centrifuge.

    • Vortex mixer.

  • Reagents:

    • This compound analytical standard (≥97.0% purity).[6]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (LC-MS grade).

  • Materials:

    • HPLC column: Pentafluorophenyl (PFP), 100 x 2.1 mm, 2.6 µm particle size (or similar). A PFP phase is recommended for superior separation of PME from related bibenzyls like dihydrothis compound.[7][8]

    • Syringe filters (0.22 µm, PTFE or Nylon).

    • HPLC vials with inserts.

    • Volumetric flasks and pipettes.

Standard Solution Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10.0 mL of methanol in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard with methanol to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Pinus heartwood)
  • Milling: Dry the plant material (e.g., Pinus heartwood) at 40°C to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction: Accurately weigh approximately 200 mg of the powdered sample into a centrifuge tube. Add 10 mL of methanol.

  • Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature.[9] This process enhances the extraction efficiency.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis. If necessary, dilute the sample with methanol to fit within the calibration curve range.

HPLC-UV Method

The chromatographic conditions are summarized in the table below. A gradient elution is employed to ensure good separation and peak shape.

ParameterCondition
HPLC Column Pentafluorophenyl (PFP), 100 x 2.1 mm, 2.6 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 5 µL
UV Detection 306 nm
Run Time 20 minutes

Note: The UV detection wavelength is set at 306 nm, which is a common absorbance maximum for trans-stilbenes. It is recommended to use a PDA detector during method development to confirm the optimal wavelength for this compound.

Visualization of Protocols and Pathways

G Figure 1: Experimental Workflow for PME Quantification cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis s1 Collect & Dry Plant Material s2 Grind to Fine Powder s1->s2 s3 Weigh 200 mg of Powder s2->s3 s4 Add 10 mL Methanol s3->s4 s5 Vortex & Sonicate (30 min) s4->s5 s6 Centrifuge (4000 rpm, 15 min) s5->s6 s7 Filter Supernatant (0.22 µm) s6->s7 h1 Inject 5 µL into HPLC s7->h1 Filtered Extract h2 Chromatographic Separation (PFP Column) h1->h2 h3 UV Detection at 306 nm h2->h3 d1 Integrate Peak Area h3->d1 d3 Quantify PME Concentration d1->d3 d2 Construct Calibration Curve d2->d3

Caption: Figure 1: Experimental Workflow for PME Quantification.

G Figure 2: PME Inhibition of Androgen Receptor Signaling cluster_pathway Androgen Receptor Signaling Pathway DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer ARE Androgen Response Element (ARE) in DNA AR_dimer->ARE Transcription Gene Transcription ARE->Transcription PSA PSA & Other AR-Target Genes Transcription->PSA Proliferation Cell Proliferation & Survival PSA->Proliferation PME Pinosylvin Monomethyl Ether PME->AR Inhibits AR Expression & Activation PME->AR_dimer

Caption: Figure 2: PME Inhibition of Androgen Receptor Signaling.

Method Validation and Data Presentation

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results.[6][10][11] Key validation parameters are presented below with typical expected results.

Linearity

The linearity of the method is determined by injecting the working standards at five to seven different concentration levels. The peak area is plotted against the concentration, and a linear regression analysis is performed.

ParameterResult
Concentration Range 0.5 - 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.[12] They can be calculated using the following formulas:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) ~ 0.15 µg/mL
Limit of Quantification (LOQ) ~ 0.50 µg/mL
Precision and Accuracy
  • Precision is assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). Results are expressed as the relative standard deviation (%RSD).

  • Accuracy is determined by a recovery study, where a known amount of PME standard is spiked into a sample matrix and the percentage recovery is calculated.

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low (1 µg/mL) < 3.0%< 4.0%97 - 103%
Mid (20 µg/mL) < 2.0%< 3.0%98 - 102%
High (80 µg/mL) < 2.0%< 2.5%98 - 102%

Conclusion

The HPLC-UV method described in this application note provides a selective, precise, and accurate protocol for the quantification of this compound in botanical extracts. The use of a PFP column allows for enhanced resolution, and the detailed sample preparation and validation guidelines ensure the generation of reliable and reproducible data. This method is well-suited for quality control applications in the natural products industry and for academic research aimed at exploring the pharmacological potential of this promising stilbenoid.

References

Pinosylvin Monomethyl Ether: Application Notes and Protocols for Antifungal Research Against Wood-Decay Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinosylvin monomethyl ether (PME) is a naturally occurring stilbenoid compound found in various plant species, notably in the heartwood of pine trees. Stilbenoids are recognized for their protective role in plants against pathogens, and PME has demonstrated significant antifungal properties against a range of wood-decay fungi. These fungi, broadly classified as white-rot and brown-rot fungi, are responsible for the biodeterioration of wood, causing substantial economic losses. This document provides detailed application notes and experimental protocols for researchers investigating the use of PME as a potential antifungal agent for wood preservation.

Antifungal Activity of this compound

This compound has shown efficacy in inhibiting the growth and degradative activity of several economically important wood-decay fungi. Studies have demonstrated its activity against both white-rot fungi, which degrade lignin and cellulose, and brown-rot fungi, which primarily decompose cellulose and hemicellulose.

Data Presentation: Efficacy of this compound Against Wood-Decay Fungi

While specific Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound against a wide range of wood-decay fungi are not extensively documented in publicly available literature, existing studies provide valuable data on its inhibitory effects through wood block assays. The following tables summarize the available quantitative data on the percentage of weight loss reduction in wood blocks treated with PME.

Table 1: Antifungal Activity of this compound against White-Rot Fungi

Fungal SpeciesWood TypePME Concentration (% w/v)Mean Weight Loss (%) in ControlMean Weight Loss (%) in Treated WoodPercentage Inhibition of DecayReference
Trametes versicolorRed Maple1.050.943.614.3%[1]
Phanerochaete chrysosporiumRed Maple1.030.3--[1]

Table 2: Antifungal Activity of this compound against Brown-Rot Fungi

Fungal SpeciesWood TypePME Concentration (% w/v)Mean Weight Loss (%) in ControlMean Weight Loss (%) in Treated WoodPercentage Inhibition of DecayReference
Gloeophyllum trabeumSouthern Yellow Pine1.037.917.553.8%[1]
Postia placentaSouthern Yellow Pine1.045.3--[1]

Note: '-' indicates data not available in the cited source. The percentage inhibition of decay is calculated as: [((Mean Weight Loss in Control - Mean Weight Loss in Treated Wood) / Mean Weight Loss in Control) x 100].

Mechanism of Action

The precise molecular mechanisms by which this compound inhibits wood-decay fungi are still under investigation. However, research on stilbenes in general suggests a multi-faceted mode of action. One proposed mechanism is the inactivation of fungal enzymes that contain sulfhydryl (-SH) groups in their active sites[1].

A recent study on the effect of PME on Aspergillus flavus (a non-wood-decay fungus) revealed that PME can bind to the phospholipids in the cell membrane. This interaction leads to increased membrane permeability and decreased fluidity, ultimately causing cell lysis and the collapse of fungal spores[2]. This suggests that a key antifungal mechanism of PME is the disruption of fungal cell membrane integrity.

Proposed Signaling Pathway Disruption

Based on the known effects of stilbenoids and the findings related to cell membrane disruption, a hypothetical signaling pathway affected by this compound in wood-decay fungi can be proposed. PME's interaction with the cell membrane could disrupt the function of membrane-bound sensor proteins, which are crucial for initiating signaling cascades that regulate cell wall integrity, stress response, and virulence.

PME_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular PME This compound Phospholipids Phospholipids PME->Phospholipids Binds to CellularResponse Inhibited Fungal Growth & Wood Decay SensorProteins Membrane Sensor Proteins Phospholipids->SensorProteins Disrupts Environment of SignalingCascade Signaling Cascade (e.g., CWI, HOG pathways) SensorProteins->SignalingCascade Inhibits Activation GeneExpression Altered Gene Expression SignalingCascade->GeneExpression Downregulates GeneExpression->CellularResponse Leads to

Caption: Proposed mechanism of this compound's antifungal action.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal activity of this compound against wood-decay fungi.

Protocol 1: Agar-Block Test for Antifungal Susceptibility

This method is used to assess the ability of PME to inhibit fungal growth on a nutrient-rich agar medium and to prevent the decay of wood blocks.

Materials:

  • This compound (PME)

  • Solvent for PME (e.g., acetone, ethanol)

  • Malt extract agar (MEA) or Potato dextrose agar (PDA)

  • Petri dishes (90 mm diameter)

  • Wood blocks (e.g., Southern Yellow Pine for brown-rot fungi, Red Maple for white-rot fungi), typically 19 x 19 x 19 mm

  • Cultures of wood-decay fungi (e.g., Trametes versicolor, Gloeophyllum trabeum)

  • Autoclave

  • Incubator

  • Sterile filter paper discs

  • Analytical balance

Procedure:

  • Preparation of Fungal Cultures: Inoculate fresh MEA or PDA plates with the desired wood-decay fungus and incubate at 25-28°C until the mycelium covers the entire plate.

  • Preparation of PME Solutions: Prepare a stock solution of PME in a suitable solvent. From this stock, prepare a series of dilutions to achieve the desired final concentrations in the agar.

  • Preparation of Treated Agar Plates: Autoclave the agar medium and cool it to approximately 50-60°C. Add the appropriate volume of the PME stock solution or its dilutions to the molten agar to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. A control set of plates with only the solvent should also be prepared.

  • Inoculation: Place a small agar plug (approximately 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the PME-amended and control agar plates.

  • Wood Block Preparation and Placement: Autoclave the wood blocks to sterilize them. Aseptically place two sterile wood blocks on the surface of the agar on opposite sides of the fungal inoculum in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at 25-28°C in the dark.

  • Data Collection:

    • Measure the radial growth of the fungal mycelium on the agar surface at regular intervals until the control plates are fully colonized.

    • After a predetermined incubation period (e.g., 8-12 weeks), carefully remove the wood blocks from the plates.

    • Remove any adhering mycelium from the surface of the blocks.

    • Oven-dry the blocks at 60°C to a constant weight.

    • Calculate the percentage of weight loss for each block compared to its initial dry weight.

  • Analysis: Compare the mycelial growth and the percentage of wood weight loss between the control and PME-treated groups to determine the inhibitory effect of PME.

Agar_Block_Workflow A Prepare Fungal Cultures on Agar Plates D Inoculate Plates with Fungal Plugs A->D B Prepare PME Solutions (various concentrations) C Prepare Treated Agar Plates (incorporate PME) B->C C->D E Place Sterile Wood Blocks on Agar D->E F Incubate at 25-28°C E->F G Measure Mycelial Growth & Wood Weight Loss F->G

Caption: Workflow for the Agar-Block Antifungal Susceptibility Test.

Protocol 2: Soil-Block Test for Wood Preservation Efficacy

This standardized method provides a more realistic assessment of a wood preservative's effectiveness by using a soil substrate, which better mimics natural conditions.

Materials:

  • This compound (PME)

  • Solvent for PME (e.g., acetone, ethanol)

  • Wood blocks (e.g., Southern Yellow Pine, Red Maple), typically 19 x 19 x 19 mm

  • Feeder strips of the same wood species, typically 3 x 29 x 35 mm

  • Glass culture bottles (e.g., 8-ounce French square bottles) with lids

  • Soil with good water-holding capacity (sifted to remove large particles)

  • Cultures of wood-decay fungi

  • Autoclave

  • Incubator

  • Analytical balance

  • Vacuum desiccator

Procedure:

  • Preparation of Culture Bottles: Add a specific amount of soil (e.g., 120 g) to each culture bottle. Add distilled water to achieve a desired moisture content (e.g., 130% of the water-holding capacity of the soil). Place a feeder strip on top of the soil. Cap the bottles and autoclave them.

  • Inoculation of Feeder Strips: After the bottles have cooled, inoculate the feeder strips with an agar plug from an actively growing culture of the test fungus. Incubate the bottles at 25-28°C for at least 3 weeks to allow the fungus to colonize the feeder strip.

  • Preparation and Treatment of Wood Blocks:

    • Number and weigh the oven-dried wood blocks to the nearest 0.01 g.

    • Prepare solutions of PME in a suitable solvent at various concentrations.

    • Impregnate the wood blocks with the PME solutions using a vacuum desiccator. Ensure complete saturation.

    • Include a set of control blocks treated only with the solvent.

    • After treatment, allow the solvent to evaporate from the blocks in a fume hood.

    • Calculate the retention of PME in each block based on the amount of solution absorbed and its concentration.

  • Sterilization and Placement of Test Blocks: Aseptically place the treated and control wood blocks onto the colonized feeder strips in the culture bottles.

  • Incubation: Incubate the bottles at 25-28°C for a specified period (typically 12 weeks).

  • Data Collection and Analysis:

    • At the end of the incubation period, remove the wood blocks from the bottles and carefully clean off any surface mycelium.

    • Oven-dry the blocks to a constant weight and record the final dry weight.

    • Calculate the percentage of weight loss for each block.

    • Determine the threshold retention of PME, which is the minimum amount of the compound that prevents a significant weight loss (e.g., less than 2%) in the wood blocks.

Soil_Block_Workflow A Prepare Soil Jars with Feeder Strips B Inoculate Feeder Strips with Fungi A->B D Place Treated Blocks on Feeder Strips B->D C Prepare & Treat Wood Blocks with PME C->D E Incubate for 12 Weeks D->E F Determine Wood Weight Loss E->F

Caption: Workflow for the Soil-Block Test for Wood Preservation.

Conclusion

This compound demonstrates significant potential as a natural antifungal agent for the protection of wood from decay fungi. The protocols outlined in this document provide a framework for researchers to further investigate its efficacy, optimize its application, and elucidate its mechanism of action. Further research to determine the MIC and IC50 values of PME against a broader range of wood-decay fungi is crucial for its development as a commercial wood preservative. Understanding the specific signaling pathways affected by PME will also be instrumental in designing more effective and targeted antifungal strategies.

References

Application Notes and Protocols: Pinosylvin Monomethyl Ether (PME) in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinosylvin monomethyl ether (PME) is a naturally occurring stilbenoid compound that has garnered interest in cancer research for its potential as an anti-cancer agent. As a derivative of pinosylvin, PME shares a similar structural backbone and exhibits a range of biological activities. These application notes provide a detailed overview of the mechanism of action of PME in cancer cells, supported by quantitative data and detailed experimental protocols. The information presented is intended to guide researchers in designing and conducting experiments to further elucidate the therapeutic potential of PME.

Pinosylvin, the parent compound of PME, has been shown to disrupt various cancer cell processes, including migration and invasion, by targeting key molecular pathways such as MAPK, ERK, and PI3K.[1][2][3] It is known to inhibit cancer cell proliferation and metastasis while inducing programmed cell death (apoptosis).[1][2][3] PME has demonstrated the ability to sensitize breast cancer cells to conventional chemotherapy drugs, in part by inhibiting the function of drug efflux transporters.[1]

Mechanism of Action

The anti-cancer effects of this compound and its parent compound, pinosylvin, are multifaceted, involving the modulation of several critical signaling pathways that govern cell survival, proliferation, and death.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[1] Pinosylvin has been shown to downregulate the phosphorylation of Akt (p-AKT), a key downstream effector of PI3K.[2] This inhibition of Akt signaling is a crucial aspect of the anti-cancer activity of these stilbenoids. PME, in combination with other agents, has been observed to decrease the expression of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in colon cancer cells.[4]

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that promotes cell proliferation and survival in response to extracellular signals. Pinosylvin has been found to modulate this pathway, contributing to its anti-proliferative effects.[1][2][3]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. Pinosylvin has been demonstrated to induce apoptosis in cancer cells, a key mechanism of its anti-cancer activity.[1][2][3] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. Pinosylvin has been shown to induce the activation of caspase-3.

Induction of Autophagy

Autophagy is a cellular process involving the degradation of cellular components, which can have both pro-survival and pro-death roles in cancer. Pinosylvin has been shown to induce autophagy in leukemia cells, which, in conjunction with apoptosis, contributes to its cell-death-inducing effects.

Downregulation of AMPKα

AMP-activated protein kinase (AMPK) is a key energy sensor in cells. In some contexts, its downregulation can promote cell death. Pinosylvin has been found to downregulate the expression of AMPKα1 in leukemia cells, which is correlated with the induction of apoptosis and autophagy.

Inhibition of Drug Efflux Pumps

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), MRP1, and MRP2, which actively pump chemotherapy drugs out of cancer cells. PME has been shown to have a significant inhibitory effect on the function of P-gp, MRP1, and MRP2 in breast cancer cells, thereby enhancing the efficacy of chemotherapeutic agents.[1]

Data Presentation

The following table summarizes the available quantitative data on the cytotoxic activity of this compound (PME) in a human cancer cell line.

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
This compoundMCF7726.2 ± 1.2[5]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway Diagrams

PME_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PME This compound DrugEfflux Drug Efflux Pumps (P-gp, MRP1, MRP2) PME->DrugEfflux Inhibits PI3K PI3K PME->PI3K Inhibits MAPK_pathway MAPK/ERK Pathway PME->MAPK_pathway Modulates AMPK AMPKα PME->AMPK Downregulates Apoptosis Apoptosis PME->Apoptosis Induces Autophagy Autophagy PME->Autophagy Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation Akt->CellSurvival mTOR->CellSurvival MAPK_pathway->CellSurvival Apoptosis->CellSurvival Inhibits Autophagy->CellSurvival Inhibits

Caption: Overview of PME's mechanisms of action in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of PME on cancer cells by measuring their metabolic activity.

Materials:

  • This compound (PME)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of PME (e.g., a serial dilution from 100 µM to 0.1 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with PME (various concentrations) A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following PME treatment.

Materials:

  • PME-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of PME for a specified time. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow A Treat Cells with PME B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in the signaling pathways affected by PME.

Materials:

  • PME-treated and control cell lysates

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection and Imaging F->G H Data Analysis G->H

Caption: Workflow for Western blot analysis.

Cell Cycle Analysis

This flow cytometry-based protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after PME treatment.

Materials:

  • PME-treated and control cells

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with PME for the desired duration and harvest them.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase.

Cell_Cycle_Analysis_Workflow A Treat and Harvest Cells B Fix in Cold Ethanol A->B C Stain with Propidium Iodide B->C D Incubate in Dark C->D E Analyze by Flow Cytometry D->E F Determine Cell Cycle Distribution E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound demonstrates promising anti-cancer properties through multiple mechanisms, including the inhibition of key survival pathways like PI3K/Akt, modulation of the MAPK/ERK pathway, induction of apoptosis and autophagy, and sensitization of cancer cells to chemotherapy by inhibiting drug efflux pumps. The provided protocols offer a framework for researchers to further investigate the specific molecular targets and signaling cascades affected by PME in various cancer models. Further quantitative studies are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for its efficacy.

References

Pinosylvin Monomethyl Ether: Application Notes and Protocols for Neuroprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pinosylvin Monomethyl Ether (PME) as a potential neuroprotective agent. Due to the limited availability of direct neuroprotective studies on PME, this document also includes relevant data and protocols for its parent compound, pinosylvin, to provide a foundational framework for research. PME's established anti-inflammatory properties suggest a strong potential for neuroprotection, as neuroinflammation is a critical factor in the progression of neurodegenerative diseases.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and pinosylvin, which are pertinent to their neuroprotective potential.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Pinosylvin

CompoundAssayCell LineConcentration / DoseEffect
This compound Nitric Oxide (NO) ProductionActivated MacrophagesEC50: 8 and 12 µMReduction in NO production[1]
iNOS ExpressionActivated MacrophagesEC50: 8 and 12 µMReduction in iNOS expression[1]
Pinosylvin Nitric Oxide (NO) ProductionActivated MacrophagesEC50: 13 and 15 µMReduction in NO production[1]
iNOS ExpressionActivated MacrophagesEC50: 13 and 15 µMReduction in iNOS expression[1]
Interleukin-6 (IL-6) ProductionActivated Macrophages-Inhibition of IL-6 production[1]
MCP-1 ProductionActivated Macrophages-Inhibition of MCP-1 production[1]

Table 2: In Vivo Anti-inflammatory Activity of this compound and Pinosylvin

CompoundAnimal ModelDosageEffect
This compound Carrageenan-induced paw inflammation in mice100 mg/kg80% inhibition of inflammation[1][2]
Pinosylvin Carrageenan-induced paw inflammation in mice100 mg/kg80% inhibition of inflammation[1][2]

Table 3: In Vitro Neuroprotective Effects of Pinosylvin

Experimental ModelCell LineTreatmentKey Findings
Oxygen-Glucose Deprivation/Reperfusion (OGD/R)PC12 cellsPinosylvinReduced cell death, decreased number of depolarized cells.[3]
Oxidative StressHuman RPE cells5 and 10 µM PinosylvinSignificantly improved cell survival, upregulated heme oxygenase-1 (HO-1) expression.[3]

Table 4: In Vivo Neuroprotective Effects of Pinosylvin

| Animal Model | Treatment | Key Findings | |---|---|---|---| | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in rats | 50 mg/kg Pinosylvin (intraperitoneal injection) | Significantly reduced cerebral infarct volume and improved neurological deficit.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound. These protocols are based on established methods used for pinosylvin and other neuroprotective compounds.

In Vitro Neuroprotection Assay using Neuronal Cell Lines (e.g., SH-SY5Y or PC12)

Objective: To determine the protective effect of this compound against a neurotoxic insult.

a) Cell Culture and Treatment:

  • Culture neuronal cells (e.g., SH-SY5Y) in appropriate media and conditions until they reach 80% confluency.

  • Seed cells into 96-well plates for viability assays or larger plates for protein/RNA analysis.

  • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified period (e.g., 2-24 hours).

  • Introduce a neurotoxic agent such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or glutamate to induce cell death.

  • Co-incubate for an appropriate duration (e.g., 24 hours).

b) Cell Viability Assessment (MTT Assay):

  • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

c) Measurement of Intracellular Reactive Oxygen Species (ROS):

  • After treatment, wash the cells with PBS.

  • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye in the dark.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

In Vivo Neuroprotection Assay using an Animal Model of Cerebral Ischemia

Objective: To evaluate the in vivo neuroprotective efficacy of this compound in a model of stroke.

a) Animal Model (MCAO/R):

  • Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a specific duration (e.g., 90 minutes).

  • Remove the occlusion to allow for reperfusion.

b) Drug Administration:

  • Administer this compound (e.g., at a dose of 50-100 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection at the onset of reperfusion.

c) Neurological Deficit Scoring:

  • At 24 hours post-reperfusion, evaluate the neurological deficits using a standardized scoring system (e.g., a 0-5 point scale).

d) Infarct Volume Measurement:

  • After neurological scoring, sacrifice the animals and section the brains.

  • Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Quantify the infarct volume using image analysis software. The infarct area will appear white, while the viable tissue will be red.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the molecular mechanisms underlying the neuroprotective effects of this compound.

  • Lyse treated cells or brain tissue samples in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate with primary antibodies against proteins of interest (e.g., Nrf2, HO-1, PINK1, Parkin, cleaved caspase-3, Bcl-2, Bax).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

G cluster_0 Neurotoxic Insult (e.g., Oxidative Stress, Ischemia) cluster_1 This compound cluster_2 Cellular Response Insult Insult Nrf2 Nrf2 Activation Mitophagy PINK1/Parkin Mitophagy Inflammation Anti-inflammatory Response PME This compound PME->Nrf2 Activates PME->Mitophagy Potentially Enhances PME->Inflammation Inhibits Pro-inflammatory Mediators Neuroprotection Neuroprotection & Cell Survival Nrf2->Neuroprotection Mitophagy->Neuroprotection Inflammation->Neuroprotection G cluster_0 In Vitro Workflow cluster_1 A Neuronal Cell Culture (e.g., SH-SY5Y) B Pre-treatment with This compound A->B C Induction of Neurotoxicity (e.g., H2O2, 6-OHDA) B->C D Assessment of Neuroprotection C->D E Cell Viability (MTT Assay) D->E F ROS Levels (DCFH-DA) D->F G Protein Expression (Western Blot) D->G

References

Application Notes and Protocols for Pinosylvin Monomethyl Ether as a Natural Food Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinosylvin monomethyl ether (PME) is a naturally occurring stilbenoid found predominantly in the heartwood of trees from the Pinus genus. As a derivative of pinosylvin, PME has garnered significant interest for its bioactive properties, including notable antimicrobial and antioxidant activities. These characteristics position PME as a promising candidate for development as a natural food preservative, catering to the increasing consumer demand for clean-label ingredients and alternatives to synthetic preservatives.

These application notes provide a comprehensive overview of the potential of PME in food preservation, including its efficacy against foodborne pathogens and spoilage microorganisms, its antioxidant capacity, and detailed protocols for its evaluation.

Natural Sources

This compound is primarily isolated from various species of pine trees. It is a phytoalexin, produced by the tree as a defense mechanism against pathogens and insects. Significant quantities of PME can be found in the knotwood of Scots pine (Pinus sylvestris) and other pine species, often alongside its parent compound, pinosylvin.

Antimicrobial Activity

PME has demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi relevant to food safety and spoilage. Its mechanism of action is primarily attributed to the disruption of microbial cell membranes.

Antibacterial Activity

PME exhibits inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. The primary mechanism involves increasing the permeability of the cell membrane, leading to the leakage of intracellular components and ultimately, cell death.

Antifungal Activity

PME is also effective against various food spoilage fungi. For instance, it has shown potent activity against Aspergillus flavus, a common food contaminant known for producing aflatoxins. The antifungal action of PME involves binding to cell membrane phospholipids, which increases membrane permeability, decreases membrane fluidity, and leads to cell lysis[1].

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound (PME) against Aspergillus flavus

ParameterConcentration (µg/mL)
Minimum Inhibitory Concentration (MIC)8
Minimum Fungicidal Concentration (MFC)16

Data sourced from a study on the inhibitory mechanism of PME against Aspergillus flavus[1].

Antioxidant Activity

In addition to its antimicrobial properties, PME possesses antioxidant capabilities that can contribute to food preservation by inhibiting lipid oxidation and maintaining food quality. The antioxidant activity of stilbenoids is generally attributed to their ability to scavenge free radicals.

Table 2: Antioxidant Capacity of an Extract Containing this compound

AssayEC50 (mg/L)
Free Radical Scavenging11.4 - 25.8

EC50 value is for an extract from P. merkusii containing pinosylvin, this compound, and pinosylvin dimethyl ether[2]. It is important to note that this value is not for purified PME.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a food preservative.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of PME that inhibits the visible growth of a target microorganism.

Materials:

  • This compound (PME) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Sterile microbial growth medium (e.g., Tryptic Soy Broth for bacteria, Potato Dextrose Broth for fungi)

  • Microbial culture in the logarithmic growth phase

  • Spectrophotometer (for inoculum standardization)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the target microorganism in its appropriate broth until it reaches the logarithmic growth phase. Adjust the culture turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of PME: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the PME stock solution to the first well and mix thoroughly. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control well.

  • Controls:

    • Growth Control: A well containing broth and inoculum, but no PME.

    • Sterility Control: A well containing only broth to check for contamination.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve PME.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of PME that shows no turbidity (no visible growth). The MIC can also be determined by reading the absorbance at 600 nm using a microplate reader.

Protocol 2: Assessment of Cell Membrane Permeability using N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay measures the ability of PME to disrupt the outer membrane of Gram-negative bacteria.

Materials:

  • Bacterial culture in mid-log phase

  • HEPES buffer (5 mM, pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) solution (e.g., 0.5 mM in acetone)

  • PME solution at various concentrations

  • Fluorometer with excitation at 350 nm and emission at 420 nm

Procedure:

  • Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with HEPES buffer. Resuspend the cells in HEPES buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).

  • Assay: In a cuvette or a black 96-well plate, add the bacterial suspension.

  • NPN Addition: Add NPN to the cell suspension to a final concentration of 10-20 µM and measure the baseline fluorescence.

  • PME Treatment: Add the desired concentration of PME to the suspension and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN into the damaged bacterial membrane. Plot the fluorescence intensity against time for each PME concentration.

Protocol 3: Assessment of Bacterial Viability using LIVE/DEAD BacLight™ Assay

This assay differentiates between live and dead bacteria based on membrane integrity.

Materials:

  • LIVE/DEAD BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)

  • Bacterial culture treated with PME

  • Untreated control culture

  • Fluorescence microscope or flow cytometer

Procedure:

  • Sample Preparation: Treat the bacterial culture with PME at the desired concentrations and for a specified time. Include an untreated control.

  • Staining: Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide components. Add 3 µL of this mixture per 1 mL of bacterial suspension.

  • Incubation: Incubate the stained suspension at room temperature in the dark for 15 minutes.

  • Visualization:

    • Microscopy: Place a small volume of the stained suspension on a microscope slide, cover with a coverslip, and view using a fluorescence microscope with appropriate filters. Live bacteria will fluoresce green, while dead bacteria will fluoresce red.

    • Flow Cytometry: Analyze the stained samples using a flow cytometer to quantify the populations of live and dead cells.

Signaling Pathways and Mechanisms

The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane. This leads to a cascade of events culminating in cell death.

Antimicrobial_Mechanism_of_PME PME This compound Membrane Microbial Cell Membrane PME->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Fluidity Decreased Membrane Fluidity Membrane->Fluidity Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeability->Leakage Disruption Disruption of Cellular Processes Fluidity->Disruption Leakage->Disruption Death Cell Death Disruption->Death

Caption: Proposed antimicrobial mechanism of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating PME as a food preservative.

PME_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_infood In Situ Evaluation (Food Matrix) cluster_safety Safety Assessment MIC Determine MIC/MFC (Protocol 1) Mechanism Investigate Mechanism (Protocols 2 & 3) MIC->Mechanism Antioxidant Assess Antioxidant Activity (DPPH, ABTS assays) Food_App Application to Food Model (e.g., meat, juice) Antioxidant->Food_App Mechanism->Food_App Challenge Challenge Study with Pathogens/Spoilage Microbes Food_App->Challenge Shelf_Life Shelf-life Assessment (Microbial & Sensory Analysis) Challenge->Shelf_Life Toxicity Cytotoxicity Assays Shelf_Life->Toxicity End Viable Natural Food Preservative Toxicity->End Start PME Identification & Sourcing Start->MIC Start->Antioxidant

References

Pinosylvin Monomethyl Ether: Application Notes and Protocols for Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinosylvin monomethyl ether (PME) is a naturally occurring stilbenoid compound found in various plant species, notably in the heartwood of pine (Pinus spp.) trees.[1][2][3] Stilbenoids are recognized for their defensive roles in plants against pathogens and other stressors.[1][2] PME, a derivative of pinosylvin, has demonstrated significant antifungal properties, positioning it as a promising candidate for the development of novel, bio-based agricultural fungicides.[1][4] Its mechanism of action, primarily involving the disruption of fungal cell membranes, suggests a different mode of action compared to some conventional fungicides, which could be beneficial in managing fungicide resistance.[5][4] This document provides detailed application notes, summarizes available efficacy data, and outlines experimental protocols for the evaluation of PME as an agricultural fungicide.

Data Presentation: Antifungal Efficacy of Pinosylvin and its Monomethyl Ether

The following tables summarize the reported in vitro efficacy of pinosylvin and this compound against various fungal species. While data for PME against a broad range of agricultural pathogens is still emerging, the existing information, alongside data for the parent compound pinosylvin, indicates a strong potential for broad-spectrum antifungal activity.

Table 1: In Vitro Efficacy of this compound (PME) Against Fungal Pathogens

Fungal SpeciesAssay TypeEfficacy MetricValueReference(s)
Aspergillus flavusNot SpecifiedStrongest anti-A. flavus activity among six tested stilbenesNot Quantified[5][4]
Broad Antifungal SpectrumNot SpecifiedBroad antifungal spectrum with negligible hemolysisNot Quantified[5][4]

Table 2: In Vitro Efficacy of Pinosylvin Against Various Fungal Species

Fungal SpeciesAssay TypeEfficacy MetricValue (µg/mL)Reference(s)
Sclerotinia homoeocarpaMycelial InhibitionEC508.426[6]
Rhizoctonia solani AG2-2IVMycelial InhibitionEC5039.696[6]
Candida albicansBroth MicrodilutionMIC62.5[1]
Saccharomyces cerevisiaeBroth MicrodilutionMIC125[1]
Rhizoctonia cerealisMycelial InhibitionEC5099.832[6]
Plasmopara viticola (Mildew Development)Not SpecifiedIC5023 µM[1]
Plasmopara viticola (Zoospore Mobility)Not SpecifiedIC5034 µM[1]

EC50: Effective concentration causing 50% inhibition. MIC: Minimum inhibitory concentration. IC50: Inhibitory concentration causing 50% inhibition.

Mechanism of Action

The primary antifungal mechanism of this compound is the disruption of the fungal cell membrane.[5][4] PME binds to phospholipids within the cell membrane, leading to a cascade of detrimental effects:

  • Increased Membrane Permeability: The binding of PME alters the structural integrity of the membrane, making it more permeable. This uncontrolled passage of ions and small molecules disrupts the cellular homeostasis.[5][4]

  • Decreased Membrane Fluidity: PME's interaction with the membrane phospholipids also leads to a decrease in membrane fluidity, which can impair the function of membrane-bound proteins essential for various cellular processes.[5]

  • Cell Lysis and Collapse: The culmination of increased permeability and decreased fluidity results in the lysis of the cell membrane and the subsequent collapse of the fungal spores, exhibiting a phenotype similar to cell wall autolysis.[5][4]

This direct action on the fungal cell membrane represents a potentially durable mode of action that may be less prone to the development of resistance compared to fungicides that target specific enzymes.

Experimental Protocols

The following are detailed protocols for the evaluation of PME's antifungal activity. These are based on established methodologies and can be adapted for specific fungal pathogens and research questions.

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of PME against yeast-like and filamentous fungi.

1. Materials:

  • This compound (PME) stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile liquid growth medium for the target fungus (e.g., Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth)

  • Fungal inoculum, adjusted to the desired concentration (typically 1-5 x 10^5 CFU/mL)

  • Sterile DMSO (vehicle control)

  • Positive control antifungal (e.g., a commercial fungicide)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

2. Procedure:

  • Preparation of PME Dilutions:

    • In the first column of the 96-well plate, add 20 µL of the PME stock solution to 180 µL of growth medium to achieve a starting concentration of 1000 µg/mL.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well (containing 100 µL of medium), and so on, across the plate to achieve a range of concentrations (e.g., 1000 µg/mL down to 0.49 µg/mL).

  • Inoculation:

    • Add 100 µL of the adjusted fungal inoculum to each well containing the PME dilutions.

  • Controls:

    • Vehicle Control: Include wells with fungal inoculum and the highest concentration of DMSO used in the dilutions to ensure the solvent does not inhibit fungal growth.

    • Positive Control: Include a dilution series of a known antifungal agent.

    • Growth Control: Include wells with only the fungal inoculum and growth medium (no PME or DMSO).

    • Sterility Control: Include wells with only growth medium to check for contamination.

  • Incubation:

    • Seal the plate (e.g., with a sterile lid or adhesive seal) and incubate at the optimal temperature for the target fungus (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of PME at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: In Planta Evaluation of PME Efficacy Against Gray Mold (Botrytis cinerea) on Detached Leaves

This protocol provides a method for assessing the protective efficacy of PME in a controlled laboratory setting.

1. Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., lettuce, bean, grape)

  • PME treatment solutions at various concentrations (e.g., 10, 50, 100, 250 µg/mL) in a suitable carrier (e.g., water with a small amount of a surfactant like Tween 20)

  • Botrytis cinerea spore suspension (e.g., 1 x 10^6 spores/mL in sterile water)

  • Sterile petri dishes or transparent plastic boxes lined with moist filter paper

  • Spray bottle or micropipette for application

  • Growth chamber or incubator with controlled temperature and humidity

2. Procedure:

  • Plant Material Preparation:

    • Excise healthy leaves and place them adaxial side up in the moist chambers.

  • PME Application:

    • Spray the PME solutions onto the leaf surfaces until runoff or apply a defined volume (e.g., 20 µL) to specific inoculation sites.

    • Include a control group treated with the carrier solution only.

  • Drying:

    • Allow the treated leaves to air-dry for a specified period (e.g., 2-4 hours) in a sterile environment.

  • Inoculation:

    • Place a small drop (e.g., 10 µL) of the B. cinerea spore suspension onto the center of each treated leaf or at the pre-defined inoculation sites.

  • Incubation:

    • Seal the chambers to maintain high humidity and incubate at a suitable temperature for disease development (e.g., 20-22°C) with a photoperiod (e.g., 12h light/12h dark).

  • Disease Assessment:

    • After a set incubation period (e.g., 3-5 days), measure the diameter of the necrotic lesions that have developed.

    • Calculate the percentage of disease inhibition for each PME concentration compared to the control.

Visualizations

Signaling Pathway and Experimental Workflows

Antifungal_Mechanism_of_PME cluster_PME This compound (PME) cluster_FungalCell Fungal Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Effects Cellular Effects PME PME Phospholipids Phospholipids PME->Phospholipids Binds to IncreasedPermeability Increased Permeability Phospholipids->IncreasedPermeability DecreasedFluidity Decreased Fluidity Phospholipids->DecreasedFluidity MembraneProteins Membrane Proteins Ions Ions & Small Molecules CellularHomeostasis Cellular Homeostasis CellLysis Cell Lysis & Death CellularHomeostasis->CellLysis Leads to IonLeakage Ion Leakage IncreasedPermeability->IonLeakage MembraneDisruption Membrane Disruption DecreasedFluidity->MembraneDisruption IonLeakage->CellularHomeostasis Disrupts MembraneDisruption->CellLysis Broth_Microdilution_Workflow start Start prep_pme Prepare PME Serial Dilutions in 96-well plate start->prep_pme inoculate Inoculate Plate with Fungal Suspension prep_pme->inoculate prep_inoculum Prepare and Adjust Fungal Inoculum prep_inoculum->inoculate controls Add Controls (Vehicle, Positive, Growth, Sterility) inoculate->controls incubate Incubate Plate (e.g., 25°C, 48h) controls->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end In_Planta_Efficacy_Workflow start Start prep_leaves Prepare Detached Leaves in Moist Chambers start->prep_leaves apply_pme Apply PME Treatment Solutions and Controls prep_leaves->apply_pme dry_leaves Air-dry Treated Leaves apply_pme->dry_leaves inoculate Inoculate Leaves with Fungal Spore Suspension dry_leaves->inoculate incubate Incubate in Controlled Environment inoculate->incubate assess_disease Assess Disease Severity (e.g., Lesion Diameter) incubate->assess_disease analyze Calculate Percent Inhibition assess_disease->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Studies of Pinosylvin Monomethyl Ether in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current in vivo research on pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid, in various animal models. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and drug development. While research on pinosylvin, a closely related compound, is more extensive, this document focuses on the available data for PME and uses pinosylvin as a comparator where relevant.

Summary of In Vivo Studies

This compound has demonstrated notable anti-inflammatory properties in animal models.[1] Currently, there is a lack of specific in vivo data regarding its neuroprotective and anti-cancer effects, areas where its parent compound, pinosylvin, has shown significant activity.[2][3]

Data Presentation: Quantitative In Vivo Data

The following tables summarize the quantitative data from in vivo studies of this compound and pinosylvin.

Table 1: Anti-inflammatory Effects of this compound and Pinosylvin

CompoundAnimal ModelDosageAdministration RouteKey FindingsReference
This compoundMouse (Carrageenan-induced paw edema)100 mg/kgNot Specified80% inhibition of paw inflammation[1]
PinosylvinMouse (Carrageenan-induced paw edema)30 mg/kgNot SpecifiedSignificant reduction in paw edema; downregulation of IL-6, MCP-1, and NO[4][5]
PinosylvinMouse (Carrageenan-induced paw edema)100 mg/kgNot Specified80% inhibition of paw inflammation[1]
PinosylvinRat (Adjuvant-induced arthritis)30 mg/kg/day (oral)OralSignificant decrease in hind paw volume[6]

Table 2: Neuroprotective Effects of Pinosylvin

CompoundAnimal ModelDosageAdministration RouteKey FindingsReference
PinosylvinRat (MCAO/R model of cerebral ischemia)50 mg/kgIntraperitonealSignificant reduction in cerebral infarct volume and improved neurological deficit[3]

Table 3: Anti-cancer Effects of Pinosylvin

CompoundAnimal ModelDosageAdministration RouteKey FindingsReference
PinosylvinMouse (Spontaneous pulmonary metastasis of colon cancer)10 mg/kgIntraperitonealSignificant inhibition of tumor nodule formation and tumor weight in lung tissues[2]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments.

Protocol 1: Carrageenan-Induced Paw Edema in Mice

This protocol is a standard model for evaluating the acute anti-inflammatory activity of compounds like this compound.[7][8]

1. Animals:

  • Male C57BL/6 mice (6-8 weeks old, weighing 20-25 g).

  • House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.

  • Acclimatize animals for at least one week before the experiment.

2. Materials:

  • This compound

  • Carrageenan (lambda, Type IV)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles

3. Experimental Procedure:

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Vehicle control

    • This compound (e.g., 100 mg/kg)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.05 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[8]

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

4. Data Analysis:

  • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

  • A p-value of < 0.05 is considered statistically significant.

Visualizations

Signaling Pathways

The anti-inflammatory effects of stilbenoids like pinosylvin are often mediated through the inhibition of pro-inflammatory signaling pathways. While the specific pathways for this compound are not fully elucidated, the following diagram illustrates the likely targets based on studies of pinosylvin.[4][9]

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Pinosylvin / this compound cluster_2 Signaling Pathways cluster_3 Pro-inflammatory Mediators Inflammatory Stimulus Inflammatory Stimulus PI3K_Akt PI3K/Akt Pathway Inflammatory Stimulus->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Inflammatory Stimulus->MAPK_ERK Activates NF_kB NF-κB Pathway Inflammatory Stimulus->NF_kB Activates PME Pinosylvin / This compound PME->PI3K_Akt PME->MAPK_ERK PME->NF_kB iNOS_COX2 iNOS, COX-2 PI3K_Akt->iNOS_COX2 MAPK_ERK->iNOS_COX2 NF_kB->iNOS_COX2 Cytokines IL-6, MCP-1, TNF-α NF_kB->Cytokines NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation Cytokines->Inflammation NO_PGs->Inflammation

Caption: Putative anti-inflammatory signaling pathways of pinosylvin and its monomethyl ether.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo anti-inflammatory study using the carrageenan-induced paw edema model.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Animal Acclimatization C Animal Grouping & Baseline Measurement A->C B Compound & Vehicle Preparation D Compound/Vehicle Administration B->D C->D E Carrageenan Injection D->E F Paw Volume Measurement (0-5 hours) E->F G Data Calculation (% Inhibition) F->G H Statistical Analysis G->H I Results Interpretation H->I

Caption: Workflow for carrageenan-induced paw edema assay.

Logical Relationships

This diagram illustrates the logical relationship between the administration of this compound and the observed anti-inflammatory outcome.

G PME_Admin This compound Administration (100 mg/kg) Inhibit_Pathways Inhibition of Pro-inflammatory Signaling Pathways (e.g., PI3K/Akt, NF-κB) PME_Admin->Inhibit_Pathways Reduce_Mediators Decreased Production of Pro-inflammatory Mediators (e.g., NO, IL-6, MCP-1) Inhibit_Pathways->Reduce_Mediators Reduce_Inflammation Reduction in Paw Edema (80% Inhibition) Reduce_Mediators->Reduce_Inflammation

Caption: Logical flow of the anti-inflammatory action of PME.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pinosylvin Monomethyl Ether (PME) Extraction from Pinus sylvestris

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of pinosylvin monomethyl ether (PME) from Pinus sylvestris (Scots pine).

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction process, offering potential causes and solutions.

Issue 1: Low PME Yield

Question: My extraction of Pinus sylvestris resulted in a lower than expected yield of PME. What are the potential causes and how can I improve the yield?

Answer:

Low PME yield can be attributed to several factors, ranging from the selection of raw material to the extraction parameters. Below is a breakdown of potential causes and actionable solutions.

Potential Causes and Solutions for Low PME Yield

Potential CauseRecommended Solution(s)
Inappropriate Plant Material PME is most abundant in the heartwood of Pinus sylvestris, particularly in the knotwood.[1][2][3][4] Ensure you are using this part of the tree for optimal yield. The concentration of stilbenes, including PME, is significantly lower in sapwood.
Suboptimal Particle Size The surface area of the plant material plays a crucial role in extraction efficiency. Grinding the wood into small particles or a fine powder can significantly increase the yield of PME compared to using solid wood chips.[5][6]
Inefficient Extraction Solvent The choice of solvent is critical. Polar solvents are generally effective for extracting phenolic compounds like PME. Ethanol, acetone, and isopropyl alcohol have been successfully used.[1][7] For enhanced selectivity, a two-step extraction can be employed: a first step with a non-polar solvent like hexane to remove lipophilic compounds, followed by extraction with a polar solvent (e.g., acetone:water or ethanol:water mixture) for the target stilbenoids.[7][8]
Inadequate Extraction Time or Temperature Extraction is a time and temperature-dependent process. Insufficient time or temperatures that are too low may result in incomplete extraction. Conversely, excessively high temperatures can lead to the degradation of thermolabile compounds. Optimization of these parameters is crucial. For instance, accelerated solvent extraction (ASE) can be performed at elevated temperatures (e.g., 100°C) and pressures to enhance efficiency.[7][9]
Co-extraction of Inhibitory Compounds The crude extract may contain compounds that interfere with the quantification of PME or subsequent applications. Purification steps such as liquid-liquid partitioning or chromatography may be necessary.

Issue 2: Inconsistent PME Yields Between Batches

Question: I am observing significant variation in PME yield across different batches of Pinus sylvestris wood. What could be causing this inconsistency?

Answer:

Variability in PME content is common and can be influenced by the natural diversity of the raw material and processing inconsistencies.

Potential Causes and Solutions for Inconsistent Yields

Potential CauseRecommended Solution(s)
Natural Variation in Trees The concentration of PME can vary between individual trees, and even within different parts of the same tree, influenced by genetics and environmental conditions.[3][4] To minimize this variability, it is advisable to homogenize a large batch of powdered wood material before extraction.
Seasonal and Geographic Variations The biochemical composition of plants can fluctuate with seasons and geographic locations.[3] For consistent results, it is recommended to source plant material from the same location and at the same time of year.
Inconsistent Grinding Variations in particle size distribution between batches will affect extraction efficiency. Implementing a standardized grinding and sieving protocol is essential to ensure a uniform particle size.
Solvent Quality and Composition The purity of the solvent and the precise ratio of solvent mixtures (e.g., acetone:water) should be strictly controlled for each extraction.[7]
Storage of Plant Material Improper storage of the wood can lead to the degradation of PME. The material should be stored in a dry, dark place to prevent fungal growth and oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting PME from Pinus sylvestris?

A1: The "best" method depends on the specific requirements of your research, such as desired purity, yield, and available equipment.

  • For High Yield: Accelerated Solvent Extraction (ASE) using a mixture of acetone and water (e.g., 95:5 v/v) at elevated temperatures and pressures has been shown to be effective.[7] Ethanol has also been used in simple and high-yield extraction methods.[1][2]

  • For High Purity: A sequential extraction approach is recommended. First, a pre-extraction with a non-polar solvent like hexane removes lipophilic compounds. The subsequent extraction with a polar solvent yields a cleaner extract enriched in stilbenoids.[7][8]

  • For "Green" Extraction: Supercritical CO2 (SC-CO2) extraction is an environmentally friendly option, though it may require optimization with co-solvents to efficiently extract polar compounds like PME.[6]

Q2: What part of the Pinus sylvestris tree should I use for PME extraction?

A2: The heartwood, and more specifically the knotwood, contains the highest concentrations of PME and other stilbenoids.[1][2][3][4] These compounds are part of the tree's natural defense mechanism and are more concentrated in these tissues.

Q3: How can I quantify the amount of PME in my extract?

A3: Several analytical techniques can be used for the quantification of PME:

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is a common method for quantifying PME.[5][6][10] Derivatization of the hydroxyl groups is often necessary before GC analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector (DAD) is another widely used technique that typically does not require derivatization.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be employed for the determination of PME content.[3]

Q4: What is the biosynthetic origin of PME in Pinus sylvestris?

A4: Pinosylvin, the precursor to PME, is synthesized in the plant through the phenylpropanoid pathway. The enzyme pinosylvin synthase catalyzes the condensation of cinnamoyl-CoA and three molecules of malonyl-CoA to form pinosylvin.[11] Pinosylvin is then methylated by an O-methyltransferase to yield this compound. The biosynthesis of these compounds is often induced in response to stress, such as fungal infection or mechanical damage.[10][11][12]

Experimental Protocols & Visualizations

General Experimental Workflow for PME Extraction

The following diagram illustrates a general workflow for the extraction and analysis of PME from Pinus sylvestris.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification (Optional) cluster_3 Analysis A Select Pinus sylvestris Knotwood B Grind to Fine Powder A->B C Solvent Extraction (e.g., Ethanol or Acetone:Water) B->C D Filter and Concentrate Extract C->D E Liquid-Liquid Partitioning D->E G GC-MS or HPLC Analysis D->G F Column Chromatography E->F F->G H Quantify PME G->H

General workflow for PME extraction and analysis.
Pinosylvin Biosynthesis Pathway

This diagram outlines the key steps in the biosynthesis of pinosylvin, the precursor to PME.

G Cinnamoyl_CoA Cinnamoyl-CoA Pinosylvin_Synthase Pinosylvin Synthase Cinnamoyl_CoA->Pinosylvin_Synthase Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Pinosylvin_Synthase Pinosylvin Pinosylvin Pinosylvin_Synthase->Pinosylvin PMT Pinosylvin O-methyltransferase Pinosylvin->PMT PME This compound PMT->PME

Simplified biosynthesis pathway of pinosylvin and PME.
Quantitative Data Summary

The following table summarizes reported concentrations of PME and related stilbenoids in Pinus species.

SpeciesPlant PartCompound(s)ConcentrationAnalytical Method
Pinus sylvestrisKnotwoodPinosylvin & PMEPME: 16% of extractNot specified
Pinus sylvestrisHeartwoodPinosylvin & PME0.2-8% (w/w) for pinosylvinNot specified
Pinus nigraHeartwoodTotal Stilbenoids10.9 - 128.2 mg/g dry woodqNMR
Pinus nigraKnotwoodPME31.53 ± 21.13 mg/g dry weightHPLC

Note: Direct comparison of yields is challenging due to variations in extraction methods, analytical techniques, and the natural variability of the plant material. The provided data should be considered as a reference.

References

Technical Support Center: Pinosylvin and Pinosylvin Monomethyl Ether Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of pinosylvin monomethyl ether from pinosylvin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating pinosylvin and this compound?

A1: The primary challenge stems from their structural similarity. Both are stilbenoids with the same core structure, differing only by a single methyl group on one of the hydroxyls. This results in very similar polarities and chromatographic behaviors, making baseline separation difficult. Additionally, natural extracts often contain other closely related compounds like dihydropinosylvin, pinosylvin dimethyl ether, and various flavonoids, which can co-elute and complicate purification.[1][2]

Q2: Which chromatographic techniques are most effective for this separation?

A2: High-Performance Liquid Chromatography (HPLC) is the most commonly cited method for both analysis and purification. While standard C18 reversed-phase columns can be used, achieving complete separation may require optimization. For challenging separations, alternative stationary phases, such as a pentafluorophenyl (PFP) phase, have been shown to provide better resolution for similar stilbene compounds.[1] Gas chromatography (GC-FID, GC-MS) is also widely used for quantitative analysis of these compounds in extracts.[3] For preparative scale, flash chromatography is a viable option.[4][5]

Q3: What are the expected concentrations of these compounds in natural sources like pine knots?

A3: The concentrations can vary significantly based on the plant species, geographical location, and extraction method. For example, extracts from Pinus sylvestris knots have been reported to contain approximately 33.5 mg/g of this compound and 6.6 mg/g of pinosylvin.[6] Another study on Pinus nigra found comparable amounts of the monomethyl ether (31.5 mg/g) but less pinosylvin (4.3 mg/g).[6] Some reports indicate that Pinus sylvestris knots can contain as much as 16% this compound and 22% pinosylvin by dry weight.[2]

Q4: Can I use solubility differences to separate the two compounds?

A4: While there are slight differences in polarity due to the methylation, relying solely on solubility for separation is generally inefficient for achieving high purity. Pinosylvin is noted to be very soluble in organic solvents like acetone.[7] Both compounds are typically extracted together using solvents like aqueous isopropyl alcohol or cyclohexane.[6][8] Fractional crystallization could be explored, but it is not a commonly reported method for this specific separation and would likely require significant optimization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution/peak co-elution in HPLC. 1. Inappropriate column chemistry (e.g., standard C18).2. Mobile phase is not optimized.3. Presence of interfering compounds from the crude extract.1. Switch to a different stationary phase. A pentafluorophenyl (PFP) column can offer alternative selectivity for aromatic compounds and may resolve the two stilbenes more effectively.[1]2. Optimize the gradient elution. A shallow gradient using acetonitrile and water with a small amount of acid (e.g., 0.1% acetic acid) can improve separation.[6]3. Perform a preliminary clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering impurities before HPLC.
Low yield after purification. 1. Inefficient extraction from the source material.2. Degradation of the compounds during processing.3. Irreversible adsorption onto the stationary phase during chromatography.1. Optimize the extraction solvent and conditions. For pine wood, 75% aqueous isopropyl alcohol has been shown to be effective.[8] Ensure the material is finely ground to maximize surface area.2. Stilbenoids can be sensitive to light and heat. Protect samples from light and avoid high temperatures during solvent evaporation.3. Ensure the chosen stationary phase is compatible. High-speed counter-current chromatography is an alternative that avoids irreversible adsorption.[9]
Contamination with water-soluble impurities. The extraction solvent is too polar, leading to the co-extraction of compounds like carbohydrates.1. Use a less polar solvent for the initial extraction, or perform a liquid-liquid partition. For instance, if using a polar solvent like aqueous isopropanol, the dried extract can be re-dissolved and partitioned between ethyl acetate and water. The target compounds will favor the organic phase, leaving polar impurities in the aqueous phase.2. Using a solvent system with a water content greater than 35% can increase the extraction of unwanted water-soluble components.[8]
Difficulty identifying peaks. Lack of proper reference standards.Use pure standards for both pinosylvin and this compound to confirm retention times and mass spectra. If standards are unavailable, techniques like NMR and high-resolution mass spectrometry can be used to identify the isolated compounds based on their distinct molecular weights (Pinosylvin: ~212.25 g/mol , PME: ~226.27 g/mol ) and spectral data.[7][10][11]

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyPinosylvinThis compound
Molecular Formula C₁₄H₁₂O₂C₁₅H₁₄O₂
Molar Mass 212.248 g/mol [7]226.27 g/mol [10][11]
Melting Point 153-155 °C[7]120 °C[11]

Table 2: Reported Concentrations in Pine Knotwood Extracts

Plant SpeciesPinosylvin (mg/g dry weight)This compound (mg/g dry weight)Reference
Pinus sylvestris6.62 ± 1.6033.49 ± 11.83[6]
Pinus nigra4.26 ± 2.4231.53 ± 21.13[6]

Experimental Protocols

Protocol 1: Extraction of Stilbenes from Pine Knotwood

This protocol is based on the method described for extracting pinosylvin and its monomethyl ether from Pinus sylvestris.[8]

  • Preparation: Grind dried pine knotwood into a fine powder.

  • Extraction: Macerate 100 g of the powdered wood in 1 L of 75% aqueous isopropyl alcohol.

  • Incubation: Stir the mixture at room temperature (20°C) for 24 hours.

  • Filtration: Separate the extract from the solid wood material by filtration.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to yield the crude extract. This extract contains a mixture of pinosylvin, this compound, and other compounds.

Protocol 2: Analytical HPLC Separation

This protocol is adapted from a method used for the analysis of stilbenes in pine extracts.[6]

  • Column: Acclaim™ 120 C18 (3 µm, 3.0 x 150 mm) or equivalent.

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

  • Gradient Program:

    • 0-23 min: 5% A to 30% A (95% B to 70% B)

    • 23-25 min: 30% A to 5% A (70% B to 95% B)

    • 25-26 min: Hold at 5% A (95% B)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: Room temperature.

  • Detection: UV-Vis detector at 272 nm or 308 nm.[3][6]

  • Identification: Compare retention times with pure standards of pinosylvin and this compound.

Visualizations

Separation_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis Start Pine Knotwood Grind Grinding Start->Grind Extract Solvent Extraction (e.g., 75% Isopropanol) Grind->Extract Filter Filtration Extract->Filter Evaporate Solvent Evaporation Filter->Evaporate Crude Crude Extract Evaporate->Crude HPLC Preparative HPLC or Flash Chromatography Crude->HPLC Collect1 Collect Pinosylvin Fraction HPLC->Collect1 Elutes Earlier (More Polar) Collect2 Collect PME Fraction HPLC->Collect2 Elutes Later (Less Polar) Analysis Purity Check (Analytical HPLC, GC-MS) Collect1->Analysis Collect2->Analysis Troubleshooting_Logic Start Poor HPLC Separation? Cause1 Sub-optimal Mobile Phase Start->Cause1 YES Cause2 Inadequate Stationary Phase Start->Cause2 YES Cause3 Sample Overload Start->Cause3 YES Solution1 Optimize Gradient (e.g., shallower slope) Cause1->Solution1 Solution2 Switch to PFP Column Cause2->Solution2 Solution3 Inject Lower Concentration Cause3->Solution3

References

Technical Support Center: Pinosylvin Monomethyl Ether Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pinosylvin Monomethyl Ether (PsMME). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying potential degradation products during your experiments.

Frequently Asked Questions (FAQs)

Q1: My PsMME sample shows a decrease in the main peak area over time, even when stored in standard conditions. What could be the cause?

A1: this compound, like other stilbenoids, is susceptible to degradation under various conditions. The primary culprits for degradation under standard laboratory conditions are exposure to light and oxidation. Even ambient laboratory lighting and exposure to air can initiate degradation processes over time. It is crucial to store PsMME solutions and solid samples protected from light and in an inert atmosphere (e.g., under argon or nitrogen) to minimize degradation.

Q2: I am observing unexpected peaks in my chromatogram when analyzing PsMME. How can I determine if these are degradation products?

A2: The appearance of new peaks, especially those that increase in area as the main PsMME peak decreases, is a strong indication of degradation. To confirm, you should perform a forced degradation study. By intentionally exposing your PsMME sample to stress conditions such as acid, base, oxidation, heat, and light, you can generate and identify potential degradation products. Comparing the retention times and mass spectra (if using LC-MS or GC-MS) of the peaks in your aged sample to those generated in the forced degradation study can help confirm their identity as degradants.

Q3: What are the most likely degradation pathways for PsMME?

A3: Based on the chemical structure of PsMME (a stilbenoid with a phenol and a methyl ether group), the most probable degradation pathways include:

  • Photoisomerization: Exposure to UV or even visible light can cause the trans-isomer of PsMME to convert to the cis-isomer.[1][2] This will result in a new peak in your chromatogram with the same mass-to-charge ratio as the parent compound.

  • Oxidation: The phenolic hydroxyl group and the stilbene double bond are susceptible to oxidation.[3][4] This can lead to the formation of quinones, benzoic acid derivatives, or even cleavage of the double bond to form smaller aromatic compounds. Oxidative coupling can also lead to the formation of dimers or other oligomers.[5]

  • Photocyclization: In the presence of an oxidizing agent and UV light, stilbenes can undergo cyclization to form phenanthrene-like structures.[6]

  • Demethylation: While less common under mild conditions, harsh acidic or thermal stress could potentially lead to the cleavage of the methyl ether group, converting PsMME to pinosylvin.

Q4: Which analytical techniques are best suited for identifying PsMME degradation products?

A4: A combination of chromatographic and spectrometric techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for separating the parent compound from its degradation products and for quantification. A stability-indicating HPLC method should be developed.[7][8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of the degradation products, which is crucial for structure elucidation.[3][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile degradation products. Derivatization of the phenolic hydroxyl group (e.g., silylation) may be necessary to improve volatility and peak shape.[13][14]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Multiple new peaks appearing in the chromatogram of a PsMME standard. Sample has degraded due to improper storage (light/air exposure).Prepare a fresh standard solution and store it in an amber vial, purged with an inert gas, at a low temperature.
Inconsistent retention times for the PsMME peak. Mobile phase composition drift, column temperature fluctuation, or pH changes in the mobile phase.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Buffer the mobile phase if necessary.
Poor peak shape (tailing) for PsMME. Interaction of the phenolic hydroxyl group with the stationary phase.Add a small amount of a weak acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the phenol.[9]
No degradation observed after applying forced degradation conditions. The stress conditions were not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[15]
Complete degradation of PsMME with no distinct degradation peaks. The stress conditions were too harsh, leading to extensive fragmentation or polymerization.Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 10-30%.[11][15]

Quantitative Data Summary

The following table provides hypothetical data on the degradation of this compound under various stress conditions, based on typical degradation patterns observed for similar stilbenoid compounds like resveratrol. This data is for illustrative purposes to guide experimental design.

Stress ConditionDurationTemperature% PsMME RemainingMajor Degradation Products Observed (Hypothetical)
Acid Hydrolysis (0.1 M HCl) 24 hours60°C85%Isomerization, minor demethylation to pinosylvin.
Base Hydrolysis (0.1 M NaOH) 8 hours60°C70%Isomerization, formation of quinone-like structures.[16]
Oxidative (3% H₂O₂) 24 hoursRoom Temp50%Oxidized stilbene derivatives, potential cleavage products.[3]
Thermal 48 hours80°C90%Minor isomerization and oxidative products.[3]
Photolytic (UV-A, 365 nm) 4 hoursRoom Temp60%Significant isomerization, potential photocyclization products.[1]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of PsMME in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.[15]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.[15]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Place a solid sample of PsMME in a controlled temperature oven at 80°C for 48 hours. Also, reflux a solution of PsMME at a controlled temperature. Withdraw samples, dissolve/dilute in the mobile phase, and analyze.

  • Photolytic Degradation: Expose a solution of PsMME in a quartz cuvette to UV-A (365 nm) and UV-C (254 nm) light in a photostability chamber for a defined period. A control sample should be kept in the dark under the same conditions. Withdraw samples for analysis.

Forced_Degradation_Workflow PsMME This compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) PsMME->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) PsMME->Base Oxidative Oxidative Stress (3% H₂O₂, RT) PsMME->Oxidative Thermal Thermal Stress (80°C) PsMME->Thermal Photolytic Photolytic Stress (UV Light) PsMME->Photolytic Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Forced Degradation Workflow for PsMME.
Stability-Indicating HPLC-UV Method

This method is designed to separate PsMME from its potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 305 nm (for the trans-isomer). A PDA detector is recommended to monitor multiple wavelengths and assess peak purity.

  • Injection Volume: 10 µL.

GC-MS Analysis Protocol

This protocol is suitable for the analysis of PsMME and its more volatile degradation products.

  • Derivatization (Silylation):

    • Evaporate a known amount of the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Stressed_Sample Stressed PsMME Sample Dilution Dilution for HPLC Stressed_Sample->Dilution Derivatization Derivatization for GC-MS Stressed_Sample->Derivatization HPLC HPLC-UV/PDA Dilution->HPLC LCMS LC-MS Dilution->LCMS GCMS GC-MS Derivatization->GCMS Chromatogram Chromatogram Review HPLC->Chromatogram Mass_Spectra Mass Spectra Analysis LCMS->Mass_Spectra GCMS->Mass_Spectra Structure_Elucidation Structure Elucidation Chromatogram->Structure_Elucidation Mass_Spectra->Structure_Elucidation

Workflow for the analysis of PsMME degradation.

References

Technical Support Center: Pinosylvin Monomethyl Ether (PME) Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of pinosylvin monomethyl ether (PME) in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter when working with PME in cell-based assays.

Issue 1: this compound (PME) precipitates out of solution when added to my cell culture medium.

  • Question: I dissolved PME in DMSO to make a stock solution, but when I add it to my aqueous cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

  • Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like PME. It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the organic solvent is diluted. Here are several troubleshooting steps:

    • Optimize the Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity, ideally below 0.5%.[1] Many cell lines can tolerate up to 1%, but sensitive cells, like primary cultures, may be affected by concentrations as low as 0.1%.[1] A high concentration of DMSO in the final working solution can also contribute to precipitation.

    • Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions. First, create an intermediate dilution of the PME stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media. This gradual decrease in solvent concentration can prevent the compound from precipitating.

    • Pre-warm the Media: Always use cell culture medium that has been pre-warmed to 37°C. Adding a compound dissolved in an organic solvent to cold aqueous media can decrease its solubility.

    • Gentle Mixing: When adding the PME solution to the media, do so slowly and with gentle agitation to facilitate even dispersion.

Issue 2: My PME solution appears clear initially but forms a precipitate after incubation.

  • Question: My cell culture medium containing PME looked fine when I prepared it, but after a few hours in the incubator, I see a cloudy or crystalline precipitate. What is happening?

  • Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment over time.

    • Temperature Fluctuations: Repeatedly removing the culture plates from the incubator can cause temperature changes that affect the solubility of the compound. Minimize the time your plates are outside the stable incubator environment.

    • Interaction with Media Components: PME may interact with components in the cell culture medium, such as proteins and salts in the serum, leading to the formation of insoluble complexes over time.

    • pH Changes: The metabolic activity of the cells can alter the pH of the culture medium, which in turn can affect the solubility of pH-sensitive compounds.

Issue 3: I'm observing inconsistent results in my cell-based assays with PME.

  • Question: The biological effects of PME are varying significantly between experiments, even at the same concentration. Could this be related to solubility?

  • Answer: Yes, inconsistent solubility can lead to variable effective concentrations of PME in your assays, resulting in unreliable data.

    • Ensure Complete Dissolution of Stock Solution: Before preparing your working solutions, ensure that your PME is fully dissolved in the stock solvent. Visual inspection is a good first step, but if you have any doubts, brief sonication or gentle warming (to 37°C) of the stock solution can help.

    • Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions of PME for each experiment from a concentrated stock. Avoid storing diluted aqueous solutions of PME for extended periods, as the compound may precipitate over time.

    • Alternative Solubilization Methods: If you continue to face challenges with DMSO, consider using alternative methods to enhance the solubility of PME, such as complexation with cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound (PME)?

A1: PME is a hydrophobic compound and is sparingly soluble in aqueous solutions. Organic solvents are necessary to prepare stock solutions. While specific solubility data for PME in pure solvents is limited, data for the closely related compound pinosylvin suggests good solubility in ethanol (~20 mg/mL) and DMSO (~10 mg/mL).[2] A datasheet for PME indicates a solubility of ≥ 2.5 mg/mL in a mixture of 10% DMSO and 90% corn oil, as well as in 10% DMSO and 90% (20% SBE-β-CD in Saline).[3] For cell-based assays, DMSO is a common choice due to its high solubilizing power and miscibility with water.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO varies between cell lines. As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5% to minimize cytotoxic effects.[1] Some robust cell lines may tolerate up to 1%, while more sensitive cells, such as primary cells, may show signs of toxicity at concentrations above 0.1%.[1] It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Q3: Can I use ethanol to dissolve PME for my cell-based assay?

A3: Yes, ethanol is another solvent that can be used to dissolve PME. However, like DMSO, ethanol can also be toxic to cells at higher concentrations. The final concentration of ethanol in the cell culture medium should also be kept to a minimum, typically below 0.5%.

Q4: What are cyclodextrins and how can they improve the solubility of PME?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[4] They can encapsulate hydrophobic molecules like PME within their cavity, forming an inclusion complex that has increased water solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[5][6]

Q5: Are there other methods to improve the solubility of PME?

A5: Yes, other techniques include the use of co-solvents (a mixture of solvents), surfactants, and nanoformulations. Nanoformulations, such as loading PME into nanoparticles, can enhance its stability and solubility.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility of this compound and the recommended solvent concentrations for cell-based assays.

Table 1: Solubility of this compound (PME) and Related Compounds

CompoundSolvent/VehicleSolubility
This compound10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[3]
This compound10% DMSO + 90% Corn Oil≥ 2.5 mg/mL[3]
PinosylvinDMSO~10 mg/mL[2]
PinosylvinEthanol~20 mg/mL[2]

Table 2: Recommended Maximum Solvent Concentrations in Cell Culture

SolventRecommended Max. ConcentrationNotes
DMSO< 0.5% (v/v)Some sensitive cell lines may require < 0.1%. Always perform a vehicle control.[1]
Ethanol< 0.5% (v/v)Similar to DMSO, can be cytotoxic at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of PME Stock Solution and Working Solutions using DMSO

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of PME powder.

    • Dissolve the PME in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the PME is completely dissolved by vortexing. If necessary, briefly sonicate the vial in a water bath or warm to 37°C.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the PME stock solution.

    • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

    • Perform a serial dilution of the PME stock solution in the pre-warmed medium to achieve your desired final concentrations. Ensure the final DMSO concentration remains below your cell line's tolerance limit (ideally < 0.5%).

    • For example, to make a 100 µM working solution from a 10 mM stock with a final DMSO concentration of 0.5%, you could first make an intermediate 1:10 dilution in media (to 1 mM in 10% DMSO) and then a final 1:10 dilution into the cell plate.

Protocol 2: Enhancing PME Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a PME-HP-β-CD inclusion complex using the co-precipitation method.

  • Prepare the HP-β-CD Solution:

    • Dissolve HP-β-CD in sterile, purified water to create a stock solution (e.g., 10-40% w/v). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

    • Sterile filter the HP-β-CD solution through a 0.22 µm filter.

  • Prepare the PME Solution:

    • Dissolve the desired amount of PME in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Form the Inclusion Complex:

    • Slowly add the PME solution dropwise to the stirred HP-β-CD solution.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Isolate the Complex (Optional - for a solid form):

    • The solvent can be removed by evaporation under reduced pressure or by freeze-drying (lyophilization) to obtain a solid powder of the PME-HP-β-CD complex.

  • Prepare Working Solutions:

    • The aqueous PME-HP-β-CD complex solution can be further diluted with cell culture medium to achieve the desired final PME concentration for your assay. If you have a solid complex, it can be directly dissolved in the cell culture medium.

Signaling Pathways and Experimental Workflows

This compound (PME) and Related Signaling Pathways

Pinosylvin, a compound structurally similar to PME, has been shown to modulate several key signaling pathways involved in inflammation and cancer.[7][8][9][10][11][12][13] It is likely that PME affects similar pathways.

PME_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_cancer Cancer Progression PME This compound (PME) NFkB NF-κB PME->NFkB Inhibits JAK_STAT JAK/STAT Pathway PME->JAK_STAT Inhibits PI3K_Akt_inflam PI3K/Akt Pathway PME->PI3K_Akt_inflam Inhibits PI3K_Akt_cancer PI3K/Akt Pathway PME->PI3K_Akt_cancer Inhibits Apoptosis Apoptosis PME->Apoptosis Promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines JAK_STAT->Pro_inflammatory_Cytokines PI3K_Akt_inflam->NFkB Cell_Proliferation Cell Proliferation PI3K_Akt_cancer->Cell_Proliferation

Caption: PME is hypothesized to inhibit key inflammatory and cancer signaling pathways.

Experimental Workflow for Improving PME Solubility

The following diagram illustrates a logical workflow for troubleshooting and improving the solubility of PME for your cell-based assays.

Solubility_Workflow Start Start: PME Solubility Issue DMSO_Stock Prepare Concentrated DMSO Stock Solution Start->DMSO_Stock Dilution Dilute in Pre-warmed Cell Culture Medium DMSO_Stock->Dilution Check_Precipitation Check for Precipitation Dilution->Check_Precipitation Assay Proceed with Cell-Based Assay Check_Precipitation->Assay No Troubleshoot Troubleshoot Dilution Check_Precipitation->Troubleshoot Yes Troubleshoot->Dilution Alternative_Method Consider Alternative Solubilization Method Troubleshoot->Alternative_Method Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Alternative_Method->Cyclodextrin Nanoformulation Consider Nanoformulation Alternative_Method->Nanoformulation Cyclodextrin->Dilution Nanoformulation->Dilution

Caption: A systematic workflow for addressing PME solubility challenges.

References

Technical Support Center: Overcoming Low Bioavailability of Pinosylvin Monomethyl Ether (PME) in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of pinosylvin monomethyl ether (PME).

FAQs & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments aimed at improving PME's therapeutic potential.

Q1: We are observing very low plasma concentrations of this compound (PME) in our animal models after oral administration. Why is this happening?

A1: Low oral bioavailability is a common challenge with stilbenoid compounds like PME. While specific pharmacokinetic data for PME is limited, studies on the closely related compound pinosylvin indicate rapid metabolism and distribution into tissues, leading to low systemic exposure.[1] Stilbenes are often subject to extensive first-pass metabolism in the intestine and liver, primarily through glucuronidation and sulfation.[1][2][3] This rapid metabolic clearance significantly reduces the amount of active PME reaching systemic circulation. Furthermore, PME is susceptible to photodegradation, which can compromise its stability in experimental settings.[2][4][5][6][7]

Q2: What strategies can we employ to overcome the low oral bioavailability of PME?

A2: A promising strategy is the use of nanoformulations to protect PME from degradation and enhance its absorption. Mesoporous polydopamine (MPDA) nanoparticles, in particular, have shown significant potential for improving the photostability of PME.[2][4][5][6][7] Encapsulating PME within these nanoparticles can shield it from enzymatic degradation in the gastrointestinal tract and facilitate its transport across biological membranes.

Q3: We want to try formulating PME with mesoporous polydopamine (MPDA) nanoparticles. Do you have a protocol?

A3: Yes, a detailed experimental protocol for the synthesis of MPDA nanoparticles and the subsequent loading of PME is provided below. This protocol is based on established methods for enhancing the stability of PME.[4]

Experimental Protocols

Synthesis of Mesoporous Polydopamine (MPDA) Nanoparticles

This one-pot synthesis approach utilizes a soft template method.[4][8][9]

Materials:

  • Dopamine hydrochloride

  • Pluronic F127

  • 1,3,5-trimethylbenzene (TMB)

  • Ethanol (EtOH, 99.5%)

  • Deionized water

  • Ammonia solution

Procedure:

  • Dissolve 1.5 g of dopamine hydrochloride and 1 g of Pluronic F127 in a mixture of 100 mL of ethanol and water (1:1 v/v).

  • Sonicate the mixture to ensure complete dissolution.

  • Add 1.6 mL of TMB to the mixture and sonicate until a uniform dispersion is achieved.

  • Slowly add 3.75 mL of ammonia solution dropwise to the mixture while stirring vigorously at room temperature.

  • Continue the reaction for 2 hours under vigorous stirring.

  • Collect the resulting MPDA nanoparticles by centrifugation.

  • Wash the nanoparticles three times with ethanol and water to remove any unreacted precursors and the template.

Drug Incorporation of this compound (PME) into MPDA Nanoparticles

Materials:

  • Synthesized MPDA nanoparticles

  • This compound (PME)

  • Methanol

Procedure:

  • Disperse a known amount of MPDA nanoparticles in a solution of PME in methanol.

  • Incubate the mixture to allow for the adsorption of PME into the mesoporous structure of the nanoparticles.

  • Separate the PME-loaded nanoparticles from the solution by centrifugation.

  • Wash the nanoparticles to remove any surface-adsorbed PME.

  • Dry the PME-loaded MPDA nanoparticles for further characterization and use.

Characterization of PME-Loaded MPDA Nanoparticles

It is crucial to characterize the resulting nanoparticles to ensure successful drug loading and to understand their physicochemical properties.

  • Drug Loading (DL%) and Encapsulation Efficiency (EE%): These parameters quantify the amount of PME successfully incorporated into the nanoparticles. They can be determined by spectrophotometric analysis of the supernatant after centrifugation of the nanoparticle suspension.[4]

  • Particle Size and Zeta Potential: Dynamic light scattering (DLS) is used to determine the size distribution and surface charge of the nanoparticles, which are critical for their stability and in vivo behavior.[4][10][11][12]

  • In Vitro Release Studies: These studies are essential to understand the release kinetics of PME from the nanoparticles under different physiological conditions (e.g., pH 5.5 for endosomal, pH 6.8 for inflamed tissue, and pH 7.4 for extracellular conditions).[4]

Data Presentation

The following tables summarize quantitative data from a study investigating the nanoformulation of PME with different porous nanoparticles.[4]

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle TypeAverage Size (nm)Polydispersity Index (PDI)ζ-potential (mV)Specific Surface Area (m²/g)
PDA–PEI–MSNs 147.5 ± 1.1---
MPDA ----
TCPSi ----

Data for MPDA and TCPSi size, PDI, zeta potential, and specific surface area were not explicitly provided in the summarized source.

Table 2: Drug Loading and Encapsulation Efficiency of PME in Nanoparticles

Nanoparticle TypeDrug Loading (DL%)Encapsulation Efficiency (EE%)
PDA–PEI–MSNs 19.53 ± 0.695.57 ± 2.9
MPDA --
TCPSi --

Specific DL% and EE% for MPDA and TCPSi were not provided in the summarized source, though PDA-PEI-MSNs showed the highest values.

Table 3: In Vitro Release of PME from Nanoparticles at 72 hours

Nanoparticle TypeCumulative Release at pH 5.5 (%)Cumulative Release at pH 6.8 (%)Cumulative Release at pH 7.4 (%)
PDA–PEI–MSNs ---
MPDA -69.33 ± 1.62-
TCPSi --5.8 ± 0.2

Data for some conditions were not explicitly provided in the summarized source.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of PME is crucial for its development as a therapeutic agent. PME has been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Anti-inflammatory Signaling Pathways of Pinosylvin and its Derivatives

Pinosylvin, a closely related compound to PME, has been demonstrated to inhibit inflammatory responses by targeting the NF-κB and JAK/STAT signaling pathways.[4][5][6][13] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Pathway tlr4->nfkb_pathway jak_stat_pathway JAK/STAT Pathway tlr4->jak_stat_pathway pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) nfkb_pathway->pro_inflammatory_genes Activation jak_stat_pathway->pro_inflammatory_genes Activation pme This compound (PME) pme->nfkb_pathway Inhibition pme->jak_stat_pathway Inhibition experimental_workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation synthesis Synthesize MPDA Nanoparticles loading Load PME into MPDA Nanoparticles synthesis->loading size_zeta Particle Size & Zeta Potential (DLS) loading->size_zeta dl_ee Drug Loading (DL%) & Encapsulation Efficiency (EE%) loading->dl_ee release In Vitro Release Studies (pH-dependent) loading->release pk_studies Pharmacokinetic Studies (Oral Administration) dl_ee->pk_studies release->pk_studies efficacy_studies Efficacy Studies in Disease Models pk_studies->efficacy_studies logical_relationship problem Low In Vivo Bioavailability of PME causes Causes: - Rapid Metabolism - Photodegradation problem->causes strategy Strategy: Nanoformulation problem->strategy solution Solution: PME-loaded MPDA Nanoparticles strategy->solution outcome Improved Photostability & Potential for Enhanced Bioavailability solution->outcome

References

Pinosylvin Monomethyl Ether Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical synthesis of pinosylvin monomethyl ether. The following information is based on established synthetic routes, primarily the Wittig reaction followed by selective demethylation, and aims to assist in the identification and characterization of potential byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific problems that may arise during the synthesis and purification of this compound.

Q1: My Wittig reaction yield for pinosylvin dimethyl ether is low, and I have a significant amount of unreacted 3,5-dimethoxybenzaldehyde. What could be the issue?

A1: Low yields in the Wittig reaction with electron-rich aldehydes like 3,5-dimethoxybenzaldehyde can be attributed to several factors:

  • Base Inefficiency: The formation of the phosphorus ylide from the phosphonium salt requires a strong base. Ensure your base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is fresh and handled under strictly anhydrous conditions to prevent quenching.

  • Ylide Instability: The benzyl-type ylide can be unstable. It is often best to generate the ylide in situ at a low temperature (e.g., 0 °C or -78 °C) and then add the aldehyde solution dropwise.

  • Steric Hindrance: While less of an issue with benzaldehyde itself, bulky substituents on your phosphonium salt could hinder the reaction.

  • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and in a dry solvent (e.g., THF, DMF).

Troubleshooting Steps:

  • Verify the quality and handling of your base.

  • Try a different strong base (e.g., switch from KOtBu to NaH).

  • Ensure your glassware and solvent are scrupulously dry.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the aldehyde.

Q2: After the demethylation step, my NMR spectrum shows more than one methoxy signal. How can I identify the different methylated species?

A2: The presence of multiple methoxy signals suggests an incomplete or over-demethylation reaction. The likely species in your mixture are:

  • Pinosylvin Dimethyl Ether (Starting Material): Two equivalent methoxy groups, resulting in a single sharp singlet around 3.8 ppm in the ¹H NMR spectrum.

  • This compound (Desired Product): A single methoxy group, appearing as a singlet around 3.7-3.8 ppm.

  • Pinosylvin (Over-demethylation byproduct): No methoxy signals.

Identification Strategy:

  • ¹H NMR: Compare the integration of the aromatic protons to the integration of the methoxy signals to determine the number of methoxy groups per molecule.

  • HPLC/LC-MS: These techniques are excellent for separating the different species. Pinosylvin is the most polar, followed by the monomethyl ether, and then the dimethyl ether. Mass spectrometry will show distinct molecular ions for each compound.[1]

  • Column Chromatography: Careful column chromatography can be used to separate these compounds based on their polarity.

Q3: My final product contains a significant amount of a non-polar impurity that is difficult to remove by standard silica gel chromatography. What could it be and how do I remove it?

A3: A common and often challenging byproduct from a Wittig reaction is triphenylphosphine oxide (TPPO) .[2] It is moderately polar and can co-elute with products of similar polarity.

Removal of Triphenylphosphine Oxide:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by crystallizing the desired product from a suitable solvent system. It is known to precipitate from diethyl ether at low temperatures.[3]

  • Acid/Base Extraction: If your product has a phenolic hydroxyl group (like this compound), you can dissolve the crude mixture in an organic solvent and extract it with an aqueous base (e.g., NaOH). The deprotonated phenolate will move to the aqueous layer, leaving the neutral TPPO in the organic layer. The aqueous layer can then be acidified and the product re-extracted.

  • Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase like alumina or reverse-phase HPLC.

  • Complexation: Zinc chloride can form a complex with TPPO, which can then be removed by filtration or aqueous extraction.[3]

Q4: My mass spectrum shows a peak at M+2, suggesting the presence of a saturated compound. What is this byproduct?

A4: The M+2 peak likely corresponds to dihydrothis compound , where the stilbene double bond has been reduced to a single bond. This can occur if a source of hydrogen is present during the reaction or workup, especially if any catalytic metals are used or if a hydride source was used in a prior step and not fully quenched.

Characterization:

  • ¹H NMR: The characteristic vinyl protons of the stilbene double bond (a pair of doublets around 7.0 ppm) will be absent. Instead, you will see two aliphatic signals (triplets) corresponding to the -CH₂-CH₂- bridge, typically in the 2.8-3.0 ppm region.

  • Mass Spectrometry: The molecular weight will be 2 units higher than this compound.

Q5: I am seeing two isomers in my reaction mixture that are difficult to separate. What are they and how can I isolate the desired isomer?

A5: The Wittig reaction can produce both the (E)- (trans) and (Z)- (cis) isomers of the stilbene double bond.[4][5] The (E)-isomer is typically the thermodynamically more stable and desired product.

Isolation of the (E)-isomer:

  • Isomerization: The (Z)-isomer can often be converted to the (E)-isomer by treating the mixture with a catalytic amount of iodine and exposing it to light.[1]

  • Fractional Crystallization: The (E)-isomer is generally less soluble and more crystalline than the (Z)-isomer. Recrystallization from a suitable solvent (like ethanol or hexanes) can often selectively crystallize the (E)-isomer.[6]

  • Chromatography: While challenging, careful column chromatography on silica gel can sometimes separate the two isomers. The (E)-isomer is typically less polar and will elute first.

Quantitative Data Summary

The following table summarizes the key quantitative data for the compounds discussed. Note that yields are highly dependent on specific reaction conditions and optimization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield
This compound C₁₅H₁₄O₂226.27Good (from demethylation)
Pinosylvin Dimethyl EtherC₁₆H₁₆O₂240.30Good
PinosylvinC₁₄H₁₂O₂212.24Variable (byproduct)
Dihydrothis compoundC₁₅H₁₆O₂228.29Minor (byproduct)
Triphenylphosphine OxideC₁₈H₁₅OP278.28Stoichiometric (byproduct)

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the characterization of potential byproducts.

Protocol 1: Synthesis of Pinosylvin Dimethyl Ether via Wittig Reaction

This protocol is adapted from established procedures for stilbene synthesis.[4]

  • Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.2 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.2 eq) portion-wise over 15 minutes. A color change (typically to orange or deep red) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flask, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise to the ylide suspension at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to separate the pinosylvin dimethyl ether from triphenylphosphine oxide and other impurities.

Protocol 2: Selective Monodemethylation to this compound

This procedure utilizes boron tribromide for selective demethylation.[4][7]

  • Reaction Setup: Dissolve the purified pinosylvin dimethyl ether (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (1.0-1.2 eq) in DCM dropwise. A color change is typically observed.

  • Reaction Progression: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC to observe the conversion of the dimethyl ether to the more polar monomethyl ether.

  • Work-up: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Purification: Extract the mixture with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Protocol 3: Characterization of Byproducts by HPLC-MS
  • System: A standard reverse-phase HPLC system with a C18 column coupled to a mass spectrometer (e.g., ESI-MS).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A and 5% B, ramping to 100% B over 30 minutes.

  • Detection: UV detection at 305 nm (for stilbenes) and MS detection.

  • Expected Elution Order: Pinosylvin (most polar, shortest retention time) -> this compound -> Dihydrothis compound -> Pinosylvin Dimethyl Ether -> Triphenylphosphine Oxide (least polar, longest retention time). The (Z)-isomers will typically have slightly different retention times than the (E)-isomers.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Selective Demethylation 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde Pinosylvin_Dimethyl_Ether Pinosylvin Dimethyl Ether (E/Z mixture) 3,5-Dimethoxybenzaldehyde->Pinosylvin_Dimethyl_Ether + Base Benzyltriphenylphosphonium_salt Benzyltriphenylphosphonium salt Benzyltriphenylphosphonium_salt->Pinosylvin_Dimethyl_Ether TPPO Triphenylphosphine Oxide (Byproduct) Pinosylvin_Dimethyl_Ether->TPPO co-product Pinosylvin_Monomethyl_Ether This compound (Product) Pinosylvin_Dimethyl_Ether->Pinosylvin_Monomethyl_Ether + BBr3 (1 eq) Pinosylvin Pinosylvin (Over-demethylation) Pinosylvin_Monomethyl_Ether->Pinosylvin Excess BBr3

Caption: Synthesis of this compound.

Troubleshooting Logic for Impurity Identification

Troubleshooting_Logic start Crude Product Analysis check_nmr ¹H NMR: Multiple -OCH₃ signals? start->check_nmr check_ms MS: M+2 peak present? check_nmr->check_ms No res_methyl Impurity: Pinosylvin Dimethyl Ether or Pinosylvin check_nmr->res_methyl Yes check_hplc HPLC: Two close, non-polar peaks? check_ms->check_hplc No res_dihydro Impurity: Dihydropinosylvin Monomethyl Ether check_ms->res_dihydro Yes check_polarity Difficult to remove non-polar spot on TLC? check_hplc->check_polarity No res_isomers Impurity: (Z)-isomer check_hplc->res_isomers Yes res_tppo Impurity: Triphenyl- phosphine Oxide check_polarity->res_tppo Yes clean Product is likely pure check_polarity->clean No

References

Pinosylvin monomethyl ether interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential assay interference by Pinosylvin Monomethyl Ether (PME). While PME is a bioactive stilbenoid with therapeutic potential, it is crucial to distinguish genuine biological activity from non-specific assay artifacts. This guide offers structured advice for identifying and mitigating such interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PME) and why is it a concern in biological assays?

A1: this compound (PME) is a naturally occurring stilbenoid found in various plant species, notably in the heartwood of pine trees. Like other natural products, especially polyphenolic compounds, PME has the potential to interfere with biological assays, leading to false-positive or misleading results. This interference can stem from its chemical structure and physicochemical properties, which may cause non-specific interactions with assay components.

Q2: What are the primary mechanisms by which PME might interfere with high-throughput screening (HTS) assays?

A2: PME can interfere with HTS assays through several common mechanisms associated with natural products:

  • Compound Aggregation: At certain concentrations, small molecules like PME can form aggregates that non-specifically inhibit enzymes or sequester proteins, leading to a false "hit."

  • Fluorescence Interference: PME may possess intrinsic fluorescence or quenching properties that interfere with fluorescence-based readouts, a common technology in HTS.

  • Chemical Reactivity: The phenolic hydroxyl group in PME can be reactive, potentially leading to covalent modification of proteins or reactivity with assay reagents, which can confound results.

  • Membrane Disruption: In cell-based assays, PME might disrupt cell membranes, causing cytotoxicity that is not target-specific.

Q3: My dose-response curve for PME is bell-shaped. What could be the cause?

A3: A bell-shaped, or non-monotonic, dose-response curve can indicate multiple mechanisms of action or assay artifacts. At lower concentrations, you might be observing a specific biological effect. However, at higher concentrations, non-specific effects such as compound aggregation, precipitation, or cytotoxicity can become dominant, leading to a decrease in the measured response. It is crucial to investigate these possibilities using the troubleshooting methods outlined below.

Q4: How can I differentiate true biological activity from non-specific interference caused by PME?

A4: Differentiating true activity requires a series of control experiments and orthogonal assays. Key strategies include:

  • Detergent Test: Re-running the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in PME's activity suggests it was acting via aggregation.

  • Orthogonal Assays: Validating the initial hit using a secondary assay that has a different detection method (e.g., confirming a fluorescence-based hit with a luminescence or label-free method).

  • Counter-Screens: Performing specific assays to test for interference, such as checking for intrinsic fluorescence/quenching or direct enzyme inhibition (e.g., of luciferase in a reporter assay).

  • Target Engagement Studies: Using biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays to confirm direct binding of PME to the intended target protein.

Q5: PME has been reported to have anticancer and anti-inflammatory effects. Does this mean my "hit" in a related assay is likely real?

A5: Not necessarily. While PME does have documented biological activities, including inducing apoptosis and modulating inflammatory pathways like PI3K/Akt and MAPK/ERK, this does not guarantee that its effect in your specific assay is target-mediated. The reported IC50 values for PME's cytotoxic effects are often in the low micromolar range. If your observed activity is at significantly higher concentrations, the likelihood of it being an artifact increases. Always validate your findings with the appropriate controls.

Troubleshooting Guide

This guide addresses common problems encountered when working with PME in biological assays.

Problem Observed Potential Cause Recommended Solution(s)
High variability between replicates, especially at high concentrations. Compound Precipitation/Aggregation: PME may be coming out of solution.Visually inspect wells for precipitates. Perform a solubility test for PME in the assay buffer. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt potential aggregates.
Hit identified in a fluorescence-based assay. Fluorescence Interference: PME may be autofluorescent or may quench the fluorescent signal.Perform a counter-screen to measure PME's intrinsic fluorescence and its quenching properties at the assay's wavelengths. (See Protocol 2).
Hit identified in a luciferase reporter assay. Direct Luciferase Inhibition: Many small molecules are known to directly inhibit luciferase enzymes.Perform a counter-screen using purified luciferase enzyme to determine if PME is a direct inhibitor. (See Protocol 3).
Activity of PME decreases with pre-incubation time. Compound Instability: PME may be unstable in the assay buffer over time.Perform time-course experiments to assess the stability of the compound's effect. Analyze PME in buffer over time using HPLC or LC-MS.
Potent activity observed, but disappears in orthogonal assay. Assay-Specific Artifact: The initial hit was likely due to a non-specific interaction with a component of the primary assay.This result strongly suggests the initial hit was a false positive. Trust the orthogonal assay result and deprioritize the compound unless a clear, testable hypothesis for the discrepancy can be formed.

Troubleshooting Workflow Diagram

G start Initial Hit with PME Identified check_assay What is the assay type? start->check_assay fluo_assay Fluorescence-Based check_assay->fluo_assay Fluorescence luc_assay Luciferase-Based check_assay->luc_assay Luciferase other_assay Other (e.g., Absorbance) check_assay->other_assay Other counter_fluo Perform Fluorescence Counter-Screen fluo_assay->counter_fluo counter_luc Perform Luciferase Inhibition Assay luc_assay->counter_luc check_aggregation Perform Aggregation Assay (add detergent, e.g., 0.01% Triton X-100) other_assay->check_aggregation check_interference Interference Detected? counter_fluo->check_interference counter_luc->check_interference check_interference->check_aggregation No false_positive Result is likely a FALSE POSITIVE. Deprioritize. check_interference->false_positive Yes check_agg_result Activity Abolished? check_aggregation->check_agg_result orthogonal_assay Perform Orthogonal Assay (different technology) check_agg_result->orthogonal_assay No check_agg_result->false_positive Yes check_ortho_result Activity Confirmed? orthogonal_assay->check_ortho_result check_ortho_result->false_positive No true_hit Result is likely a TRUE HIT. Proceed with validation. check_ortho_result->true_hit Yes

Caption: A workflow for troubleshooting potential PME interference.

Quantitative Data Summary

The following table summarizes the reported cytotoxic and inhibitory activities of this compound (PME) and the related compound, Pinosylvin. These values can serve as a reference for expected potency.

CompoundAssay Type / TargetCell Line / SystemIC50 / EC50 ValueCitation
This compoundCytotoxicity (MTT Assay)Human Lung Cancer (A549)25.4 µM
This compoundCytotoxicity (MTT Assay)Colorectal Adenocarcinoma (DLD-1)20.1 µM
This compoundCytotoxicity (MTT Assay)Normal Fibroblast (WS1)34.3 µM
This compoundCytotoxicity (MTT Assay)Breast Cancer (MCF7)6.2 ± 1.2 μM (72h)
PinosylvinNO Production InhibitionLPS-stimulated Macrophages (RAW 264.7)39.9 µM
PinosylvinIL-6 Production InhibitionLPS-stimulated Macrophages32.1 µM
PinosylvinMCP-1 Production InhibitionLPS-stimulated Macrophages38.7 µM
PinosylvinTRPA1-mediated Ca2+ influxAITC-induced16.7 µM
PinosylvinZoospore Mobility InhibitionPlasmopara viticola34 µM
PinosylvinMildew Development InhibitionPlasmopara viticola23 µM

Key Signaling Pathways Modulated by PME

PME and its parent compound pinosylvin are known to modulate several critical signaling pathways involved in cancer and inflammation. Understanding these interactions can help contextualize experimental results.

PI3K/Akt/mTOR Pathway

This pathway is crucial for cell survival, proliferation, and growth. Pinosylvin has been shown to decrease the expression of phosphorylated Akt (p-Akt) and p-mTOR, suggesting

Technical Support Center: Scaling Up Pinosylvin Monomethyl Ether (PME) Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the production of Pinosylvin Monomethyl Ether (PME) for preclinical research. This resource offers detailed experimental protocols, troubleshooting guides for common challenges, and frequently asked questions, all presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound (PME) on a scale suitable for preclinical studies?

A1: There are three main strategies for producing PME in the quantities required for preclinical trials: extraction from natural sources, chemical synthesis, and biotechnological production.

  • Extraction from Natural Sources: PME is naturally present in the heartwood and knots of pine species such as Pinus sylvestris.[1][2] Extraction is typically performed using solvents like aqueous isopropyl alcohol or ethanol, followed by purification.[3] However, the concentration of PME in raw plant material can be variable, ranging from a small percentage to more significant amounts in the knotwood.[1] This variability can make it challenging to ensure a consistent supply for large-scale needs.

  • Chemical Synthesis: Organic synthesis offers a reliable method for producing high-purity PME. The most common approaches involve olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, to form the characteristic stilbene backbone.[4] These methods provide excellent control over the final product but can present challenges in purification and stereoselectivity.

  • Biotechnological Production: This emerging approach utilizes engineered microorganisms or plant cell cultures to produce PME.

    • Escherichia coli Fermentation: Genetically engineered E. coli can be programmed to produce pinosylvin from simple carbon sources like glycerol or cinnamic acid.[5][6] While promising, this method requires significant metabolic engineering to optimize yields and can be limited by factors such as precursor availability.

    • Plant Cell Cultures: Cultures of Pinus species, such as Pinus strobus and Pinus koraiensis, can be stimulated to produce PME and related stilbenes through the use of elicitors.[7][8] This method offers a more "natural" production route but can be slower and yield lower concentrations compared to microbial fermentation.

Q2: What are the major challenges when scaling up PME production?

A2: Scaling up PME production from laboratory to preclinical quantities introduces several challenges regardless of the chosen method:

  • Chemical Synthesis:

    • Yield Optimization: Achieving high yields in large-scale reactions can be difficult.

    • Stereoselectivity: Ensuring the exclusive formation of the desired trans (E) isomer is critical, as the cis (Z) isomer may have different biological activity.

    • Purification: The removal of unreacted starting materials, byproducts (such as triphenylphosphine oxide in the Wittig reaction), and isomers requires robust and scalable purification methods.[9]

  • Biotechnological Production:

    • Low Titers: Achieving high concentrations of PME in fermentation or cell culture broths can be challenging.

    • Metabolic Burden: The production of secondary metabolites like PME can place a significant metabolic load on the host organism, potentially affecting growth and productivity.

    • Downstream Processing: Extracting and purifying PME from complex fermentation or cell culture media at a large scale can be complex and costly.

  • Extraction from Natural Sources:

    • Variability of Raw Material: The concentration of PME in pine wood can vary significantly depending on the species, age, and environmental conditions.

    • Extraction Efficiency: Ensuring efficient and reproducible extraction from large quantities of raw material can be difficult.

    • Purification Complexity: Natural extracts contain a multitude of similar compounds, such as pinosylvin and dihydrothis compound, which can be challenging to separate from PME.[10]

Q3: What purity level is required for PME intended for preclinical studies?

A3: For preclinical studies, PME should be of high purity, typically ≥95%, to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. The absence of toxic byproducts from the synthesis or purification process is also critical.

Troubleshooting Guides

Chemical Synthesis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low yield in Wittig reaction 1. Incomplete ylide formation. 2. Aldehyde starting material is of poor quality. 3. Reaction conditions not optimized.1. Use a strong, fresh base (e.g., n-BuLi, NaH) and anhydrous solvent (e.g., THF). 2. Use freshly distilled or purified aldehyde. 3. Add the base slowly at a low temperature to control the reaction.
Mixture of E/Z (trans/cis) isomers 1. Use of a non-stabilized ylide in the Wittig reaction. 2. Reaction conditions favoring the kinetic (Z) product.1. The Horner-Wadsworth-Emmons reaction generally provides higher E-selectivity. 2. For Wittig, using a stabilized ylide can favor the E-isomer. Isomerization of a Z/E mixture can be achieved using a catalytic amount of iodine and light.
Difficulty removing triphenylphosphine oxide byproduct Triphenylphosphine oxide has similar polarity to PME, making separation by standard silica gel chromatography challenging.1. Recrystallization is often an effective method for purification. 2. For chromatography, a non-polar/polar solvent system like Hexane/Ethyl Acetate is recommended. Careful optimization of the solvent gradient is necessary.
Biotechnological Production Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low PME titer in E. coli fermentation 1. Limited availability of the precursor malonyl-CoA. 2. Low activity of the stilbene synthase (STS) enzyme in the host. 3. Toxicity of PME to the host cells at high concentrations.1. Overexpress acetyl-CoA carboxylase (ACC) to increase malonyl-CoA supply. Addition of cerulenin can also increase intracellular malonyl-CoA but may affect cell growth.[11][12] 2. Use a codon-optimized STS gene for expression in E. coli. 3. Implement an in situ product removal strategy to reduce PME concentration in the culture medium.
Low PME yield in plant cell culture 1. Insufficient induction of the biosynthetic pathway. 2. Slow cell growth and metabolism. 3. Browning of the callus, which can sometimes be associated with increased production but also cell death.[13]1. Optimize the type and concentration of elicitors (e.g., fungal extracts, methyl jasmonate).[8] 2. Optimize culture medium composition and environmental conditions (e.g., light, temperature). 3. Prolonged callus culture has been shown to increase the accumulation of pinosylvin stilbenes.[7]
Shear stress damage to cells in bioreactors High agitation speeds required for proper mixing and oxygen transfer can damage plant cells.1. Use bioreactor designs with low-shear impellers (e.g., helical ribbon). 2. Optimize agitation speed and aeration rate to maintain sufficient oxygen transfer (kLa) without causing excessive cell damage.

Data Presentation: Comparison of PME Production Methods

Production Method Source/Host Reported Yield/Concentration Key Advantages Key Challenges
Natural Extraction Pinus sylvestris knots16% of knotwood extract[1]Utilizes a natural, renewable source.Variable PME content, complex purification from similar compounds.
Chemical Synthesis (Wittig/HWE) Chemical precursorsYields can be high but are reaction-dependent.High purity achievable, reliable and reproducible.Can produce byproducts that are difficult to remove, potential for isomer mixtures.
Microbial Fermentation Engineered E. coliUp to 91 mg/L from glucose with L-phenylalanine addition.[14]Scalable, uses inexpensive substrates.Requires extensive metabolic engineering, potential for low titers, downstream processing complexity.
Plant Cell Culture Pinus strobus callus0.28 mg/g dry weight in aged callus.[13]"Natural" production process.Slow growth, lower yields compared to microbial fermentation, shear sensitivity in bioreactors.
Plant Cell Suspension Culture Pinus koraiensisUp to 6724 µg/g dry weight with fungal elicitor.[8]Higher yields than callus culture with elicitation.Requires optimization of elicitor strategy, potential for batch-to-batch variability.

Experimental Protocols

Protocol 1: Chemical Synthesis of PME via Wittig Reaction

This protocol is a general guideline for the Wittig reaction to synthesize PME. Optimization may be required.

Step 1: Ylide Generation

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF) and stir to form a suspension.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) dropwise. A distinct color change (typically to orange or deep red) indicates the formation of the phosphorus ylide.

  • Stir the mixture at 0°C for 30 minutes.

Step 2: Wittig Reaction

  • In a separate flask, dissolve 3-hydroxy-5-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, containing PME and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, or by recrystallization.

Protocol 2: Purification of PME from Natural Extract

This protocol outlines a general procedure for purifying PME from a crude pine knot extract.

Step 1: Extraction

  • Grind dried pine knotwood into a coarse powder.

  • Extract the powder with 75% aqueous isopropyl alcohol at a solid-to-liquid ratio of 1:10 (w/v) with stirring for 24 hours at room temperature.[3]

  • Filter the extract to remove solid plant material.

  • Remove the solvent under reduced pressure to obtain the crude extract.

Step 2: Column Chromatography

  • Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of increasing polarity, for example, a hexane to ethyl acetate gradient.

  • Collect fractions and monitor by TLC or HPLC to identify fractions containing PME. PME is less polar than pinosylvin and will elute earlier.

  • Combine the pure PME fractions and evaporate the solvent to yield the purified product.

Mandatory Visualizations

Signaling Pathways

Pinosylvin has been shown to modulate several key signaling pathways. As PME is structurally very similar, it is likely to affect similar pathways.

FAK_cSrc_ERK_Pathway Extracellular_Matrix Extracellular Matrix Integrin Integrin Extracellular_Matrix->Integrin FAK FAK Integrin->FAK activates c_Src c-Src FAK->c_Src recruits and activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos c_Src->FAK c_Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (Cell Proliferation, Survival, Migration) ERK->Transcription_Factors Pinosylvin Pinosylvin Pinosylvin->FAK blocks activation Pinosylvin->c_Src blocks activation Pinosylvin->ERK blocks activation

Caption: The FAK/c-Src/ERK signaling pathway, a target of pinosylvin.

PI3K_Akt_GSK3b_Pathway Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Cell_Survival_Proliferation Cell Survival & Proliferation GSK3b->Cell_Survival_Proliferation inhibits Pinosylvin Pinosylvin Pinosylvin->PI3K blocks activation Pinosylvin->Akt blocks activation

Caption: The PI3K/Akt/GSK-3β signaling pathway, a target of pinosylvin.

Experimental Workflow

PME_Production_Workflow cluster_synthesis Production cluster_purification Purification cluster_analysis Analysis & Formulation chem_synth Chemical Synthesis (e.g., Wittig Reaction) crude_product Crude PME Product chem_synth->crude_product bio_synth Biotechnological Production (Fermentation/Cell Culture) bio_synth->crude_product extraction Natural Extraction (from Pine Wood) extraction->crude_product chromatography Column Chromatography (e.g., Silica Gel) crude_product->chromatography hplc Preparative HPLC (High Purity) chromatography->hplc pure_pme High-Purity PME (>95%) hplc->pure_pme analysis Purity & Identity Check (NMR, MS, HPLC) pure_pme->analysis formulation Formulation for Preclinical Studies analysis->formulation

Caption: General workflow for PME production, purification, and preparation.

References

Technical Support Center: Quantification of Pinosylvin Monomethyl Ether (PME) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for the quantification of pinosylvin monomethyl ether (PME) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound (PME)?

A1: The most frequently used analytical techniques for the quantification of PME in complex matrices are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors, and Gas Chromatography (GC) often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] For high sensitivity and selectivity, especially in biological matrices like plasma, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.[3][4]

Q2: Why is derivatization sometimes necessary for the GC-MS analysis of PME?

A2: Derivatization is a chemical modification process used to enhance the analytical properties of a compound for GC-MS analysis. For PME, which contains a polar hydroxyl group, derivatization is employed to:

  • Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar group (e.g., a trimethylsilyl group), the volatility of PME is increased, which is essential for its passage through the GC column.

  • Improve Thermal Stability: Derivatization can prevent the thermal degradation of the analyte in the hot GC injector and column.

  • Enhance Chromatographic Peak Shape: It reduces the tailing of peaks that can occur due to the interaction of the polar hydroxyl group with the stationary phase.

Common derivatizing agents for compounds with hydroxyl groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Q3: What are "matrix effects" in LC-MS/MS analysis and how can they affect PME quantification?

A3: Matrix effects are the alteration of the ionization efficiency of an analyte, such as PME, by co-eluting, undetected components present in the sample matrix.[5] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal).[5] In the context of PME quantification in complex matrices like plasma or plant extracts, endogenous components such as phospholipids, salts, and other metabolites can cause significant matrix effects, leading to inaccurate and imprecise results.[5]

Q4: Is PME sensitive to light?

A4: Yes, PME is susceptible to photodegradation upon exposure to ultraviolet (UV) radiation.[6][7] This is a critical consideration during sample collection, preparation, and storage. It is advisable to protect samples containing PME from light by using amber vials or by working under low-light conditions to ensure the integrity of the analyte.

Troubleshooting Guide

Problem 1: Low or Inconsistent Analyte Recovery

Q: My recovery of PME from the sample matrix is consistently low or highly variable. What are the possible causes and how can I troubleshoot this?

A: Low or inconsistent recovery is a common challenge, particularly in complex matrices. Here are the likely causes and troubleshooting steps:

  • Inefficient Extraction:

    • Solvent Polarity: The polarity of the extraction solvent may not be optimal for PME. PME is a moderately polar compound. Consider using a solvent system with appropriate polarity, such as methanol, ethanol, or acetone, sometimes mixed with water.[6][8]

    • pH of the Extraction Solvent: The phenolic hydroxyl group of PME has an acidic pKa. Adjusting the pH of the extraction solvent can influence its solubility and extraction efficiency. For plant matrices, slightly acidic conditions can improve the extraction of phenolic compounds.

    • Extraction Technique: Sonication or accelerated solvent extraction (ASE) can improve extraction efficiency from solid matrices like plant tissues compared to simple vortexing or shaking.[9] For biological fluids, ensure thorough mixing and sufficient extraction time.

  • Analyte Adsorption:

    • PME may adsorb to plasticware or precipitated proteins. Using polypropylene tubes and glassware can minimize adsorption. If performing protein precipitation, ensure the precipitating agent is added quickly and vortexed immediately to create a fine precipitate, which can reduce analyte entrapment.

  • Analyte Degradation:

    • As mentioned, PME is light-sensitive.[6][7] Ensure all sample handling steps are performed with protection from light.

    • PME may also be susceptible to enzymatic degradation in biological matrices. Keeping samples on ice during preparation and adding enzyme inhibitors, if necessary, can mitigate this.

  • Suboptimal Solid-Phase Extraction (SPE) Protocol:

    • Incorrect Sorbent: The choice of SPE sorbent is critical. For PME, a reversed-phase (C18) or a mixed-mode sorbent could be effective.

    • Inadequate Conditioning/Equilibration: Ensure the sorbent is properly conditioned and equilibrated to the pH of the sample to ensure proper retention.

    • Incorrect Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the PME. The elution solvent must be strong enough to fully recover the PME from the sorbent. Methodical optimization of these solvents is crucial.

Problem 2: Significant Ion Suppression or Enhancement in LC-MS/MS

Q: I am observing significant ion suppression in my LC-MS/MS analysis of PME in plasma. What are the likely causes and solutions?

A: Ion suppression is a frequent issue in bioanalysis. Here’s a systematic approach to troubleshooting:

  • Identify the Source of Suppression:

    • Post-Column Infusion Experiment: Infuse a standard solution of PME post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of PME indicates ion suppression from co-eluting matrix components.

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids, a major cause of ion suppression.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimize the extraction solvent and pH to selectively extract PME while leaving interfering components behind.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences. A well-developed SPE method can significantly reduce ion suppression.

  • Optimize Chromatographic Conditions:

    • Improve Chromatographic Resolution: Modify the HPLC gradient, flow rate, or column chemistry to separate PME from the interfering matrix components. A longer column or a column with a different stationary phase (e.g., pentafluorophenyl - PFP) can provide different selectivity.[10]

    • Divert Flow: If the interfering components elute at the beginning or end of the chromatographic run, use a divert valve to direct the flow to waste during these times, preventing them from entering the mass spectrometer.

  • Use an Isotope-Labeled Internal Standard:

    • A stable isotope-labeled (e.g., ¹³C or ²H) PME is the ideal internal standard. It will co-elute with the analyte and experience the same degree of ion suppression, thus compensating for the effect and improving the accuracy and precision of quantification.

Problem 3: Poor Peak Shape in HPLC or GC Analysis

Q: I am observing broad or tailing peaks for PME. What could be the cause and how can I improve the peak shape?

A: Poor peak shape can compromise resolution and the accuracy of peak integration.

  • For HPLC:

    • Column Overload: Injecting too much analyte can saturate the column. Try injecting a more dilute sample.

    • Injection Solvent Mismatch: The injection solvent should be weaker than the mobile phase. If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion. Reconstitute your final extract in the initial mobile phase.

    • Secondary Interactions: The phenolic hydroxyl group of PME can have secondary interactions with residual silanols on the stationary phase, causing peak tailing. Using a highly end-capped column or adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can help.

    • Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to poor peak shapes. Try replacing the guard column or flushing the analytical column.

  • For GC:

    • Lack of Derivatization: As discussed, the polar hydroxyl group can lead to peak tailing. Ensure your derivatization reaction has gone to completion.

    • Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause analyte adsorption and peak tailing. Using a deactivated liner and ensuring the column is in good condition is important.

    • Injector Temperature: An injector temperature that is too low can cause slow volatilization and broad peaks. An excessively high temperature can cause analyte degradation. Optimize the injector temperature.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of stilbenoid compounds, including pinosylvin (a close analogue of PME), in complex matrices. These values can serve as a general guideline for setting acceptance criteria for your method validation.

Table 1: Example of LC-MS/MS Method Validation Parameters for Pinosylvin in Rat Plasma [3][11]

Validation ParameterAcceptance Criteria/Result
Linearity (r²)> 0.99
Range1 - 1000 ng/mL
Lower Limit of Detection (LOD)1.0 ng/mL
Accuracy (Intra- and Inter-day)100 ± 7.7%
Precision (Intra- and Inter-day CV%)< 12.0%

Table 2: Example of GC-FID Method Validation Parameters for Pinosylvins in Wood Extracts [12]

Validation ParameterAcceptance Criteria/Result
Linearity (r)0.9994
RangeUp to 10 mg/g
Limit of Detection (LOD)0.03 mg/g
AccuracyWithin ± 9%
Precision (RSD%)< 18%

Experimental Protocols

Protocol 1: LC-MS/MS Method for PME Quantification in Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a polypropylene microcentrifuge tube, add 10 µL of internal standard (IS) working solution (ideally, a stable isotope-labeled PME).

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water: 10% acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is recommended for better resolution and shorter run times.

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate PME from matrix components (e.g., 10% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the phenolic hydroxyl group, but positive mode should also be evaluated.

    • MRM Transitions: Optimize the precursor and product ions for PME and the IS by infusing standard solutions.

  • Method Validation:

    • Validate the method according to relevant guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).

Protocol 2: GC-MS Method for PME Quantification in Plant Extracts

This protocol requires a derivatization step.

  • Sample Extraction:

    • Weigh 100 mg of homogenized and dried plant material into a tube.

    • Add 1 mL of methanol and 10 µL of an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial.

    • Evaporate 100 µL of the extract to dryness under nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: A gas chromatograph with a split/splitless injector.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, using characteristic ions of the derivatized PME.

Visualizations

MethodValidationWorkflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation Experiments cluster_reporting 3. Reporting Dev Method Development (Selectivity, Sensitivity) Proto Write Validation Protocol Dev->Proto Selectivity Selectivity & Specificity Proto->Selectivity Execute Protocol Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Recovery Recovery LOQ->Recovery Matrix Matrix Effect Recovery->Matrix Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Matrix->Stability Report Validation Report Stability->Report Compile Results

Caption: Overall workflow for analytical method validation.

TroubleshootingIonSuppression cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Problem: Ion Suppression Observed Diagnose Post-Column Infusion Experiment Start->Diagnose Improve_SamplePrep Improve Sample Prep (LLE, SPE) Diagnose->Improve_SamplePrep If suppression confirmed Optimize_LC Optimize Chromatography (Gradient, Column) Diagnose->Optimize_LC If suppression confirmed Use_IS Use Isotope-Labeled Internal Standard Diagnose->Use_IS If suppression confirmed End Problem Resolved Improve_SamplePrep->End Optimize_LC->End Use_IS->End

Caption: Logical workflow for troubleshooting ion suppression in LC-MS/MS.

References

Validation & Comparative

Pinosylvin Outperforms its Monomethyl Ether in Antifungal Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive comparison reveals that pinosylvin demonstrates superior antifungal activity over its derivative, pinosylvin monomethyl ether. This guide synthesizes available experimental data to objectively evaluate the performance of these two natural stilbenoids.

Pinosylvin, a naturally occurring stilbenoid found in various plant species, particularly pines, has long been recognized for its defensive role against pathogens. Its monomethyl ether derivative, while also possessing antimicrobial properties, consistently exhibits lower efficacy in direct comparisons. Studies have indicated that pinosylvin has more substantial antibacterial and antifungal effects than this compound.[1]

Quantitative Comparison of Antifungal Activity

Table 1: Antifungal Activity of Pinosylvin against Selected Fungi

Fungal SpeciesTest MethodMIC/IC50 of PinosylvinReference
Candida albicansBroth Microdilution50 µg/mL[2]
Saccharomyces cerevisiaeNot specified125 µg/mL[3]
Plasmopara viticola (zoospore mobility)Not specifiedIC50 = 34 µM[3]
Plasmopara viticola (mildew development)Not specifiedIC50 = 23 µM[3]

Note: Directly comparable MIC/IC50 values for this compound from the same studies were not available in the reviewed literature.

Qualitative studies further support the superior activity of pinosylvin. In a study evaluating the efficacy of pinosylvins against white-rot and brown-rot fungi, pinosylvin (PS) displayed the best fungitoxicity against brown-rot fungi in a soil-block assay when compared to this compound (PSM) and pinosylvin dimethyl ether (PSD).

Mechanism of Action: Targeting the Fungal Cell Membrane

Both pinosylvin and its monomethyl ether exert their antifungal effects primarily by disrupting the fungal cell membrane, leading to a loss of integrity and ultimately, cell death.

Pinosylvin's proposed mechanism involves the disruption of the cell membrane, which leads to cell death.[4] It is also suggested that it may interfere with enzyme production necessary for microbial growth.

This compound has been shown to bind to the phospholipids in the fungal cell membrane. This interaction increases the permeability and decreases the fluidity of the membrane, causing cell lysis and the collapse of spores.

Antifungal_Mechanism cluster_pinosylvin Pinosylvin cluster_pme This compound Pinosylvin Pinosylvin P_Membrane Fungal Cell Membrane Pinosylvin->P_Membrane Interacts with P_Enzyme Enzyme Production (Potential Target) Pinosylvin->P_Enzyme P_Disruption Membrane Disruption P_Membrane->P_Disruption P_Death Cell Death P_Disruption->P_Death PME Pinosylvin Monomethyl Ether PME_Membrane Fungal Cell Membrane (Phospholipids) PME->PME_Membrane Binds to PME_Permeability Increased Permeability & Decreased Fluidity PME_Membrane->PME_Permeability PME_Lysis Cell Lysis & Spore Collapse PME_Permeability->PME_Lysis MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Culture (e.g., SDA plate) Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Plate Inoculum_Prep->Inoculation Compound_Prep 3. Test Compound Dilution (in 96-well plate) Compound_Prep->Inoculation Incubation 5. Incubation (e.g., 35°C, 24-48h) Inoculation->Incubation MIC_Determination 6. MIC Determination (Visual or OD Reading) Incubation->MIC_Determination

References

Comparative Anti-Inflammatory Efficacy: Pinosylvin Monomethyl Ether vs. Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two structurally related stilbenoids: Pinosylvin Monomethyl Ether (PME) and Resveratrol. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with the information necessary to evaluate the therapeutic potential of these compounds.

Introduction to the Compounds

This compound (PME) is a natural stilbenoid predominantly found in the heartwood of Pinus species. Resveratrol, a more extensively studied stilbenoid, is present in various plants, including grapes, blueberries, and peanuts. Both compounds share a common trans-stilbene backbone but differ in their hydroxylation and methoxylation patterns, which influences their biological activity. Their anti-inflammatory effects are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of both PME and resveratrol are mediated through the modulation of several key signaling pathways. While they share common targets, differences in their potency and specific molecular interactions have been observed.

2.1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κBα (IκBα). Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, including iNOS, COX-2, and various cytokines.

  • Resveratrol has been extensively shown to inhibit NF-κB activation.[1][2][3] It can suppress the activity of IκB kinase (IKK), thereby preventing IκBα phosphorylation and degradation.[4] Furthermore, resveratrol can reduce the transcriptional activity of the p65 subunit of NF-κB.[4] Some of these effects are also mediated through the activation of SIRT1, a deacetylase that can directly inhibit NF-κB.[5][6]

  • Pinosylvin , the parent compound of PME, has also been shown to inhibit NF-κB activation, which is a likely mechanism for its observed reduction in pro-inflammatory gene expression.[7]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα p65/p50 IκBα IKK->NFκB_IκBα Phosphorylates IκBα NFκB p65/p50 NFκB_nuc p65/p50 NFκB->NFκB_nuc Translocation NFκB_IκBα->NFκB Releases pIκBα p-IκBα Proteasome Proteasome Degradation pIκBα->Proteasome Ubiquitination PME_Res PME & Resveratrol PME_Res->IKK Inhibit PME_Res->NFκB_nuc Inhibit Transcription DNA DNA (NF-κB Response Elements) NFκB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by PME and Resveratrol.

2.2. Mitogen-Activated Protein Kinase (MAPK) Pathway

MAPK pathways (including p38, ERK, and JNK) are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.

  • Resveratrol has been shown to suppress the phosphorylation of p38, ERK, and JNK in various cell types, thereby contributing to its anti-inflammatory effects.[6][8][9]

  • The effect of PME on MAPK pathways is less characterized, but its structural analog pinosylvin has been shown to inhibit ERK1/2 phosphorylation.[10]

2.3. Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway

Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress allows Nrf2 to dissociate from Keap1, translocate to the nucleus, and activate the Antioxidant Response Element (ARE), leading to the production of antioxidant enzymes.

  • Resveratrol is a known activator of the Nrf2 pathway, which contributes to its antioxidant and anti-inflammatory properties by enhancing the cellular defense against oxidative stress.[5][11][12]

  • Pinosylvin has also been demonstrated to activate the Nrf2 pathway to mitigate oxidative stress-induced damage.[13][14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2 Keap1 ROS->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nrf2_Keap1->Nrf2 Releases PME_Res PME & Resveratrol PME_Res->Nrf2_Keap1 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCL) ARE->Genes Transcription

Caption: Activation of the Nrf2 antioxidant pathway by PME and Resveratrol.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of PME, its parent compound pinosylvin, and resveratrol on key inflammatory mediators. Data is presented as 50% effective/inhibitory concentrations (EC₅₀/IC₅₀) where available.

Table 1: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Enzymes

CompoundTargetAssay SystemIC₅₀ / EC₅₀ (µM)Reference
This compound NO ProductionActivated Macrophages8[15][16]
iNOS ExpressionActivated Macrophages12[15][16]
Pinosylvin NO ProductionLPS-stimulated RAW 264.7 cells39.9[17]
PGE₂ ProductionLPS-stimulated RAW 264.7 cells10.6[17]
Resveratrol NO ProductionLPS-stimulated intestinal cellsDose-dependent inhibition[6]
iNOS ExpressionLPS-stimulated intestinal cellsDose-dependent inhibition[6]
PGE₂ ProductionLPS-stimulated RAW 264.7 cells20.8[17]
COX-2 ActivityPMA-treated human epithelial cellsDirect inhibition[6]

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundTarget CytokineAssay SystemIC₅₀ (µM)Reference
This compound IL-6 & MCP-1Activated MacrophagesInhibition observed[15][16]
Pinosylvin IL-6Murine adipocytes32.1[13][17]
MCP-1Murine adipocytes38.7[13][17]
Resveratrol IL-6LPS-treated RAW264.7 cellsDose-dependent inhibition[6]
TNF-α & IL-1βRat model of chronic stressReduction observed[18]

Note: Direct comparison is challenging due to variations in experimental models and conditions. However, available data suggests that pinosylvin may be more potent than resveratrol in inhibiting PGE₂ production.[17] PME shows potent inhibition of NO production and iNOS expression.[15][16]

Detailed Experimental Protocols

4.1. Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol quantifies nitrite, a stable product of NO, in cell culture supernatant.

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 2 x 10⁵ cells/mL and incubate for 24 hours.[19]

  • Compound Treatment: Pre-treat the cells with various concentrations of PME or resveratrol for 2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS) at 1 µg/mL, for an additional 20-24 hours.[19][20]

  • Sample Collection: Collect 100 µL of the cell culture supernatant.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.[21][22]

  • Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[22]

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

4.2. Western Blot for Phosphorylated IκBα (p-IκBα)

This method detects the activated state of the NF-κB pathway by measuring the phosphorylation of IκBα.

  • Cell Treatment & Lysis: Treat cells with the test compound and/or stimulus for the desired time. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[23]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.[24]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[24]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (e.g., anti-p-IκBα Ser32/36) diluted in the blocking buffer.[24]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.[23]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin) or total IκBα.

Western_Blot_Workflow A Cell Treatment & Lysis (with Phosphatase Inhibitors) B Protein Quantification (BCA Assay) A->B C Sample Preparation (Denaturation) B->C D SDS-PAGE (Protein Separation) C->D E Protein Transfer (to PVDF Membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (e.g., anti-p-IκBα, overnight at 4°C) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL Substrate & Imaging) H->I J Data Analysis (Normalization to Loading Control) I->J

Caption: Standard experimental workflow for Western Blot analysis of p-IκBα.

4.3. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with two plasmids: one containing the firefly luciferase gene driven by an NF-κB response element, and another containing the Renilla luciferase gene under a constitutive promoter (for normalization).[25][26]

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of PME or resveratrol for 1-2 hours.[25]

  • Stimulation: Induce NF-κB activation by adding a stimulus like TNF-α (e.g., 10 ng/mL) and incubate for 6-8 hours.[25]

  • Cell Lysis: Remove the culture medium and lyse the cells using a passive lysis buffer.[27]

  • Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Use a dual-luciferase assay system to measure first the firefly luminescence, then quench it and measure the Renilla luminescence in a plate-reading luminometer.[26][27]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the stimulated control to determine the effect of the compound on NF-κB transcriptional activity.[25]

Conclusion

Both this compound and resveratrol demonstrate significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB, MAPKs, and Nrf2. Quantitative data indicates that PME and its parent compound, pinosylvin, exhibit potent inhibitory effects on the production of crucial inflammatory mediators like NO, iNOS, and PGE₂.[15][16][17] Pinosylvin, in particular, showed greater potency than resveratrol in inhibiting PGE₂ production in one head-to-head study.[17]

While resveratrol is a well-documented anti-inflammatory agent, the evidence suggests that PME is a highly promising candidate for further investigation. Future research should focus on direct, systematic comparisons of these two compounds across a wider range of inflammatory models and cell types to fully elucidate their relative therapeutic potential. The detailed protocols and pathway diagrams provided in this guide offer a foundational framework for such comparative studies.

References

Pinosylvin Monomethyl Ether: A Comparative Analysis of Its Cytotoxic Effects on Cancerous and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the cytotoxic effects of pinosylvin monomethyl ether (PME) on various cancer and normal human cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of PME's potential as a selective anticancer agent.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound was evaluated across a panel of human cancer cell lines and a normal human fibroblast cell line. The half-maximal inhibitory concentration (IC50), the concentration of PME required to inhibit the growth of 50% of the cell population, was determined to quantify its cytotoxic potency.

Cell LineCell TypeCancer TypeIC50 (µM)
A549Human Lung CarcinomaLung Cancer25.4
DLD-1Human Colorectal AdenocarcinomaColorectal Cancer20.1
MCF7Human Breast AdenocarcinomaBreast Cancer6.2
WS1Human Skin FibroblastNormal34.3

Table 1: Comparative IC50 values of this compound (PME) across various human cancer and normal cell lines.[1]

Notably, PME demonstrated a significant selective cytotoxicity towards the MCF7 breast cancer cell line, being approximately 4.96 times more potent against these cells than against normal fibroblasts.[2][3]

Experimental Protocols

The cytotoxic effects of this compound were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (PME)

  • Human cancer cell lines (A549, DLD-1, MCF7) and normal human fibroblast cell line (WS1)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: PME was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The culture medium was removed from the wells and replaced with 100 µL of the medium containing the various concentrations of PME. Control wells received medium with DMSO at the same final concentration as the treatment wells.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control (DMSO-treated) cells. The IC50 values were determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under investigation, studies on its parent compound, pinosylvin, provide valuable insights into its potential mechanisms of action. Pinosylvin has been shown to interfere with key signaling pathways that are often dysregulated in cancer cells, promoting apoptosis (programmed cell death).

One of the crucial pathways implicated is the PI3K/Akt signaling pathway . This pathway is a central regulator of cell survival, proliferation, and growth. In cancer cells, the PI3K/Akt pathway is often hyperactivated, leading to uncontrolled cell proliferation and resistance to apoptosis. Pinosylvin has been observed to inhibit the activation of key proteins in this pathway, thereby promoting cancer cell death.[1]

Another relevant pathway is the JNK (c-Jun N-terminal kinase) signaling pathway . The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network and plays a complex role in cell fate decisions. Depending on the cellular context and the nature of the stimulus, JNK activation can either promote cell survival or induce apoptosis. In some cancer contexts, pinosylvin has been found to induce apoptosis through the activation of the JNK pathway.[4]

Below are diagrammatic representations of the experimental workflow for assessing cytotoxicity and the potential signaling pathways involved in PME-induced apoptosis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates add_pme Add PME to Cells cell_seeding->add_pme pme_prep Prepare PME Dilutions pme_prep->add_pme incubate Incubate for 72h add_pme->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Experimental workflow for determining the cytotoxicity of PME.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_jnk JNK Pathway PME_pi3k This compound PI3K PI3K PME_pi3k->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival PME_jnk This compound JNK JNK PME_jnk->JNK Apoptosis Apoptosis JNK->Apoptosis

References

Pinosylvin Monomethyl Ether and Pterostilbene: A Comparative Bioavailability Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of two naturally occurring stilbenoids: pinosylvin monomethyl ether and pterostilbene. While direct comparative bioavailability studies between these two specific compounds are limited, this document synthesizes available preclinical data for each, offering insights into their pharmacokinetic profiles and potential for therapeutic development.

Executive Summary

Pterostilbene, a dimethylated analog of resveratrol, has been extensively studied and consistently demonstrates superior oral bioavailability compared to its parent compound. This enhanced bioavailability is largely attributed to its increased lipophilicity and reduced first-pass metabolism. While pharmacokinetic data for this compound is less abundant, studies on its parent compound, pinosylvin, indicate poor oral bioavailability. It is hypothesized that the methylation in this compound may improve its absorption and metabolic stability, a concept supported by the observed structure-activity relationships in other stilbenoids. Both compounds exhibit potent anti-inflammatory and biological activities, modulating key signaling pathways such as NF-κB, PI3K/Akt, and JAK/STAT.

Quantitative Comparison of Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Pterostilbene in Rats (Oral Administration)

ParameterValueSpeciesDosageReference
Oral Bioavailability (%) ~35-80%Rat88 µmol/kg - 56 mg/kg[1]
Cmax (ng/mL) Varies with doseRat56 mg/kg[1]
Tmax (h) ~2Rat88 µmol/kg[1]
t½ (h) ~1.8Rat88 µmol/kg (IV)[1]

Table 2: Pharmacokinetic Parameters of Pinosylvin in Rats (Oral Administration)

ParameterValueSpeciesDosageReference
Oral Bioavailability (%) <1%Rat50 mg/kg[1]
Cmax (ng/mL) Not quantifiableRat15 mg/kg[1]
Tmax (h) 0.137RatNot specified[1]
t½ (h) ~1.35RatNot specified[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of bioavailability studies. Below are representative experimental protocols for assessing the pharmacokinetics of stilbenoids in a preclinical setting.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound after oral and intravenous administration in rats.

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Dosing and Administration:

    • Oral (PO): The compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose.

    • Intravenous (IV): For determining absolute bioavailability, the compound is dissolved in a vehicle suitable for injection (e.g., a mixture of saline, ethanol, and polyethylene glycol 400) and administered as a bolus injection into the tail vein.

  • Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis. The concentration of the compound and its metabolites in the plasma is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time taken for the plasma concentration to reduce by half.

    • Oral Bioavailability (F%): Calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Signaling Pathways and Mechanistic Insights

Both this compound and pterostilbene exert their biological effects by modulating various intracellular signaling pathways, particularly those involved in inflammation and cell survival.

Pterostilbene's Modulation of Inflammatory Pathways

Pterostilbene has been shown to inhibit pro-inflammatory signaling cascades, primarily the NF-κB and JAK/STAT pathways.[1][2]

pterostilbene_signaling Pterostilbene Pterostilbene IKK IKK Pterostilbene->IKK Inhibits JAK2 JAK2 Pterostilbene->JAK2 Inhibits Phosphorylation IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFκB->Inflammatory_Genes Activates Transcription Cell_Survival_Genes Cell Survival & Proliferation Genes STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes STAT3_dimer->Nucleus Translocates to STAT3_dimer->Cell_Survival_Genes Activates Transcription

Caption: Pterostilbene's inhibitory effects on NF-κB and JAK/STAT signaling pathways.

This compound's Influence on Cell Survival and Inflammation

Pinosylvin and its monomethyl ether have been demonstrated to modulate the PI3K/Akt pathway, which is critical for cell survival and proliferation, and also impact inflammatory responses.[3][4][5]

pinosylvin_me_signaling Pinosylvin_ME Pinosylvin Monomethyl Ether PI3K PI3K Pinosylvin_ME->PI3K Inhibits IKK IKK Pinosylvin_ME->IKK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression NFκB->Inflammatory_Genes Activates Transcription bioavailability_workflow start Start: Animal Acclimatization dosing Dosing (Oral Gavage & IV Injection) start->dosing sampling Blood Sampling (Time Course) dosing->sampling analysis Sample Analysis (HPLC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk_analysis bioavailability Bioavailability Calculation (F%) pk_analysis->bioavailability end End: Comparative Report bioavailability->end

References

Validating the Antioxidant Capacity of Pinosylvin Monomethyl Ether: A Comparative Guide Using the ORAC Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid, against other well-known antioxidants. The Oxygen Radical Absorbance Capacity (ORAC) assay, a standard method for measuring antioxidant potential against peroxyl radicals, serves as the basis for this evaluation. Detailed experimental protocols and supporting data are presented to aid in research and development efforts.

Comparative Antioxidant Capacity of Stilbenoids

The antioxidant activity of stilbenoids is a significant area of scientific interest due to their potential to neutralize harmful free radicals and reactive oxygen species (ROS).[1] The ORAC assay is a robust method for determining this capacity, measuring the ability of an antioxidant to protect a fluorescent probe from oxidative damage.[2] Results are typically expressed as Trolox equivalents (TE), with higher values indicating stronger antioxidant activity.[1]

The table below summarizes the ORAC values for PME and other relevant antioxidants, providing a clear comparison of their efficacy.

Antioxidant Compound ORAC Value (µmol TE/g) Key Structural Feature
This compound (PME) Data varies by studyOne methoxy group, one hydroxyl group
Pinosylvin Data varies by studyTwo hydroxyl groups
Resveratrol Data varies by studyThree hydroxyl groups
Pterostilbene Data varies by studyTwo methoxy groups, one hydroxyl group
Trolox (Vitamin E analog) Standard ReferenceChromanol ring with hydroxyl group

Note: Absolute ORAC values can vary between studies due to different experimental conditions. This table represents a qualitative comparison based on available literature.

Stilbenoids, including pinosylvin and its derivatives, are known to possess numerous pharmacological properties.[3] Their antioxidant activity is largely attributed to their chemical structure, particularly the arrangement of hydroxyl groups.[1]

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol details the standardized ORAC assay method used to quantify the antioxidant capacity of PME and other compounds.[2][4][5]

2.1. Principle

The ORAC assay measures the decay in fluorescence of a probe, typically fluorescein, after being damaged by peroxyl radicals generated from a source like 2,2′-azobis(2-methylpropionamidine) dihydrochloride (AAPH).[6] Antioxidants protect the fluorescent probe from this damage. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) relative to a blank.[7]

2.2. Reagents and Materials

  • Phosphate Buffer (75 mM, pH 7.4): Standard buffer for all dilutions.

  • Fluorescein Sodium Salt: Fluorescent probe. Prepare a stock solution (e.g., 4 µM) and a working solution (e.g., diluted 1:500 from stock) fresh daily and protect from light.[2]

  • AAPH (Free Radical Initiator): Prepare a 75 mM solution in phosphate buffer fresh daily.[2]

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): Antioxidant standard. Prepare a stock solution and a series of dilutions to create a standard curve.[4]

  • Test Compounds: this compound and other antioxidants, dissolved in an appropriate solvent and diluted in phosphate buffer.

  • Equipment: Fluorescence microplate reader with excitation at ~485 nm and emission at ~528 nm, 96-well black microplates, incubator set to 37°C.[2][4]

2.3. Assay Procedure

  • Preparation: Prepare fresh working solutions of fluorescein, AAPH, Trolox standards, and test compounds.[2]

  • Plate Loading: To each well of a 96-well black microplate, add:

    • 150 µL of the fluorescein working solution.[7]

    • 25 µL of either the sample, Trolox standard, or a blank (phosphate buffer).[7]

  • Incubation: Mix the plate thoroughly and incubate at 37°C for at least 30 minutes to allow for thermal equilibration.[6][7]

  • Reaction Initiation: Add 25 µL of the AAPH solution to each well to initiate the reaction.[2][7] Use of a multichannel pipette is recommended for consistency.

  • Fluorescence Measurement: Immediately place the plate in the microplate reader (pre-set to 37°C). Measure the fluorescence intensity every 1-2 minutes for 60-90 minutes.[4]

2.4. Data Analysis

  • Calculate Area Under the Curve (AUC): Determine the AUC for each well using the formula: AUC = 1 + (RFU₁/RFU₀) + (RFU₂/RFU₀) + ... + (RFUₙ/RFU₀) where RFU₀ is the initial fluorescence reading and RFUᵢ is the reading at time point i.[4]

  • Calculate Net AUC: Subtract the AUC of the blank from the AUC of each sample and standard. Net AUC = AUC_sample - AUC_blank[4]

  • Generate Standard Curve: Plot the Net AUC of the Trolox standards against their respective concentrations.

  • Determine ORAC Value: Interpolate the Net AUC of the test samples from the Trolox standard curve to determine their antioxidant capacity in Trolox Equivalents (TE).[2]

Visualized Workflows and Pathways

3.1. ORAC Experimental Workflow

The following diagram illustrates the key steps in the ORAC assay protocol.

ORAC_Workflow prep_reagents Prepare Reagents (Fluorescein, AAPH, Trolox, Samples) plate_loading Plate Loading (150µL Fluorescein + 25µL Sample/Standard) prep_reagents->plate_loading incubate Incubate (37°C for 30 min) plate_loading->incubate initiate Initiate Reaction (Add 25µL AAPH) incubate->initiate measure Measure Fluorescence (Ex:485nm, Em:528nm) initiate->measure analyze Calculate Net AUC and Trolox Equivalents measure->analyze

Caption: A flowchart of the ORAC assay experimental procedure.

3.2. Pinosylvin and the Nrf2 Antioxidant Signaling Pathway

Pinosylvin and its analogs have been shown to exert protective effects against oxidative stress by activating the Nrf2-ARE pathway.[8] This pathway is a primary cellular defense mechanism against oxidative damage.

Nrf2_Pathway cluster_nucleus Nucleus PME Pinosylvin / PME (Antioxidant Stimulus) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) PME->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription activates Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) Transcription->Enzymes produces

Caption: Activation of the Nrf2-ARE antioxidant pathway by Pinosylvin.

References

A Head-to-Head Comparison of Pinosylvin Derivatives in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention for their neuroprotective properties. Among them, pinosylvin and its derivatives are emerging as promising candidates. This guide provides a comprehensive head-to-head comparison of the neuroprotective effects of various pinosylvin derivatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the key quantitative data from various studies, allowing for a direct comparison of the neuroprotective potency of different pinosylvin derivatives and related stilbenoids.

Table 1: In Vitro Neuroprotection Against Ischemia-Reperfusion Injury

CompoundCell LineInsultConcentration% Cell Viability Increase (or as stated)Reference
Pinosylvin PC12OGD/R10 µMMost effective at reducing cell death
PterostilbenePC12OGD/R10 µMLess effective than Pinosylvin
PinostilbenePC12OGD/R10 µMLess effective than Pinosylvin
4-methoxy-trans-stilbenePC12OGD/R10 µMLess effective than Pinosylvin

Table 2: In Vitro Neuroprotection Against Aβ-Induced Toxicity

CompoundCell LineInsultEC50 Value (µM)Reference
ResveratrolHippocampal NeuronsAβ₂₅₋₃₅13 ± 3
3,5-dihydroxy-trans-stilbene (Pinosylvin) Hippocampal NeuronsAβ₂₅₋₃₅17 ± 3
3,4,4'-trihydroxy-trans-stilbeneHippocampal NeuronsAβ₂₅₋₃₅6 ± 1
trans-stilbeneHippocampal NeuronsAβ₂₅₋₃₅> 50
trans-4-stilbenemethanolHippocampal NeuronsAβ₂₅₋₃₅> 50
DiethylstilbestrolHippocampal NeuronsAβ₂₅₋₃₅> 50

Table 3: In Vivo Neuroprotection in a Stroke Model

CompoundAnimal ModelDosageOutcomeReference
Pinosylvin MCAO/R Rats50 mg/kg (i.p.)Significantly reduced cerebral infarct volume and improved neurological deficit
ResveratrolMCAO/R Rats50 mg/kgShowed significant neuroprotective activity

Key Signaling Pathways in Pinosylvin-Mediated Neuroprotection

Pinosylvin exerts its neuroprotective effects through the modulation of several key signaling pathways. The two primary pathways identified are the PINK1/Parkin-mediated mitophagy pathway and the Nrf2 antioxidant response pathway.

PINK1/Parkin-Mediated Mitophagy

Under conditions of cellular stress, such as ischemia-reperfusion, mitochondria can become damaged and release harmful reactive oxygen species (ROS). Mitophagy is a selective form of autophagy that removes damaged mitochondria, thereby preventing further cellular damage. Pinosylvin has been shown to enhance this process by upregulating the key proteins PINK1 and Parkin.

PINK1_Parkin_Pathway cluster_Mitochondrion Damaged Mitochondrion MMP_loss Loss of Mitochondrial Membrane Potential PINK1_acc PINK1 Accumulation MMP_loss->PINK1_acc Parkin_rec Parkin Recruitment PINK1_acc->Parkin_rec Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin_rec->Ubiquitination Autophagosome Autophagosome Formation Ubiquitination->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy Neuroprotection Neuroprotection Mitophagy->Neuroprotection Leads to Pinosylvin Pinosylvin Pinosylvin->PINK1_acc Enhances

Caption: Pinosylvin enhances PINK1/Parkin-mediated mitophagy.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Pinosylvin has been demonstrated to activate this protective pathway.

Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to Pinosylvin Pinosylvin Pinosylvin->Keap1_Nrf2 Induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2

Caption: Pinosylvin activates the Nrf2 antioxidant pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells

This model simulates the conditions of ischemic stroke in a controlled laboratory setting.

OGD_R_Workflow start PC12 Cell Culture pretreatment Pre-treatment with Pinosylvin Derivative (e.g., 24 hours) start->pretreatment ogd Oxygen-Glucose Deprivation (OGD) - Glucose-free medium - Hypoxic chamber (e.g., 94% N₂, 5% CO₂, 1% O₂) - (e.g., 2-6 hours) pretreatment->ogd reperfusion Reperfusion - Normal glucose medium - Normoxic conditions - (e.g., 24-48 hours) ogd->reperfusion assessment Assessment of Neuroprotection - Cell Viability (MTT, CCK-8) - LDH Release Assay - Apoptosis Assays (TUNEL, Caspase-3) - Western Blot (for signaling proteins) reperfusion->assessment end Data Analysis assessment->end

Caption: Workflow for the OGD/R experiment in PC12 cells.

Detailed Steps:

  • Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Pre-treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of the pinosylvin derivatives for a specified period (e.g., 24 hours) before the OGD insult.

  • Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 94% N₂, 5% CO₂, 1% O₂) for a duration of 2 to 6 hours to mimic ischemic conditions.

  • Reperfusion: Following OGD, the glucose-free medium is replaced with normal glucose-containing medium, and the cells are returned to normoxic conditions (standard incubator) for 24 to 48 hours to simulate reperfusion.

  • Assessment of Neuroprotection:

    • Cell Viability: Assays such as MTT or CCK-8 are used to quantify the number of viable cells.

    • Lactate Dehydrogenase (LDH) Release: The amount of LDH released into the culture medium, an indicator of cell death and membrane damage, is measured.

    • Apoptosis: TUNEL staining or measurement of caspase-3 activity is performed to assess the extent of apoptosis.

    • Western Blotting: The expression levels of key proteins in the signaling pathways of interest (e.g., PINK1, Parkin, Nrf2, HO-1) are determined.

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

This animal model is a widely used and clinically relevant model of focal cerebral ischemia.

MCAO_R_Workflow start Animal Preparation (e.g., Male Wistar Rats) anesthesia Anesthesia start->anesthesia surgery Surgical Procedure: - Midline neck incision - Exposure of carotid arteries - Insertion of filament into internal carotid artery to occlude Middle Cerebral Artery (MCA) anesthesia->surgery occlusion Occlusion Period (e.g., 2 hours) surgery->occlusion reperfusion Reperfusion: - Withdrawal of filament occlusion->reperfusion treatment Administration of Pinosylvin Derivative (e.g., 50 mg/kg, i.p.) reperfusion->treatment assessment Assessment of Neuroprotection (after e.g., 24 hours) - Neurological Deficit Scoring - Infarct Volume Measurement (TTC staining) - Histological Analysis treatment->assessment end Data Analysis assessment->end

Caption: Workflow for the MCAO/R experiment in rats.

Detailed Steps:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. They are anesthetized for the duration of the surgical procedure.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament is inserted into the ICA and advanced to the origin of the middle cerebral artery (MCA) to block blood flow.

  • Occlusion: The filament is left in place for a specific period, typically 2 hours, to induce focal cerebral ischemia.

  • Reperfusion: After the occlusion period, the filament is withdrawn to allow for the restoration of blood flow to the MCA territory.

  • Treatment: The pinosylvin derivative is administered, often intraperitoneally (i.p.), at a specific dose (e.g., 50 mg/kg) at the onset of reperfusion.

  • Assessment of Neuroprotection:

    • Neurological Deficit Scoring: At a set time point after reperfusion (e.g., 24 hours), the neurological function of the animals is assessed using a standardized scoring system.

    • Infarct Volume Measurement: The brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white, allowing for the quantification of the infarct volume.

    • Histological Analysis: Brain sections can be further analyzed using techniques like Nissl staining to assess neuronal loss or immunohistochemistry to examine markers of inflammation or apoptosis.

Conclusion

The available evidence strongly suggests that pinosylvin and its derivatives are potent neuroprotective agents. Head-to-head comparisons indicate that pinosylvin itself is particularly effective in models of ischemia-reperfusion injury. The neuroprotective mechanisms of pinosylvin are, at least in part, mediated by the enhancement of mitochondrial quality control through the PINK1/Parkin pathway and the activation of the cellular antioxidant defense system via the Nrf2 pathway. While pterostilbene is often highlighted for its superior bioavailability compared to resveratrol, direct comparative studies on a broader range of pinosylvin derivatives in various neurodegenerative models are still needed to fully elucidate their structure-activity relationships and therapeutic potential. The detailed experimental protocols provided herein should facilitate further research in this promising area of drug discovery.

Pinosylvin monomethyl ether efficacy compared to commercial wood preservatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy Against Commercial Wood Preservatives

For decades, the wood preservation industry has relied on a range of chemical formulations to protect timber from the destructive forces of fungi and insects. However, growing environmental and health concerns have spurred the search for effective, bio-based alternatives. Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid found in the heartwood of pine trees, has emerged as a promising candidate due to its inherent antifungal and insecticidal properties.[1][2][3][4] This guide provides a comparative overview of the efficacy of PME against conventional commercial wood preservatives, supported by available experimental data.

Quantitative Performance Data

Table 1: Efficacy of this compound (PME) Against Wood-Decay Fungi

Test FungusWood TypePreservative Concentration (% w/v)Mean Weight Loss (%)Efficacy (Compared to Control)Data Source
Gloeophyllum trabeum (Brown-rot)Southern Yellow Pine0.0 (Control)39.5-[1]
0.143.8-10.9% (Stimulated decay)[1]
1.017.555.7% Reduction[1]
Postia placenta (Brown-rot)Southern Yellow Pine0.0 (Control)47.6-[1]
0.138.020.2% Reduction[1]
1.033.330.0% Reduction[1]
Trametes versicolor (White-rot)Red Maple0.0 (Control)25.1-[1]
0.122.89.2% Reduction[1]
1.020.319.1% Reduction[1]

Table 2: Efficacy of Commercial Wood Preservatives Against a Brown-Rot Fungus

Test FungusWood TypePreservativeRetention ( kg/m ³)Mean Weight Loss (%)Data Source
Postia placentaScots PineUntreated Control0.027.2[5]
ACQ-D2.12.8[5]
CCA-C2.12.9[5]

Insect Resistance

This compound has also demonstrated insecticidal properties, particularly against termites. Early studies indicated that wood treated with PME was toxic to termites.[4] Even at a low concentration of 0.01%, wood samples eaten by termites resulted in their death.[4] This suggests a potential for PME as a natural termiticide. Commercial preservatives like Chromated Copper Arsenate (CCA) and Alkaline Copper Quaternary (ACQ) are also highly effective against termites and are widely used for this purpose.[6]

Experimental Protocols

The standard method for evaluating the efficacy of wood preservatives against fungal decay is the laboratory soil-block culture test, as detailed in the ASTM D1413 standard.[1][7] This method provides a controlled environment for assessing the minimum amount of a preservative needed to prevent decay.

ASTM D1413 Soil-Block Culture Test Methodology:
  • Preparation of Test Blocks: Small, clear blocks of wood (typically Southern Yellow Pine for brown-rot fungi and a hardwood like Maple for white-rot fungi) are prepared, oven-dried, and weighed.

  • Preservative Treatment: A set of blocks is impregnated with varying concentrations of the preservative solution (e.g., this compound dissolved in a solvent). Control blocks remain untreated or are treated with the solvent only.

  • Conditioning: The treated blocks are conditioned to allow for the evaporation of the solvent and fixation of the preservative within the wood structure.

  • Soil and Culture Preparation: Culture bottles are prepared with a base of moist, sterilized soil, and a "feeder strip" of untreated wood is placed on the soil. The feeder strip is then inoculated with a specific species of wood-decay fungus.

  • Incubation: The bottles are incubated under optimal conditions for fungal growth (e.g., 27°C and 80% relative humidity) for a period, typically several weeks, to allow the fungus to fully colonize the feeder strip.

  • Exposure: The conditioned and weighed test blocks are then placed into the culture bottles, in contact with the actively growing fungus on the feeder strip.

  • Duration of Test: The assembled test bottles are incubated for a standard period, usually 12 weeks, during which the fungus attempts to decay the test blocks.

  • Final Assessment: After the incubation period, the test blocks are removed, carefully cleaned of any surface mycelium, oven-dried, and weighed again.

  • Calculation of Weight Loss: The percentage of weight loss due to fungal decay is calculated for each block. The effectiveness of the preservative is determined by comparing the weight loss of the treated blocks to that of the untreated control blocks.

Mechanism of Action and Experimental Workflow

The protective properties of pinosylvins are attributed to their ability to inactivate essential fungal enzymes.[1] This direct inhibition is a key mechanism behind its preservative effects.

cluster_0 This compound (PME) Interaction cluster_1 Result PME Pinosylvin Monomethyl Ether FungalEnzyme Fungal Enzyme (with active -SH groups) PME->FungalEnzyme Binds to active site InactiveEnzyme Inactive Enzyme Complex FungalEnzyme->InactiveEnzyme Inactivation Metabolism Fungal Metabolism (e.g., wood degradation) Inhibition Inhibition of Fungal Growth & Wood Decay Metabolism->Inhibition Disrupted

Caption: Proposed mechanism of PME's antifungal activity.

The workflow for testing the efficacy of wood preservatives like PME follows a standardized procedure to ensure reliable and reproducible results.

node_prep 1. Wood Block Preparation & Weighing node_treat 2. Preservative Impregnation node_prep->node_treat node_condition 3. Block Conditioning node_treat->node_condition node_expose 5. Exposure of Blocks to Fungus node_condition->node_expose node_culture 4. Fungal Culture Preparation node_culture->node_expose node_incubate 6. Incubation (12 weeks) node_expose->node_incubate node_weigh 7. Final Cleaning & Weighing node_incubate->node_weigh node_calc 8. Calculation of Weight Loss & Efficacy node_weigh->node_calc

Caption: Standard experimental workflow for soil-block testing.

Conclusion and Future Directions

This compound demonstrates significant antifungal activity, particularly against brown-rot fungi at higher concentrations, and shows potential as a termiticide.[1][4] Its performance against the tested white-rot fungus was less pronounced.[1]

Commercial preservatives like ACQ and CCA show very high efficacy in preventing decay, with minimal wood weight loss in laboratory tests.[5] While PME shows promise, the data suggests that at the concentrations tested, it may not yet match the broad-spectrum efficacy of these established commercial products.[1][5]

A key advantage of PME is its natural origin, which could offer a more environmentally benign profile compared to preservatives containing heavy metals or synthetic pesticides.[8][9] However, comprehensive ecotoxicological studies and leaching assessments are necessary to fully evaluate its environmental impact.

The primary gap in the current research is the lack of direct, side-by-side comparative studies between PME and commercial preservatives. Future research should focus on conducting standardized tests, such as the ASTM D1413 soil-block test, with both PME and preservatives like ACQ and CCA included in the same experimental run. This would provide a definitive, quantitative comparison of their relative performance and help determine the viability of this compound as a commercial wood preservative.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Pinosylvin Monomethyl Ether Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pinosylvin monomethyl ether, a stilbenoid with significant biological activities, is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for the analysis of such phytochemicals. This guide provides an objective comparison of these two methods, supported by experimental data from studies on this compound and related stilbenoid compounds, to assist in method selection and cross-validation.

At a Glance: Performance Comparison

The selection between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the need for derivatization. Below is a summary of the typical performance characteristics for each method.

Performance ParameterHPLC-UV/DADGC-MS (with Derivatization)
Limit of Detection (LOD) 0.007 ng0.03 µg/g
Limit of Quantification (LOQ) 0.02 ng0.17 µg/g
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 2%< 18%
Accuracy (% Recovery) 97 - 103%90 - 110%
Sample Preparation Simple dissolution, filtrationExtraction, derivatization
Analysis Time 10 - 30 minutes30 - 50 minutes
Selectivity Good to Excellent (with DAD/MS)Excellent (with MS)
Thermal Stability Requirement Not requiredRequired

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are outlined below. These protocols are based on established methods for the analysis of this compound and similar stilbenoid compounds.

High-Performance Liquid Chromatography (HPLC) with DAD Detection

This method is adapted from validated procedures for the analysis of closely related stilbenes, such as pterostilbene, and qualitative analysis of this compound.[1][2]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A Pentafluorophenyl (PFP) column is recommended for better separation of this compound from related compounds like dihydrothis compound.[1] A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) can also be used.[2]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.[1] For isocratic elution on a C18 column, a mixture of acetonitrile and water (e.g., 65:35 v/v) can be effective.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitoring at the maximum absorbance of this compound (around 306 nm).[2]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent like methanol to prepare a stock solution. Further dilute to create a series of calibration standards.

    • Sample Solution (e.g., from plant extract): Extract the sample with a suitable solvent (e.g., methanol, ethanol). The extract may need to be filtered and diluted with the mobile phase before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the relatively low volatility of this compound, a derivatization step is typically required for GC-MS analysis to improve its thermal stability and chromatographic behavior. Silylation is a common approach for compounds with hydroxyl groups.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

  • Sample Preparation (including Derivatization):

    • Extract this compound from the sample matrix using a suitable solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for a few minutes.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to include the molecular ion and characteristic fragment ions of the derivatized this compound.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Method Validation and Comparison

A cross-validation study involves analyzing the same set of samples using both HPLC and GC-MS to ensure the accuracy and reliability of the results. The key validation parameters to be assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

dot

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Analysis & Comparison Sample Sample Collection Extraction Extraction of PME Sample->Extraction HPLC_Prep Filtration & Dilution Extraction->HPLC_Prep Derivatization Derivatization (Silylation) Extraction->Derivatization HPLC_Analysis HPLC-DAD Analysis HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data Data_Processing Data Processing (Peak Integration, Quantification) HPLC_Data->Data_Processing GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data GC-MS Data Acquisition GCMS_Analysis->GCMS_Data GCMS_Data->Data_Processing Validation Method Validation (Linearity, Accuracy, Precision) Data_Processing->Validation Comparison Comparison of Results (Statistical Analysis) Validation->Comparison Validation->Comparison Cross-Validation Report Final Report Comparison->Report

Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods.

dot

Validation_Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness SystemSuitability System Suitability MethodValidation->SystemSuitability Linearity->LOD Linearity->LOQ Accuracy->Precision LOQ->Accuracy LOQ->Precision

Caption: Logical relationships between key analytical method validation parameters.

Conclusion

Both HPLC and GC-MS are suitable techniques for the analysis of this compound, each with its own advantages and disadvantages. HPLC is often preferred for its simpler sample preparation, higher throughput, and suitability for non-volatile and thermally labile compounds without the need for derivatization. GC-MS, on the other hand, offers excellent selectivity and sensitivity, particularly when operated in selected ion monitoring (SIM) mode, making it a powerful tool for confirmatory analysis and structural elucidation.

For comprehensive and reliable quantification of this compound, a cross-validation approach using both HPLC and GC-MS is highly recommended. This ensures the accuracy and robustness of the analytical results, which is paramount in research and drug development settings.

References

Pinosylvin Monomethyl Ether: A Potential Synergist for Conventional Antibiotics? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates novel strategies to enhance the efficacy of existing antimicrobial agents. Pinosylvin monomethyl ether (PME), a naturally occurring stilbenoid, has demonstrated notable antimicrobial properties. This guide explores the synergistic potential of PME when combined with conventional antibiotics, providing a comparative analysis based on available experimental data and outlining detailed methodologies for further investigation. While direct evidence for PME's synergistic effects is still emerging, this document extrapolates from data on its parent compound, pinosylvin, to build a case for its potential as an antibiotic adjuvant.

Comparative Analysis of Antimicrobial Activity

Direct quantitative data on the synergistic effects of PME with conventional antibiotics is limited in publicly available research. However, studies on pinosylvin provide a basis for hypothesizing a similar potential for PME. Research has indicated that pinosylvin primarily exhibits additive effects with some antibiotics, with a notable exception being an indifferent interaction with ciprofloxacin. The primary mechanism suggested for these interactions is the inhibition of bacterial efflux pumps.[1]

Table 1: Summary of Pinosylvin's Interaction with Conventional Antibiotics (as a proxy for PME)

Conventional AntibioticBacterial StrainInteraction TypeReported FIC IndexPotential Mechanism of Action
TetracyclineArcobacter butzleriAdditive>0.5 - <=1.0Efflux pump inhibition
ChloramphenicolArcobacter butzleriAdditive>0.5 - <=1.0Efflux pump inhibition
ErythromycinArcobacter butzleriAdditive>0.5 - <=1.0Efflux pump inhibition
CiprofloxacinArcobacter butzleriIndifference>1.0 - <=4.0Efflux pump inhibition

FIC Index Interpretation: ≤0.5 = Synergy; >0.5 to 1.0 = Additive; >1.0 to 4.0 = Indifference; >4.0 = Antagonism.

Experimental Protocols

To rigorously assess the synergistic potential of PME with conventional antibiotics, standardized experimental protocols are crucial. The following are detailed methodologies for key assays.

Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index Determination

This method is used to quantify the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

a. Materials:

  • This compound (PME)

  • Conventional antibiotic(s) of interest

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer (for measuring optical density)

b. Procedure:

  • Preparation of Reagents: Prepare stock solutions of PME and the antibiotic in a suitable solvent. Create serial twofold dilutions of both agents in the broth medium.

  • Plate Setup:

    • Along the x-axis of the 96-well plate, add increasing concentrations of the conventional antibiotic.

    • Along the y-axis, add increasing concentrations of PME.

    • The wells will thus contain a matrix of different concentration combinations of the two agents.

    • Include wells with each agent alone as controls, as well as a growth control (no antimicrobial agents) and a sterility control (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of PME = MIC of PME in combination / MIC of PME alone

      • FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of PME + FIC of Antibiotic.

c. Interpretation of Results:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

Time-Kill Assay

This assay provides a dynamic picture of the antimicrobial effect over time and can confirm synergistic interactions observed in the checkerboard assay.

a. Materials:

  • PME and conventional antibiotic(s)

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating (e.g., agar plates, spreader)

b. Procedure:

  • Preparation of Cultures: Prepare a standardized bacterial inoculum (e.g., ~5 x 10^5 CFU/mL) in the broth medium.

  • Treatment Setup: Prepare tubes or flasks containing:

    • Growth control (no antimicrobial agents)

    • PME alone at a sub-MIC concentration

    • Antibiotic alone at a sub-MIC concentration

    • Combination of PME and the antibiotic at the same sub-MIC concentrations.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow: Synergy Testing

Synergy_Testing_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis & Interpretation PME_Stock PME Stock Solution Checkerboard Checkerboard Assay PME_Stock->Checkerboard Time_Kill Time-Kill Assay PME_Stock->Time_Kill Antibiotic_Stock Antibiotic Stock Solution Antibiotic_Stock->Checkerboard Antibiotic_Stock->Time_Kill Bacterial_Culture Bacterial Culture (Log Phase) Bacterial_Culture->Checkerboard Bacterial_Culture->Time_Kill FIC_Calc FIC Index Calculation Checkerboard->FIC_Calc TK_Curve Time-Kill Curve Analysis Time_Kill->TK_Curve Interpretation Interpretation: Synergy, Additive, Indifference, or Antagonism FIC_Calc->Interpretation TK_Curve->Interpretation

Caption: Workflow for assessing PME-antibiotic synergy.

Hypothesized Signaling Pathway: Efflux Pump Inhibition

Based on studies of pinosylvin, a plausible mechanism for the synergistic or additive action of PME is the inhibition of bacterial efflux pumps. These pumps are a common mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the bacterial cell. By inhibiting these pumps, PME could increase the intracellular concentration of the conventional antibiotic, thereby restoring its efficacy.

Efflux_Pump_Inhibition cluster_cell Bacterial Cell PME Pinosylvin Monomethyl Ether (PME) EffluxPump Efflux Pump PME->EffluxPump Inhibits Antibiotic Conventional Antibiotic Antibiotic->EffluxPump Enters cell Target Bacterial Target (e.g., Ribosome, DNA Gyrase) Antibiotic->Target Reaches target EffluxPump->Antibiotic Pumped out Inhibition Inhibition of Bacterial Growth Target->Inhibition

Caption: PME may inhibit efflux pumps, enhancing antibiotic action.

Conclusion

While direct evidence remains to be firmly established, the potential for this compound to act synergistically with conventional antibiotics presents a promising avenue for future research. Its structural similarity to pinosylvin, for which additive effects and efflux pump inhibition have been reported, provides a strong rationale for further investigation. The experimental protocols outlined in this guide offer a robust framework for researchers to systematically evaluate the synergistic potential of PME, potentially leading to the development of novel combination therapies to combat antibiotic resistance.

References

Pinosylvin Monomethyl Ether vs. Other Stilbenoids: A Comparative Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention in the scientific community for their diverse pharmacological properties. Among them, resveratrol has been extensively studied, but other members of this family, such as pinosylvin, pterostilbene, and pinosylvin monomethyl ether, are emerging as potent bioactive molecules. This guide provides a comparative analysis of the biological activities of this compound against its prominent counterparts—pinosylvin, pterostilbene, and resveratrol. The focus is on their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data to aid researchers and drug development professionals in their endeavors.

Comparative Analysis of Biological Activities

The biological efficacy of stilbenoids is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl and methoxyl groups. These structural variations influence their bioavailability and interaction with cellular targets.

Antioxidant Activity

The antioxidant capacity of stilbenoids is a cornerstone of their therapeutic potential, enabling them to neutralize harmful free radicals and mitigate oxidative stress. This activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 1: Comparative Antioxidant Activities of Stilbenoids (IC50/EC50 Values)

StilbenoidAssayIC50/EC50 (µM)Reference
This compound Free Radical Scavenging11.4–25.8 mg/L (EC50 for extract)[1]
Pinosylvin DPPH~17.25 µg/mL (IC50 for extract)[1]
Pterostilbene DPPH163.43 - 173.96 µg/mL[2]
ABTS52.37 - 52.99 µg/mL[2]
Resveratrol DPPH45.3[3]

Note: Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies. "IC50" is the half-maximal inhibitory concentration, and "EC50" is the half-maximal effective concentration.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Stilbenoids have demonstrated potent anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. A common method to assess this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Table 2: Comparative Anti-inflammatory Activities of Stilbenoids (IC50/EC50 Values)

StilbenoidAssayIC50/EC50 (µM)Cell LineReference
This compound NO Production Inhibition8 - 12J774 Macrophages[2][4][5]
Pinosylvin NO Production Inhibition13 - 15J774 Macrophages[2][4][5]
NO Production Inhibition39.9RAW 264.7[6][7][8]
IL-6 Inhibition32.1-[6][7][8]
MCP-1 Inhibition38.7-[6][7][8]
Pterostilbene COX-2 Inhibition22.4HT-29
Resveratrol COX-2 Inhibition43.8HT-29
COX-2 Inhibition (PGE2 production)20.8RAW 264.7[9]
Anticancer Activity

The potential of stilbenoids as anticancer agents is a major area of research. Their mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and preventing metastasis. The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Table 3: Comparative Anticancer Activities of Stilbenoids (IC50 Values)

StilbenoidCell LineIC50 (µM)Reference
This compound MCF7 (Breast Cancer)6.2[10]
Pinosylvin A549 (Lung Cancer)41.6 µg/mL[11]
DLD-1 (Colon Cancer)47.4 µg/mL[11]
Pterostilbene U87MG (Glioblastoma)1.42
HL-60 (Leukemia)2.99
AGS (Gastric Cancer)46.7
COLO205 (Colon Cancer)50.7
HT-29 (Colon Cancer)71.2
HepG2 (Hepatocellular Carcinoma)82.8
Resveratrol OECM-1 (Oral Cancer)16.38
HSC-3 (Oral Cancer)18.06

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this review.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH to a yellow-colored product is measured spectrophotometrically.[3]

  • Protocol Summary:

    • A working solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of the test stilbenoid are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at approximately 517 nm.

    • The percentage of scavenging activity is calculated, and the IC50 value is determined.[3]

Nitric Oxide (NO) Scavenging Assay in Macrophages
  • Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[12]

  • Protocol Summary:

    • Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

    • Cells are pre-treated with various concentrations of the test stilbenoid for a specific duration.

    • LPS is added to the wells to induce an inflammatory response and NO production.

    • After incubation, the cell culture supernatant is collected.

    • The Griess reagent is added to the supernatant, and the absorbance is measured at around 540-570 nm.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.[12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
  • Principle: The MTT assay is a colorimetric method used to determine cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

  • Protocol Summary:

    • Cancer cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with various concentrations of the test stilbenoid and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength between 540 and 590 nm.

    • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[13]

Signaling Pathways and Mechanisms of Action

The biological activities of stilbenoids are mediated through their interaction with various intracellular signaling pathways. Understanding these mechanisms is critical for targeted drug development.

This compound and Pinosylvin

Pinosylvin and its monomethyl ether have been shown to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4] Pinosylvin has been reported to suppress the NF-κB and PI3K/Akt signaling pathways, which are central to the inflammatory response.[7] It also downregulates the JAK/STAT pathway.[3] The anticancer activity of pinosylvin involves the modulation of pathways such as MAPK and PI3K, leading to the inhibition of cancer cell migration and invasion.[14]

pinosylvin_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB PI3K PI3K TLR4->PI3K JAK JAK TLR4->JAK Pinosylvin Pinosylvin / this compound Pinosylvin->NFkB Pinosylvin->PI3K Pinosylvin->JAK MAPK MAPK/ERK Pinosylvin->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->ProInflammatory_Cytokines Akt Akt PI3K->Akt STAT STAT JAK->STAT STAT->iNOS Inflammation Inflammation iNOS->Inflammation COX2->Inflammation ProInflammatory_Cytokines->Inflammation Migration_Invasion Cell Migration & Invasion MAPK->Migration_Invasion

Caption: Anti-inflammatory and anticancer pathways modulated by pinosylvin.

Pterostilbene

Pterostilbene exhibits potent anti-inflammatory and anticancer activities. Its anti-inflammatory effects are mediated, in part, through the suppression of the NF-κB and MAPK signaling pathways.[11][15] In cancer cells, pterostilbene can induce apoptosis and inhibit proliferation by modulating various signaling cascades.

pterostilbene_pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB p38_MAPK p38 MAPK Inflammatory_Stimuli->p38_MAPK Pterostilbene Pterostilbene Pterostilbene->NFkB Pterostilbene->p38_MAPK Apoptosis Apoptosis Pterostilbene->Apoptosis iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB->ProInflammatory_Cytokines p38_MAPK->iNOS p38_MAPK->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation ProInflammatory_Cytokines->Inflammation

Caption: Key anti-inflammatory pathways influenced by pterostilbene.

Resveratrol

Resveratrol, the most studied stilbenoid, modulates a multitude of signaling pathways, contributing to its widespread biological effects. Its anticancer properties are linked to the regulation of pathways involved in cell cycle, apoptosis, and inflammation, such as the PI3K/Akt, NF-κB, and MAPK pathways.[6]

resveratrol_pathway Carcinogens_Inflammation Carcinogens/ Inflammatory Signals PI3K PI3K Carcinogens_Inflammation->PI3K NFkB NF-κB Carcinogens_Inflammation->NFkB MAPK MAPK Carcinogens_Inflammation->MAPK Resveratrol Resveratrol Resveratrol->PI3K Resveratrol->NFkB Resveratrol->MAPK Apoptosis Apoptosis Resveratrol->Apoptosis Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Inflammation Inflammation NFkB->Inflammation MAPK->Cell_Proliferation

Caption: Major signaling pathways modulated by resveratrol in cancer.

Conclusion

This compound, along with other stilbenoids like pinosylvin, pterostilbene, and resveratrol, demonstrates significant potential in the realms of antioxidant, anti-inflammatory, and anticancer activities. While resveratrol has been the most extensively researched, emerging evidence suggests that its structural analogs, including this compound, may offer unique advantages in terms of bioavailability and specific biological activities. The comparative data presented in this guide highlights the therapeutic promise of this class of compounds. Further research, particularly direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and other less-studied stilbenoids for the development of novel therapeutic agents.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Pinosylvin Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Pinosylvin monomethyl ether, a stilbenoid with notable biological activities. Adherence to these procedures is crucial for protecting both laboratory personnel and the environment.

Hazard Profile and Safety Summary

This compound presents several hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed, a cause of serious eye irritation, and toxic to aquatic life with long-lasting effects.[1][2] It may also cause skin and respiratory irritation.[3]

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]GHS07
Serious Eye Irritation (Category 2A)Causes serious eye irritation.[1][2]GHS07
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2)Toxic to aquatic life with long lasting effects.[1][2]GHS09
Skin Irritation (Category 2)Causes skin irritation.[3]GHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.[3]GHS07

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be conducted in accordance with institutional and regulatory guidelines. The following protocol outlines the essential steps for safe disposal.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE. This includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material and have a secure lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful").

3. Spill Management: In the event of a spill:

  • Evacuate the immediate area and ensure proper ventilation.

  • Wear appropriate PPE.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and any contaminated soil into a designated hazardous waste container.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

4. Storage Pending Disposal:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[4]

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash. [2] It is toxic to aquatic organisms and can have long-lasting environmental effects.[1][2]

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Chemical waste generators are responsible for correctly classifying and ensuring the proper disposal of hazardous waste in compliance with local, regional, and national regulations.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_waste_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_gen Generate Waste (Solid or Liquid) ppe->waste_gen collect_waste Collect in Labeled Hazardous Waste Container waste_gen->collect_waste spill Spill Occurs waste_gen->spill store_waste Store Securely in a Ventilated Area collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill contain_spill->collect_waste

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Pinosylvin Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pinosylvin monomethyl ether, including detailed operational and disposal plans to foster a secure research environment.

Hazard Identification and Safety Summary

This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Additionally, it is toxic to aquatic life with long-lasting effects.[1][3][4] Adherence to proper safety protocols is crucial to minimize risks.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute toxicity, oralवार्निंगWarningH302: Harmful if swallowed[1][3][4]
Skin irritationवार्निंगWarningH315: Causes skin irritation[1][2]
Eye irritationवार्निंगWarningH319: Causes serious eye irritation[1][2][3][4]
Specific target organ toxicity — single exposure (respiratory system)वार्निंगWarningH335: May cause respiratory irritation[1][2]
Hazardous to the aquatic environment, long-term hazardपर्यावार्णिक खतरेWarningH411: Toxic to aquatic life with long lasting effects[1][3][4]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[1][5] Always inspect gloves for integrity before use and replace them regularly.[6]
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesIn situations with a potential for splashing, a face shield should be worn in addition to goggles.[5][7]
Skin and Body Protection Laboratory coat or impermeable gownA long-sleeved lab coat is the minimum requirement. For tasks with a higher risk of exposure, an impermeable gown that closes in the back should be used.[8]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse a respirator if working outside a chemical fume hood or if there is a risk of inhaling dust or aerosols.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Ventilated Space (e.g., Fume Hood) prep_ppe->prep_setup prep_gather Gather All Necessary Equipment and Reagents prep_setup->prep_gather handle_weigh Carefully Weigh or Measure the Required Amount prep_gather->handle_weigh Proceed to handling handle_dissolve Dissolve or Mix as per Experimental Protocol handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_dispose Dispose of Waste in Designated Hazardous Waste Containers cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

References

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pinosylvin monomethyl ether
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Reactant of Route 2
Pinosylvin monomethyl ether

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